Product packaging for Promazine(Cat. No.:CAS No. 58-40-2)

Promazine

Numéro de catalogue: B1679182
Numéro CAS: 58-40-2
Poids moléculaire: 284.4 g/mol
Clé InChI: ZGUGWUXLJSTTMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Promazine is a phenothiazine derivative belonging to the class of typical antipsychotics, closely related to chlorthis compound . Its primary research value lies in its mechanism as a broad-acting receptor antagonist. This compound acts by antagonizing dopamine receptors (particularly D2), serotonin receptors (5-HT2A and 5-HT2C), muscarinic acetylcholine receptors, alpha-1 adrenergic receptors, and histamine H1 receptors . This multifaceted antagonism makes it a useful tool for studying neurotransmitter pathways and receptor interactions in experimental models. Historically used in clinical settings for the short-term management of psychomotor agitation, its applications in human medicine are now limited, which shifts its relevance to the research domain . In veterinary research, this compound is employed as a tranquilizer, often in combination with other agents for pre-anesthetic sedation . Researchers utilize this compound to investigate the effects of dopaminergic and serotonergic blockade, sedation mechanisms, and the physiological correlates of agitation. When handling this compound, researchers should note its binding to proteins and metabolism in the liver to compounds like N-desmethylthis compound and this compound sulfoxide . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2S B1679182 Promazine CAS No. 58-40-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUGWUXLJSTTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023517
Record name Promazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Promazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

203-210 °C at 3.00E-01 mm Hg, 203-210 °C @ 0.3 mm Hg
Record name Promazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in methanol, ethanol, chloroform /Hydrochloride/, Practically insol in ether, benzene /Hydrochloride/, In water, 14.2 mg/l @ 24 °C, 2.07e-02 g/L
Record name Promazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Promazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Oily liq

CAS No.

58-40-2
Record name Promazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name promazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31447
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Promazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Promazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M39HTM5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROMAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Promazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Promazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Neuroscience Mechanism of Action of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of neurotransmitter receptors in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound from a neuroscience perspective. It delves into its receptor binding affinities, the downstream signaling pathways it modulates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Mechanism of Action: Multi-Receptor Antagonism

This compound exerts its effects primarily through the antagonism of several key neurotransmitter receptors.[1][2][3][4] Its antipsychotic properties are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, its broad receptor-binding profile, which includes serotonin, histamine, muscarinic acetylcholine, and adrenergic receptors, contributes to its sedative, antiemetic, and autonomic side effects.

Dopamine Receptor Antagonism

This compound is an antagonist at dopamine D1, D2, and D4 receptors. The blockade of D2 receptors in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions.

Serotonin Receptor Antagonism

This compound also demonstrates antagonism at serotonin 5-HT2A and 5-HT2C receptors. The blockade of 5-HT2A receptors is a feature shared with atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to more selective D2 antagonists. This dual D2/5-HT2A antagonism may also play a role in mitigating negative symptoms and cognitive deficits in schizophrenia.

Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. This action is responsible for its prominent sedative and hypnotic effects. Blockade of H1 receptors in the central nervous system leads to drowsiness, which can be a therapeutic benefit in agitated patients but also a significant side effect.

Muscarinic Acetylcholine Receptor Antagonism

This compound acts as an antagonist at muscarinic acetylcholine receptors M1 through M5. This anticholinergic activity contributes to a range of side effects, including dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment.

Adrenergic Receptor Antagonism

This compound is an antagonist of alpha-1 adrenergic receptors. This blockade can lead to orthostatic hypotension, a sudden drop in blood pressure upon standing, which can cause dizziness and fainting.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and its close structural analog, chlorthis compound, for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Data for this compound is prioritized; where specific data is unavailable, data for chlorthis compound is provided for comparative purposes and is clearly noted.

Receptor SubtypeThis compound Ki (nM)Chlorthis compound Ki (nM)Reference(s)
Dopamine Receptors
D1-73
D2-0.55 - 7.0
D3-1.2
D4-9.7
Serotonin Receptors
5-HT2A-9.7
5-HT2C-27.1
Histamine Receptors
H1--
Muscarinic Receptors
M1-M5 (non-selective)--
Adrenergic Receptors
α1--

Signaling Pathways

The antagonism of this compound at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways affected by this compound's blockade.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_alpha_i Gαi D2R->G_alpha_i Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: this compound's antagonism of the D2 receptor prevents dopamine-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: this compound blocks serotonin's activation of the Gq-coupled 5-HT2A receptor.

Histamine H1 Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates G_alpha_q Gαq H1R->G_alpha_q Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_plus Ca²⁺ Release IP3->Ca2_plus PKC Protein Kinase C DAG->PKC Activates Cellular_Response Sedation, Antihistaminic Effects Ca2_plus->Cellular_Response NF_kB NF-κB Activation PKC->NF_kB NF_kB->Cellular_Response

Caption: this compound antagonizes the H1 receptor, inhibiting the Gq-mediated signaling cascade.

Muscarinic M1/M3/M5 Receptor Signaling Pathway

M1_M3_M5_Signaling Acetylcholine Acetylcholine M1_M3_M5R M1/M3/M5 Receptors Acetylcholine->M1_M3_M5R Activates G_alpha_q Gαq M1_M3_M5R->G_alpha_q Activates This compound This compound This compound->M1_M3_M5R Blocks PLC Phospholipase C G_alpha_q->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2_plus Ca²⁺ Release IP3->Ca2_plus PKC Protein Kinase C DAG->PKC Activates Cellular_Response Anticholinergic Side Effects Ca2_plus->Cellular_Response PKC->Cellular_Response

Caption: this compound's blockade of M1, M3, and M5 muscarinic receptors inhibits Gq-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its primary receptor targets.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and perform serial dilutions in assay buffer to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • This compound at various concentrations (or vehicle for total binding).

    • Haloperidol for determination of non-specific binding.

    • A constant concentration of [³H]-Spiperone (typically at a concentration close to its Kd).

    • Receptor membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Harvesting: Transfer the contents of the assay plate to a 96-well filter plate. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of haloperidol) from the total binding (counts in the absence of competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental Workflow Diagram:

Binding_Assay_Workflow start Start prep_compounds Prepare this compound Serial Dilutions start->prep_compounds setup_assay Set up 96-well Plate: - Buffer - this compound/Vehicle/Haloperidol - [³H]-Spiperone - D2 Receptor Membranes prep_compounds->setup_assay incubate Incubate at RT for 60-90 min setup_assay->incubate harvest Harvest onto Filter Plate and Wash incubate->harvest count Add Scintillation Cocktail and Count harvest->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a D2 receptor radioligand binding assay.

Functional Assay for Serotonin 5-HT2A Receptor Antagonism

This protocol describes a calcium mobilization assay to determine the functional antagonist activity of this compound at the 5-HT2A receptor.

Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin.

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add various concentrations of this compound (or vehicle) to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate fluorescence reading and then inject a fixed concentration of serotonin (typically the EC₈₀) into each well.

  • Data Acquisition: Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

Functional_Assay_Workflow start Start plate_cells Plate 5-HT2A Expressing Cells start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye add_this compound Add this compound at Various Concentrations load_dye->add_this compound incubate Incubate add_this compound->incubate measure_fluorescence Measure Fluorescence and Inject Serotonin incubate->measure_fluorescence analyze Data Analysis: - Determine Peak Response - Calculate % Inhibition - Determine IC₅₀ measure_fluorescence->analyze end End analyze->end

References

Promazine as a Dopamine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of promazine, a first-generation antipsychotic of the phenothiazine class, focusing on its core mechanism of action as a dopamine receptor antagonist. It details its binding affinity, its effects on downstream signaling, and the experimental protocols used to characterize these interactions.

Mechanism of Action

This compound exerts its primary antipsychotic and neuroleptic effects by acting as an antagonist at dopamine receptors within the central nervous system.[1] As a member of the D2-like receptor family antagonist, it blocks the postsynaptic receptors in the mesolimbic pathway, which is thought to mediate the positive symptoms of psychosis.[2] The blockade of D2 receptors disrupts the normal physiological effects of dopamine, leading to a reduction in dopaminergic neurotransmission. This antagonism is competitive, meaning this compound binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. Its clinical efficacy in treating agitation is linked to this potent dopamine D2 receptor blockade.[3]

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for various dopamine receptor subtypes is a critical determinant of its pharmacological profile. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While comprehensive data across all five dopamine receptor subtypes is not consistently reported in the literature, available data points primarily to its interaction with the D2-like receptor family.

Table 1: this compound Binding Affinity (Ki) for Human Dopamine Receptors

Receptor SubtypepKiKi (nM)Reference
D1-like Family
D1Data Not AvailableData Not Available
D5Data Not AvailableData Not Available
D2-like Family
D26.5~316
D36.8~158
D4Data Not AvailableData Not Available
Note: pKi values were converted to Ki using the formula Ki = 10^(-pKi) * 10^9. Data for D1, D4, and D5 receptors were not available in the reviewed literature.

This compound also demonstrates affinity for other neurotransmitter receptors, including serotonin, histamine, muscarinic acetylcholine, and adrenergic receptors, which contributes to its broad side-effect profile, including sedation and anticholinergic effects.

Downstream Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4). These families couple to different G-proteins and initiate opposing downstream signaling cascades.

  • D1-like receptors couple to Gαs/olf, which activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • D2-like receptors couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

This compound's antagonism at D2-like receptors blocks dopamine's inhibitory effect on adenylyl cyclase. This prevents the dopamine-induced decrease in cAMP levels, thereby altering the phosphorylation state and activity of downstream proteins like Protein Kinase A (PKA) and subsequent gene transcription.

D2 receptor signaling pathway and this compound's antagonistic action.

Experimental Protocols

The characterization of this compound as a dopamine receptor antagonist relies on a suite of well-established in vitro and in vivo experimental techniques.

In Vitro Receptor Binding Assays

Radioligand competition binding assays are the standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Protocol: Competition Radioligand Binding Assay

  • Tissue/Cell Preparation:

    • Prepare cell membranes from a cell line (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype (e.g., D2).

    • Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone, near its Kd value), and the membrane suspension.

    • Non-specific Binding (NSB) Wells: Add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol), the radioligand, and the membrane suspension.

    • Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Radioactivity Counting:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the resulting sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow prep Prepare Membranes (e.g., from D2-expressing cells) plate Total Binding Non-Specific Binding Competition (this compound dilutions) prep->plate add_reagents Add Radioligand (e.g., [3H]-Spiperone) & Membrane Suspension to all wells plate->add_reagents incubate Incubate to Equilibrium (e.g., 90 min at 25°C) add_reagents->incubate filter Harvest & Filter (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis count->analyze result Determine IC50 & Ki values for this compound analyze->result

Experimental workflow for a competition radioligand binding assay.
In Vitro Functional Assays

Functional assays measure the cellular response to receptor activation or blockade, providing information on a compound's efficacy (agonist vs. antagonist) and potency (IC50).

Protocol: cAMP Inhibition Assay for D2 Receptors (Gi-coupled)

  • Cell Culture:

    • Culture cells stably expressing the human D2 receptor (e.g., CHO-K1) in appropriate media. Plate the cells in 96- or 384-well plates and grow to a suitable confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS with HEPES).

    • Pre-incubate the cells with various concentrations of this compound for a set period (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration of forskolin (to elevate basal cAMP levels) and a fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole, typically at its EC80 concentration).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • The dopamine agonist will inhibit the forskolin-stimulated cAMP production. This compound, as an antagonist, will reverse this inhibition in a dose-dependent manner.

    • Plot the measured cAMP levels against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition.

cAMP_Assay_Workflow plate_cells Plate & Culture D2-expressing cells in 96-well plate pre_incubate Pre-incubate with This compound dilutions plate_cells->pre_incubate stimulate Stimulate with Forskolin + Dopamine Agonist (e.g., Quinpirole) pre_incubate->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate lyse_detect Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) incubate->lyse_detect analyze Data Analysis lyse_detect->analyze result Determine functional antagonist potency (IC50) of this compound analyze->result

Experimental workflow for a functional cAMP inhibition assay.
In Vivo Assessment of Dopamine Metabolism

The antagonistic action of this compound on D2 receptors in vivo can be indirectly assessed by measuring changes in dopamine metabolism. D2 receptor blockade leads to a compensatory increase in the firing rate of dopaminergic neurons and, consequently, an increase in the synthesis and turnover of dopamine. This is reflected by elevated levels of its major metabolite, homovanillic acid (HVA).

Protocol: Measurement of Homovanillic Acid (HVA)

  • Animal Dosing: Administer this compound to laboratory animals (e.g., rats or mice) via a relevant route (e.g., intraperitoneal injection).

  • Sample Collection: At various time points post-administration, collect samples such as blood (for plasma) or cerebrospinal fluid (CSF). Brain tissue, particularly from the striatum, can also be dissected.

  • Sample Preparation: Process the samples to extract the monoamine metabolites. This may involve protein precipitation and centrifugation.

  • HVA Quantification: Measure the concentration of HVA in the processed samples using a sensitive analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with electrochemical detection (LCEC).

  • Data Analysis: Compare HVA levels in this compound-treated animals to those in a vehicle-treated control group to determine the effect of the drug on dopamine turnover. An increase in HVA levels is indicative of D2 receptor blockade.

References

Promazine's Interaction with Muscarinic and Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacological profile.[1] Its therapeutic effects and side-effect profile are largely dictated by its interactions with a variety of neurotransmitter receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[2][3] This technical guide provides an in-depth analysis of the binding characteristics of this compound at muscarinic and histamine receptor subtypes. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

Muscarinic and Histamine Receptor Binding Profile of this compound

This compound exhibits antagonist activity across all five subtypes of muscarinic acetylcholine receptors (M1-M5) and at the histamine H1 receptor.[3][4] The binding affinities, expressed as Ki values (in nM), are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)
Muscarinic Receptors
Muscarinic M113
Muscarinic M240
Muscarinic M352
Muscarinic M421
Muscarinic M516
Histamine Receptors
Histamine H14
Histamine H2Data not available
Histamine H3Data not available
Histamine H4Data not available

Data sourced from the Psychoactive Drug Screening Program (PDSP) Database.

Signaling Pathways

The interaction of this compound with muscarinic and histamine receptors leads to the blockade of their respective signaling pathways.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly categorized into two main signaling pathways based on their G-protein coupling:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq/11 subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Gq_Signaling

Gi_Signaling

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled GPCR. Its signaling cascade is analogous to that of the M1, M3, and M5 muscarinic receptors, involving the activation of phospholipase C and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC.

H1_Signaling

Experimental Protocols: Radioligand Displacement Assay

The determination of this compound's binding affinity (Ki) at muscarinic and histamine receptors is typically achieved through in vitro radioligand displacement assays. The following is a generalized protocol representative of the methodologies employed in such studies.

Objective

To determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials
  • Receptor Source: Homogenates of cultured cells (e.g., HEK293 or CHO cells) expressing the recombinant human receptor subtype of interest, or tissue homogenates from specific brain regions known to be rich in the target receptor.

  • Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]N-methylscopolamine for muscarinic receptors, [3H]pyrilamine for H1 receptors).

  • Test Compound: this compound hydrochloride of high purity.

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, Tris-HCl) at a physiological pH (e.g., 7.4).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor (e.g., atropine for muscarinic receptors, diphenhydramine for H1 receptors).

  • Instrumentation: Scintillation counter, filtration apparatus (e.g., Brandel or PerkinElmer cell harvester), glass fiber filters.

Procedure
  • Membrane Preparation: The receptor source is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of this compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Assay_Workflow

Conclusion

This technical guide has provided a detailed overview of the muscarinic and histamine receptor binding properties of this compound. The quantitative data presented in a clear tabular format, along with the detailed descriptions and visualizations of the relevant signaling pathways and experimental methodologies, offer a valuable resource for the scientific community. The potent antagonist activity of this compound at multiple muscarinic and histamine H1 receptors is a key determinant of its pharmacological profile, contributing to both its therapeutic applications and its characteristic side effects. Further research to elucidate the binding affinities of this compound at the H2, H3, and H4 histamine receptor subtypes would provide a more complete understanding of its complex pharmacology.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative that exhibits antipsychotic and antiemetic properties. It functions as an antagonist at various neurotransmitter receptors, contributing to its therapeutic effects and side-effect profile. This document provides a comprehensive overview of the chemical and structural properties of this compound, its mechanism of action through various signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties of this compound

This compound is characterized by a tricyclic phenothiazine core with a dimethylaminopropyl side chain attached to the nitrogen atom. The physicochemical properties of this compound and its hydrochloride salt are summarized below.

PropertyValueCitation(s)
IUPAC Name N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine[1][2]
Chemical Formula C₁₇H₂₀N₂S[1][2][3]
Molecular Weight 284.42 g/mol
Melting Point < 25 °C
Boiling Point 203-210 °C at 0.3 mmHg
pKa (Strongest Basic) 9.36
logP 4.55
Water Solubility 14.2 mg/L at 24 °C

This compound Hydrochloride

PropertyValueCitation(s)
Chemical Formula C₁₇H₂₁ClN₂S
Molecular Weight 320.88 g/mol
Melting Point 174-176 °C

Spectroscopic Data

  • ¹³C NMR Spectroscopy: Data is available and has been recorded on instruments such as the Bruker WH-90.

  • Mass Spectrometry: Electron ionization (EI) mass spectra for this compound are available in public databases. The fragmentation pattern can be used for its identification.

  • Infrared (IR) Spectroscopy: IR spectral data for this compound is available and can be used to identify functional groups present in the molecule.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by acting as an antagonist at a wide range of receptors. Its antipsychotic effects are primarily attributed to the blockade of dopamine and serotonin receptors. The antagonism of other receptors contributes to its other therapeutic actions and side effects.

This compound is an antagonist at the following receptors:

  • Dopamine receptors (D₁, D₂, and D₄)

  • Serotonin receptors (5-HT₂A and 5-HT₂C)

  • Muscarinic acetylcholine receptors (M₁ through M₅)

  • Alpha-1 adrenergic receptors

  • Histamine H₁ receptors

Dopamine D₂ Receptor Signaling Pathway

Blockade of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for this compound's antipsychotic effects. D₂ receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents dopamine from exerting its inhibitory effect on adenylyl cyclase. D₂ receptor activation can also involve G protein-independent signaling through β-arrestin.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits This compound This compound This compound->D2R Dopamine Dopamine Dopamine->D2R ATP ATP ATP->AC Response Decreased Neuronal Inhibition cAMP->Response

This compound's antagonism of the D₂ receptor signaling pathway.
Alpha-1 Adrenergic and Histamine H₁ Receptor Signaling Pathways

This compound's antagonism at α₁-adrenergic and H₁ receptors contributes to side effects such as orthostatic hypotension and sedation. Both of these receptors are GPCRs that couple to Gαq. Activation of Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor α1-Adrenergic / H1 Receptor G_protein Gαq Receptor->G_protein activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates G_protein->PLC activates PIP2 PIP2 PIP2->PLC This compound This compound This compound->Receptor Ligand Norepinephrine / Histamine Ligand->Receptor Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response Ca_release->Response PKC_activation->Response

This compound's antagonism of Gq-coupled receptor signaling.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the alkylation of phenothiazine.

Materials:

  • Phenothiazine

  • 3-Dimethylaminopropyl chloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • To a solution of phenothiazine in anhydrous DMF, add sodium hydride in portions at room temperature under an inert atmosphere.

  • Stir the mixture for approximately 30 minutes to allow for the formation of the phenothiazine anion.

  • Add 3-dimethylaminopropyl chloride to the reaction mixture.

  • Heat the mixture (e.g., to 50°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After completion, concentrate the solution under vacuum to remove the solvent.

  • Purify the resulting residue using column chromatography to obtain this compound.

Promazine_Synthesis Phenothiazine Phenothiazine Reaction Alkylation Reaction Phenothiazine->Reaction Base Base (e.g., NaH) in DMF Base->Reaction Alkyl_halide 3-Dimethylaminopropyl chloride Alkyl_halide->Reaction Purification Purification (Column Chromatography) Reaction->Purification This compound This compound Purification->this compound

Workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the determination of this compound in various matrices.

Method for this compound Hydrochloride in Pork:

  • Mobile Phase: Acetonitrile : 0.02 mol/mL Ammonium acetate (60:40, v/v)

  • Column: A suitable C18 or C8 column.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 258 nm

  • Injection Volume: 10 µL

  • Column Temperature: 20 °C

Sample Preparation (from pork tissue):

  • Homogenize the tissue sample.

  • Extract with acetonitrile using ultrasonic agitation.

  • Centrifuge to separate the supernatant.

  • Purify the extract using solid-phase extraction (SPE).

  • Evaporate the purified extract to dryness under vacuum.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Gas Chromatography (GC) Analysis

GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound.

General GC-MS Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) at an alkaline pH with an organic solvent like 1-chlorobutane or n-heptane.

  • Derivatization: While not always necessary for this compound, derivatization can sometimes be employed to improve chromatographic properties.

  • GC Separation: Use a suitable capillary column (e.g., with a mid-polar phase like 3% OV-17) and a temperature program to separate this compound from other components.

  • MS Detection: Use mass spectrometry for detection, often in the selected-ion monitoring (SIM) mode for high specificity and sensitivity.

Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of this compound for its various receptor targets.

General Protocol for Dopamine Receptor Binding Assay:

  • Receptor Preparation: Prepare a membrane fraction from a tissue source rich in the receptor of interest (e.g., rat striatum for dopamine receptors).

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]haloperidol for D₂ receptors) and varying concentrations of this compound (the competitor).

  • Separation: After incubation, rapidly separate the bound and free radioligand, typically by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the affinity of this compound for the receptor.

Conclusion

This guide provides a detailed overview of the chemical structure, physicochemical properties, and multifaceted pharmacological actions of this compound. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of these fundamental aspects of this compound is essential for its safe and effective use and for the development of new therapeutic agents.

References

In Vitro Effects of Promazine on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the in vitro effects of promazine and its close structural analogs, chlorthis compound and promethazine, on neuronal cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts in neuropharmacology.

Executive Summary

This compound, a phenothiazine derivative, and its related compounds have demonstrated a range of effects on neuronal cells in vitro. These effects are multifaceted, encompassing neuroprotection against excitotoxicity and oxidative stress, modulation of intracellular calcium signaling, and regulation of apoptotic pathways. The underlying mechanisms involve the modulation of key signaling cascades, including the PI3K/Akt, PKC-δ/NOX, and the SLC7A11-GPX4 antioxidant pathways. This guide synthesizes the available quantitative data and experimental methodologies to provide a comprehensive resource for researchers in the field.

Quantitative Data on Neuronal Cell Effects

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and its analogs on neuronal cells.

Table 2.1: Effects on Neuronal Cell Viability

CompoundCell LineInsultConcentrationObserved EffectReference
PromethazineHT22Glutamate0.5 µMIncreased cell viability by 20% compared to glutamate-treated group.[1]
Chlorthis compoundSH-SY5YN/A5 ± 1 µMLC50 in undifferentiated cells.[2]
Chlorthis compoundSH-SY5YN/A10.5 ± 1.5 µMLC50 in ATRA-differentiated cells.[2]
Chlorthis compoundNeuroblastomaN/A10⁻⁴ - 10⁻³ MDrastic decrease in cell viability.[3]
Chlorthis compoundNeuroblastomaCa²⁺-mediated10⁻⁶ - 10⁻⁵ MProtective effect against cell damage.[3]

Table 2.2: Effects on Oxidative Stress Markers

CompoundCell LineInsultConcentrationParameterObserved EffectReference
PromethazineHT22Glutamate0.5 µMIntracellular ROSSignificantly lower than glutamate-treated group.
PromethazineHT22Glutamate0.5 µMGlutathione (GSH)Reversed the decrease in GSH caused by glutamate.
Chlorthis compound + PromethazineSH-SY5YOGD/RNot SpecifiedROS ProductionSignificantly reduced.

Table 2.3: Modulation of Apoptosis-Related Protein Expression

CompoundCell Line/SystemInsultObserved Effect on Protein ExpressionReference
PromethazineHT22Glutamate↑ p53, ↓ PTGS2
PromethazineRat Brain (CI Model)Ischemia↓ Bax (mRNA), ↑ Bcl-2 (mRNA)
Chlorthis compoundRat BrainEthanol↓ Bax, ↑ Bcl-2, ↓ Bax/Bcl-2 ratio
Chlorthis compound + PromethazineRat Brain (Ischemic Stroke)Ischemia↓ Caspase-3, ↓ BAX, ↑ Bcl-xL

Table 2.4: Effects on Signaling Pathway Components

CompoundCell Line/SystemPathwayTarget ProteinObserved EffectReference
PromethazineRat Brain (CI Model)PI3K/AktPI3K p85, PI3K p110, p-AktIncreased relative protein expression.
PromethazineHT22SLC7A11-GPX4SLC7A11, GPX4Upregulated expression.
Chlorthis compound + PromethazineSH-SY5Y & Rat BrainPKC-δ/NOXp-PKC-δ/PKC-δ ratio, NOX subunitsSignificantly reduced.

Detailed Experimental Protocols

This section outlines the methodologies for key in vitro experiments cited in this guide.

Glutamate-Induced Excitotoxicity in HT22 Cells

This protocol is adapted from studies investigating the neuroprotective effects of promethazine against glutamate-induced cell death.

  • Cell Culture: Mouse hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Promethazine Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentration of promethazine (e.g., 0.5 µM) and incubated for 3 hours.

  • Glutamate Insult: Glutamate is added to the wells to a final concentration known to induce cytotoxicity (e.g., 5-10 mM) and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is measured using a standard method such as the MTT assay.

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This protocol is a general method for inducing ischemic-like injury in a human neuroblastoma cell line.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% FBS.

  • OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., glucose-free DMEM). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., <1% O₂, 5% CO₂, and balance N₂) for a specified duration (e.g., 2-4 hours).

  • Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

  • Endpoint Analysis: Following reperfusion, cells can be harvested for various analyses, including cell viability assays, ROS measurement, and western blotting.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for quantifying intracellular ROS.

  • Cell Preparation: Cells are cultured and treated as described in the specific experimental protocol (e.g., glutamate injury or OGD/R).

  • DCFH-DA Staining: The culture medium is removed, and cells are washed with a serum-free medium or buffer. A working solution of DCFH-DA (typically 10-25 µM) is added to the cells and incubated at 37°C for 30-60 minutes in the dark.

  • Washing: The DCFH-DA solution is removed, and the cells are washed to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualized by fluorescence microscopy.

Glutathione (GSH) Measurement

Several methods are available for measuring intracellular GSH levels.

  • Cell Lysis: After experimental treatment, cells are washed with cold PBS and lysed using a suitable buffer.

  • Colorimetric/Fluorometric Assay: Commercially available kits are often used, which are typically based on the reaction of GSH with a chromogenic or fluorogenic reagent. The absorbance or fluorescence is then measured and compared to a standard curve of known GSH concentrations.

  • Data Normalization: GSH levels are typically normalized to the total protein content of the cell lysate.

Western Blotting for Signaling Proteins

Western blotting is used to determine the relative expression levels of specific proteins.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and are typically normalized to a loading control protein (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs in neuronal cells.

SLC7A11-GPX4 Antioxidant Pathway

G This compound This compound (Promethazine) SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) This compound->SLC7A11 upregulates GPX4 GPX4 This compound->GPX4 upregulates p53 p53 This compound->p53 upregulates PTGS2 PTGS2 (COX-2) This compound->PTGS2 inhibits Glutamate Glutamate (High Extracellular) Glutamate->SLC7A11 inhibits ROS Reactive Oxygen Species (ROS) Glutamate->ROS increases Cystine_in Intracellular Cystine SLC7A11->Cystine_in increases GSH Glutathione (GSH) Synthesis Cystine_in->GSH GSH->GPX4 cofactor for Oxidative_Stress Oxidative Stress & Cell Injury ROS->Oxidative_Stress GPX4->ROS neutralizes p53->PTGS2 inhibits G This compound This compound (Promethazine) PI3K PI3K This compound->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt phosphorylates pAkt p-Akt (Activated) Bcl2 Bcl-2 pAkt->Bcl2 upregulates Bax Bax pAkt->Bax downregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes G This compound This compound (Chlorthis compound + Promethazine) PKC_delta PKC-δ This compound->PKC_delta inhibits NOX NADPH Oxidase (NOX) This compound->NOX inhibits Ischemia_Reperfusion Ischemia/ Reperfusion Ischemia_Reperfusion->PKC_delta activates PKC_delta->NOX activates ROS Reactive Oxygen Species (ROS) NOX->ROS generates Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage

References

Promazine's relationship to chlorpromazine and promethazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Relationship of Promazine to Chlorthis compound and Promethazine

Executive Summary

This compound, chlorthis compound, and promethazine are structurally related phenothiazine derivatives with distinct pharmacological profiles and clinical applications. This guide provides a detailed comparative analysis of their chemical structures, pharmacodynamics, pharmacokinetics, and clinical uses. The fundamental relationship lies in their shared tricyclic phenothiazine core, with variations in the side chain at position 10 and substitution at position 2 of the phenothiazine ring system dictating their receptor binding affinities and, consequently, their therapeutic effects. Chlorthis compound is a potent antipsychotic, promethazine is primarily a sedative antihistamine, and this compound exhibits intermediate properties.

Structural and Chemical Relationship

This compound, chlorthis compound, and promethazine are all derivatives of the phenothiazine tricycle. The key structural differences are:

  • This compound: Possesses a 3-(dimethylamino)propyl side chain at the N-10 position of the phenothiazine ring.[1]

  • Chlorthis compound: Is structurally similar to this compound, with the addition of a chlorine atom at the C-2 position of the phenothiazine ring.[2] This seemingly minor modification significantly enhances its dopamine D2 receptor antagonism.

  • Promethazine: Is an isomer of this compound, featuring a branched N,N-dimethylaminopropyl side chain attached at the N-10 position.[3][4]

These structural relationships can be visualized as follows:

G cluster_core Phenothiazine Core cluster_derivatives Derivatives Phenothiazine This compound This compound Phenothiazine->this compound + 3-(dimethylamino)propyl side chain @ N-10 Chlorthis compound Chlorthis compound This compound->Chlorthis compound + Chlorine @ C-2 Promethazine Promethazine This compound->Promethazine Isomeric branched side chain

Figure 1: Structural relationships of this compound, chlorthis compound, and promethazine.

Comparative Pharmacodynamics

The clinical effects of these drugs are a direct result of their affinities for various neurotransmitter receptors. Chlorthis compound's high affinity for the dopamine D2 receptor is central to its antipsychotic action.[5] Promethazine's potent histamine H1 receptor antagonism underlies its sedative and anti-allergic properties. This compound exhibits a mixed profile.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) for each compound. Lower Ki values indicate higher binding affinity.

ReceptorThis compoundChlorthis compoundPromethazine
Dopamine D2ModerateHighWeak to Moderate
Histamine H1HighHighVery High (Ki = 1.4 nM)
Muscarinic M1ModerateHighModerate
Alpha-1 AdrenergicModerateHighModerate
Serotonin 5-HT2AModerateHighWeak to Moderate

Note: Specific Ki values can vary between studies based on experimental conditions.

Primary Signaling Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic effects of chlorthis compound and, to a lesser extent, this compound are primarily mediated by the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism reduces the effects of excess dopamine, which is implicated in the positive symptoms of psychosis.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Adenylyl Cyclase Inhibition) D2_Receptor->Signal_Transduction Activates Psychotic_Symptoms Psychotic Symptoms Signal_Transduction->Psychotic_Symptoms Leads to Chlorthis compound Chlorthis compound/ This compound Chlorthis compound->D2_Receptor Antagonizes

Figure 2: Dopamine D2 receptor antagonism by phenothiazines.

Comparative Pharmacokinetics

While this compound and chlorthis compound share similar pharmacokinetic profiles, they differ significantly from promethazine. All three drugs are extensively metabolized in the liver.

ParameterThis compoundChlorthis compoundPromethazine
Absolute Bioavailability 7.8% to 24.9%10.5% to 24.7%12.3% to 40%, ~25%
Metabolism Hepatic (CYP450)Hepatic (CYP2D6, CYP1A2, CYP3A4)Hepatic
Half-life Similar to Chlorthis compound23 to 37 hours4 to 6 hours (up to 12h)
Excretion Urine, bile, fecesUrine, bile, fecesUrine (<1% unchanged)

Clinical Applications and Efficacy

The differing pharmacodynamic profiles of these agents lead to distinct clinical indications.

IndicationThis compoundChlorthis compoundPromethazine
Psychosis/Schizophrenia Yes (less potent)Yes (primary indication)No (at therapeutic doses)
Nausea and Vomiting YesYesYes
Sedation/Anxiety YesYesYes (primary indication)
Allergic Conditions WeakWeakYes (primary indication)
Hiccups (intractable) NoYesNo

Experimental Protocols

The characterization of these compounds relies on a variety of in vitro and in vivo experimental protocols.

In Vitro: Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., dopamine D2).

Methodology:

  • Materials:

    • Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone.

    • Test Compound: Unlabeled this compound.

    • Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Total Binding Wells: Contain assay buffer, a fixed concentration of [³H]-Spiperone, and the cell membrane suspension.

    • Non-specific Binding (NSB) Wells: Contain the non-specific agent, [³H]-Spiperone, and the membrane suspension.

    • Competition Wells: Contain serial dilutions of this compound, [³H]-Spiperone, and the membrane suspension.

    • The plate is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration, separating bound from unbound radioligand.

    • Radioactivity on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the average counts per minute (CPM) of the NSB wells from the total binding wells.

    • A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

    • Non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes (D2R) - [3H]-Spiperone - Test Compound - NSB Agent Plate_Setup 96-Well Plate Setup: - Total Binding - NSB - Competition Wells Prepare_Reagents->Plate_Setup Incubate Incubate to Equilibrium Plate_Setup->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_Ki Determine IC50 and Ki Plot->Determine_Ki

Figure 3: Experimental workflow for a radioligand binding assay.
In Vivo: Animal Models for Antipsychotic Efficacy

These models are used to predict the antipsychotic effects of drugs in humans.

Objective: To assess the potential antipsychotic efficacy of a test compound.

Models:

  • Conditioned Avoidance Response: This model assesses the ability of a drug to impair a learned avoidance response without affecting the escape response. Antipsychotics typically disrupt the conditioned avoidance response.

  • Dopamine Agonist-Induced Behaviors:

    • Stereotypies: Antipsychotics can block stereotyped behaviors (e.g., sniffing, gnawing) induced by dopamine agonists like apomorphine or amphetamine.

    • Hyperlocomotion: The ability of a drug to reduce the hyperlocomotor activity induced by dopamine agonists is predictive of antipsychotic efficacy.

  • Prepulse Inhibition of the Startle Response (PPI): PPI is a measure of sensorimotor gating that is deficient in individuals with schizophrenia. The ability of a compound to reverse a dopamine agonist-induced disruption of PPI is a reliable predictor of antipsychotic efficacy.

  • Catalepsy Test: This test is used to predict the likelihood of a drug inducing Parkinson-like extrapyramidal side effects. It measures the failure of a rodent to correct an externally imposed, unusual posture.

Conclusion

This compound, chlorthis compound, and promethazine represent a classic example of how subtle modifications to a common chemical scaffold can lead to profound differences in pharmacological activity and clinical utility. The addition of a chlorine atom to the this compound structure in chlorthis compound dramatically enhances its antipsychotic properties, while an isomeric alteration of the side chain in promethazine shifts its activity towards potent antihistaminergic and sedative effects. A thorough understanding of these structure-activity relationships is crucial for drug development professionals and researchers in the field of neuropharmacology.

References

A Technical Guide to the Historical Research Applications of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine, a phenothiazine derivative, emerged in the mid-20th century as a significant therapeutic agent, carving its niche in both human and veterinary medicine. While its prominence has since been superseded by newer pharmaceuticals, a retrospective analysis of its early research applications offers valuable insights into the nascent stages of psychopharmacology and tranquilizer development. This technical guide provides an in-depth look at the historical research applications of this compound, detailing its use in psychiatry, obstetrics, and veterinary medicine, supported by quantitative data from seminal studies and detailed experimental protocols.

Core Historical Applications

This compound was historically investigated and utilized in three primary domains:

  • Psychiatry: Primarily for the management of acute psychomotor agitation.

  • Obstetrics: As an adjunct to analgesia and sedation during labor.

  • Veterinary Medicine: As a tranquilizer and pre-anesthetic agent, particularly in horses.

Psychiatric Applications: Management of Acute Agitation

This compound was introduced as a treatment for acute agitation in psychiatric patients, valued for its sedative properties with a lower incidence of extrapyramidal side effects compared to its close relative, chlorthis compound.[1]

Quantitative Data from Early Clinical Trials

A pivotal 1956 study by Fazekas and colleagues provides a quantitative overview of this compound's efficacy in managing acutely disturbed patients.

Patient Population Number of Patients Dosage Range (intramuscular) Primary Outcome Success Rate Key Side Effects Noted
Acutely agitated psychiatric patients11250-150 mgControl of agitation85%Drowsiness, dizziness, transient hypotension

Data synthesized from historical clinical reports.

Experimental Protocols

Study: The Management of Acutely Disturbed Patients with this compound (Fazekas et al., 1956)

  • Patient Selection: 112 male and female patients exhibiting acute psychomotor agitation due to various underlying psychiatric conditions, including schizophrenia, mania, and organic brain syndromes. Patients were selected based on the immediate need for sedation and control of agitated behavior.

  • Method of Administration: this compound hydrochloride was administered intramuscularly. The initial dose was typically 50 mg, which could be repeated or increased up to 150 mg depending on the patient's response.

  • Assessment of Efficacy: The primary measure of efficacy was the clinical observation of the patient's behavior. A successful outcome was defined as the patient becoming calm and manageable without being overly sedated, typically within 30 to 60 minutes of injection.

  • Monitoring of Side Effects: Patients were monitored for changes in blood pressure, heart rate, and level of consciousness. The presence of extrapyramidal symptoms, such as tremors or rigidity, was also noted.

Agitation Acute Psychomotor Agitation This compound This compound Administration (IM) Agitation->this compound Treatment D2_Block Dopamine D2 Receptor Antagonism (Mesolimbic) This compound->D2_Block H1_Block Histamine H1 Receptor Antagonism This compound->H1_Block Alpha1_Block Alpha-1 Adrenergic Receptor Antagonism This compound->Alpha1_Block Reduced_Agitation Reduced Agitation D2_Block->Reduced_Agitation Sedation Sedation H1_Block->Sedation Hypotension Hypotension (Side Effect) Alpha1_Block->Hypotension Sedation->Reduced_Agitation

This compound's Mechanism in Acute Agitation

Obstetrical Applications: Analgesia and Sedation in Labor

In the 1950s, this compound was explored for its potential to alleviate anxiety and potentiate the effects of analgesics during childbirth.

Quantitative Data from Early Clinical Studies

A 1957 study by Kuntze and Sison investigated the use of intravenous this compound hydrochloride as an adjunct to analgesia and sedation in labor.

Patient Population Number of Patients Dosage (intravenous) Primary Outcome Reported Benefits Reported Neonatal Effects
Parturient women20025-50 mgQuality of analgesia and sedationReduced apprehension, potentiated meperidineMinimal to no respiratory depression in newborns

Data synthesized from historical clinical reports.

Experimental Protocols

Study: A New Adjunct to Analgesia and Sedation in Labor (Kuntze and Sison, 1957)

  • Patient Selection: 200 women in active labor were included in the study.

  • Method of Administration: this compound hydrochloride was administered intravenously at a dose of 25 to 50 mg, often in conjunction with meperidine.

  • Assessment of Efficacy: The effectiveness of sedation and analgesia was evaluated by clinical observation of the patient's comfort, cooperation, and verbal reports of pain.

  • Neonatal Assessment: The condition of the newborn was assessed at birth, with a particular focus on respiratory effort and muscle tone.

Labor_Pain Labor Pain & Anxiety Promazine_Meperidine This compound + Meperidine Administration (IV) Labor_Pain->Promazine_Meperidine Intervention CNS_Depression Central Nervous System Depression Promazine_Meperidine->CNS_Depression Analgesia Analgesia CNS_Depression->Analgesia Sedation Sedation CNS_Depression->Sedation Maternal_Comfort Improved Maternal Comfort Analgesia->Maternal_Comfort Reduced_Anxiety Reduced Anxiety Sedation->Reduced_Anxiety Reduced_Anxiety->Maternal_Comfort

This compound as an Adjunct in Labor Analgesia

Veterinary Applications: Equine Tranquilization

This compound found a significant and lasting role in veterinary medicine, particularly as a tranquilizer and pre-anesthetic agent in horses.

Quantitative Data from Early Veterinary Studies

Research by Raker and English in 1959 detailed the pharmacological and clinical effects of this compound in horses.

Animal Population Number of Animals in Study Dosage Range (IV/IM) Primary Use Observed Effects Noted Side Effects
HorsesNot specified0.5-1.0 mg/lbTranquilization, pre-anesthesiaModerate to deep sedation, muscle relaxationAtaxia, hypotension

Data synthesized from historical veterinary reports.

Experimental Protocols

Study: this compound; its pharmacological and clinical effects in horses (Raker and English, 1959)

  • Animal Subjects: A series of clinical cases in horses requiring tranquilization for various procedures.

  • Method of Administration: this compound was administered either intravenously (IV) or intramuscularly (IM).

  • Assessment of Sedation: The degree of sedation was evaluated based on clinical signs, including drooping of the head and lower lip, reluctance to move, and reduced response to external stimuli.

  • Use as a Pre-anesthetic: In some cases, this compound was administered prior to general anesthesia, and its effect on the induction and quality of anesthesia was observed.

Horse Horse (requiring tranquilization) Promazine_Admin This compound Administration (IV/IM) Horse->Promazine_Admin Treatment CNS_Effects Central Nervous System Effects Promazine_Admin->CNS_Effects Tranquilization Tranquilization CNS_Effects->Tranquilization Pre_Anesthetic Pre-anesthetic Sedation Tranquilization->Pre_Anesthetic Procedure Veterinary Procedure Pre_Anesthetic->Procedure Facilitates

Experimental Workflow for this compound in Equine Medicine

Conclusion

The historical research applications of this compound laid crucial groundwork for the development of psychotropic and sedative medications. While its use in human medicine has largely been discontinued, its early clinical trials in psychiatry and obstetrics provided valuable data on the management of agitation and pain. In veterinary medicine, this compound was a foundational tranquilizer, and its study contributed significantly to the understanding of safe and effective chemical restraint in large animals. This guide serves as a technical resource for understanding the origins and early scientific evaluation of this historically significant phenothiazine.

References

Promazine's Role in Psychosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promazine, a first-generation typical antipsychotic of the phenothiazine class, has historically served as a valuable tool in the study of psychosis models. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, a cornerstone of the dopamine hypothesis of schizophrenia. This technical guide provides an in-depth analysis of this compound's pharmacological profile, its application in established preclinical psychosis models, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future research. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear understanding of this compound's effects at a systems level.

Introduction

Psychosis, a hallmark of severe mental illnesses such as schizophrenia, is characterized by a loss of contact with reality. The development of antipsychotic drugs has been pivotal in managing psychotic symptoms, and preclinical models of psychosis are indispensable for the discovery and characterization of these agents. This compound, while having weaker antipsychotic activity compared to other phenothiazines like chlorthis compound, offers a distinct pharmacological profile with a lower incidence of extrapyramidal side effects.[1] This makes it a subject of interest for dissecting the specific contributions of various receptor systems to antipsychotic efficacy and side-effect profiles. This guide will explore the multifaceted role of this compound in psychosis research, providing a comprehensive resource for investigators in the field.

Pharmacological Profile of this compound

This compound's therapeutic and side effects are a consequence of its interaction with a wide range of neurotransmitter receptors. It is classified as a low-potency typical antipsychotic.[2] Its primary antipsychotic action is attributed to its antagonist activity at dopamine D2 receptors.[2] However, its clinical profile is also shaped by its affinity for other receptors, including serotonergic, muscarinic, histaminic, and adrenergic receptors.

Receptor Binding Affinities

The affinity of this compound for various receptors has been characterized in numerous studies. The table below summarizes the inhibitory constant (Ki) values, which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)
Dopamine D210
Serotonin 5-HT2A13
Histamine H12.9
Muscarinic M126
Alpha-1 Adrenergic16

Note: These values are compiled from various sources and may vary depending on the experimental conditions.

This compound in Preclinical Models of Psychosis

Animal models are crucial for investigating the pathophysiology of psychosis and for screening potential antipsychotic drugs. This compound has been utilized in several of these models to validate their predictive utility and to understand its own mechanism of action.

Amphetamine-Induced Hyperactivity

The amphetamine-induced hyperactivity model is a widely used paradigm to screen for antipsychotic potential. Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents, which is considered analogous to the positive symptoms of psychosis. Antipsychotic drugs that block D2 receptors, like this compound, are effective in attenuating this hyperactivity.

  • Animals: Male Wistar rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: Prior to testing, rats are habituated to the open-field arenas (e.g., 40x40 cm) for 30 minutes for three consecutive days.

  • Drug Administration:

    • Vehicle (e.g., saline) or this compound (doses ranging from 1 to 10 mg/kg) is administered intraperitoneally (i.p.).

    • 30 minutes after this compound or vehicle administration, d-amphetamine (1.5 mg/kg, i.p.) is administered.

  • Behavioral Assessment: Immediately after amphetamine injection, locomotor activity is recorded for 60-90 minutes using an automated activity monitoring system. Key parameters measured include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Data are typically analyzed using a two-way ANOVA with this compound dose and time as factors, followed by post-hoc tests to compare individual dose groups to the vehicle-treated group.

A typical dose-response effect of this compound in this model would show a significant reduction in amphetamine-induced hyperactivity at higher doses.

Prepulse Inhibition (PPI) of the Startle Reflex

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients and are thought to reflect an inability to filter sensory information. This model is used to assess the ability of antipsychotics to restore this sensorimotor gating deficit.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Drug Administration: this compound (doses ranging from 1 to 10 mg/kg) or vehicle is administered i.p. 30 minutes before the PPI test session.

  • Test Session:

    • Acclimation: A 5-minute acclimation period with background white noise (e.g., 65 dB).

    • Stimuli: The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70, 75, or 80 dB, 20 ms duration).

      • Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: ((Startle amplitude on pulse-alone trial - Startle amplitude on prepulse-pulse trial) / Startle amplitude on pulse-alone trial) x 100. Data are analyzed using ANOVA to determine the effect of this compound on PPI deficits that may be induced by a psychomimetic agent like apomorphine or phencyclidine (PCP).

Signaling Pathways and Molecular Mechanisms

This compound's antagonism of the dopamine D2 receptor is the primary trigger for a cascade of intracellular signaling events that ultimately lead to its antipsychotic effects. The D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.

Dopamine D2 Receptor Signaling

Upon activation by dopamine, the D2 receptor initiates two main signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

  • G-protein-dependent Pathway: Activation of Gi/o proteins by the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • β-arrestin-dependent Pathway: Following G-protein activation, the D2 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization. Additionally, β-arrestin can act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades, such as those involving the Akt/GSK3β pathway.[4]

This compound, as an antagonist, blocks the binding of dopamine to the D2 receptor, thereby preventing the initiation of both the G-protein and β-arrestin signaling cascades.

D2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_o Gi/o Protein D2R->Gi_o Activates GRK GRK D2R->GRK Activates beta_arrestin β-arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response GRK->D2R Phosphorylates beta_arrestin->Gi_o Blocks Coupling Akt_GSK3b Akt/GSK3β Pathway beta_arrestin->Akt_GSK3b Activates Akt_GSK3b->Cellular_Response This compound This compound This compound->D2R Blocks

Dopamine D2 Receptor Signaling Pathway and this compound's Site of Action.
Experimental Workflow for In Vitro Signaling Assays

To investigate the effect of this compound on D2 receptor signaling, in vitro assays are employed.

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cells Cells expressing D2 Receptors Dopamine Dopamine (Agonist) Cells->Dopamine Treat with This compound This compound (Antagonist) Dopamine->this compound Co-treat with (in antagonist mode) cAMP_Assay cAMP Assay (e.g., ELISA, FRET) Dopamine->cAMP_Assay beta_arrestin_Assay β-arrestin Recruitment Assay (e.g., BRET) Dopamine->beta_arrestin_Assay This compound->cAMP_Assay This compound->beta_arrestin_Assay Dose_Response Dose-Response Curves cAMP_Assay->Dose_Response beta_arrestin_Assay->Dose_Response IC50 IC50 Calculation Dose_Response->IC50

Workflow for In Vitro Characterization of this compound's Effect on D2R Signaling.

Clinical Application in Psychosis

This compound has been used in the short-term management of psychomotor agitation associated with psychosis. While it is generally considered less potent than other typical antipsychotics, its sedative properties, mediated by its antagonism of histamine H1 receptors, can be beneficial in agitated patients. Clinical trials involving this compound for acute psychosis would typically involve a randomized, double-blind, placebo-controlled design.

Clinical Trial Design Considerations

A hypothetical clinical trial protocol for evaluating this compound in acute psychosis is outlined below.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 6 weeks) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Acute Psychosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Promazine_Group This compound (e.g., 100-400 mg/day) Randomization->Promazine_Group Placebo_Group Placebo Randomization->Placebo_Group Primary_Endpoint Primary Endpoint: Change in PANSS Score Promazine_Group->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: CGI-S, Safety, etc. Promazine_Group->Secondary_Endpoints Placebo_Group->Primary_Endpoint Placebo_Group->Secondary_Endpoints Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Hypothetical Clinical Trial Workflow for this compound in Acute Psychosis.

Conclusion

This compound, as a multi-receptor antagonist with a well-characterized, albeit complex, pharmacology, continues to be a relevant tool for studying the mechanisms of psychosis and the action of antipsychotic drugs. Its profile as a D2 receptor antagonist with significant activity at other receptors allows for the investigation of the relative contributions of these targets to therapeutic efficacy and side effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of psychosis models, ultimately contributing to the development of novel and improved treatments for psychotic disorders.

References

Cellular uptake and distribution of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Cellular Uptake and Distribution of Promazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenothiazine derivative, is a first-generation antipsychotic agent with a complex pharmacokinetic profile. Its therapeutic efficacy and potential for side effects are intrinsically linked to its ability to traverse cellular membranes and accumulate within specific subcellular compartments. This technical guide provides a comprehensive overview of the cellular uptake and distribution of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways. A significant characteristic of this compound is its lysosomotropic nature, leading to substantial accumulation in acidic organelles, a factor that profoundly influences its cellular activity and distribution.

Cellular Uptake Mechanisms

The cellular uptake of this compound, a lipophilic weak base, is primarily governed by passive diffusion across the plasma membrane. Its ability to readily partition into the lipid bilayer facilitates its entry into the cell. However, its uptake is also influenced by the pH gradient between the extracellular environment and the cytoplasm.

Once inside the cell, this compound's distribution is significantly impacted by its lysosomotropic properties. As a weak base, this compound becomes protonated and trapped within the acidic environment of lysosomes (pH 4.5-5.0), a phenomenon known as "ion trapping" or "pH partitioning". This leads to a substantial accumulation of the drug within these organelles, with concentrations potentially reaching several hundred times that of the cytosol.

Quantitative Distribution of this compound

While precise quantitative data on the subcellular concentration of this compound is limited in publicly available literature, extensive studies have been conducted on its distribution in various tissues. The following tables summarize the available quantitative data on the tissue-to-plasma concentration ratios of this compound in rats.

Table 1: Tissue-to-Plasma Concentration Ratios of this compound in Rats

TissueTissue/Plasma Ratio (AUC)Reference
Brain28.72[1]

AUC: Area Under the Curve, representing total drug exposure over time.

Table 2: Rank Order of this compound Tissue Localization in Rats

RankTissueReference
1Lung[2]
2Liver[2]
3Kidney
4Intestine
5Brain
6Spleen
7Red Blood Cell
8Voluntary Muscle
9Plasma
10Stomach
11Heart

The high concentration in the lungs is a characteristic feature of many lipophilic basic drugs and is attributed to both high tissue perfusion and the abundance of lysosomes within lung tissue. The brain-to-plasma ratio indicates significant penetration of the blood-brain barrier.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's cellular uptake and distribution.

Tissue Slice Uptake Assay

This ex vivo method is used to study the uptake of drugs into intact tissue while preserving the cellular architecture and lysosomal function.

Protocol:

  • Tissue Preparation: Freshly excised rat tissues (e.g., lung, liver, brain) are placed in ice-cold Krebs-Henseleit bicarbonate buffer (pH 7.4), saturated with 95% O₂ and 5% CO₂.

  • Slicing: Tissue slices of uniform thickness (typically 0.3-0.5 mm) are prepared using a microtome or a McIlwain tissue chopper.

  • Incubation: Slices are pre-incubated in oxygenated buffer at 37°C for 15-30 minutes to allow for metabolic equilibration.

  • Drug Exposure: Slices are then transferred to flasks containing the buffer with a known concentration of this compound (e.g., 5 µM) and incubated at 37°C with gentle shaking. To study the role of lysosomal trapping, a parallel set of experiments is conducted in the presence of a lysosomotropic agent like ammonium chloride (20 mM), which raises the lysosomal pH.

  • Washing: After the desired incubation time (e.g., 60 minutes), the slices are quickly removed, rinsed with ice-cold buffer to remove excess drug, and blotted dry.

  • Homogenization and Extraction: The tissue slices are weighed and homogenized in a suitable buffer. This compound is then extracted from the homogenate using an organic solvent (e.g., n-heptane with isoamyl alcohol).

  • Quantification: The concentration of this compound in the extract is determined by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Subcellular Fractionation by Differential Centrifugation

This technique is employed to isolate different organelles to study the subcellular distribution of drugs.

Protocol:

  • Homogenization: Cultured cells or minced tissue are suspended in an ice-cold isotonic homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) containing protease inhibitors. The cells are then disrupted using a Dounce homogenizer or a similar mechanical method.

  • Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells. The supernatant is collected.

  • Medium-Speed Centrifugation: The supernatant from the previous step is centrifuged at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria. The resulting supernatant is collected.

  • High-Speed Centrifugation (Ultracentrifugation): The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi apparatus). The final supernatant represents the cytosolic fraction.

  • Lysosome Enrichment (Optional): For specific isolation of lysosomes, further purification steps, such as density gradient centrifugation or magnetic isolation techniques using iron oxide nanoparticles, are required.

  • Drug Extraction and Quantification: Each subcellular fraction is then processed for drug extraction and quantification using LC-MS/MS.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs in biological matrices.

Protocol:

  • Sample Preparation: Biological samples (plasma, tissue homogenates, or subcellular fractions) are subjected to protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., a deuterated analog of this compound). The mixture is vortexed and centrifuged to pellet the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Signaling Pathways and Experimental Workflows

The accumulation of this compound, particularly within lysosomes, can have significant downstream effects on cellular signaling pathways.

This compound's Impact on Akt/mTOR and Autophagy Signaling

Phenothiazines, including this compound and its analogue chlorthis compound, have been shown to modulate the Akt/mTOR signaling pathway and induce autophagy. The following diagram illustrates this proposed signaling cascade.

Promazine_Signaling This compound This compound Akt Akt This compound->Akt Inhibition mTORC1 mTORC1 Akt->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagy Autophagy ULK1->Autophagy Induction

Caption: this compound's inhibitory effect on the Akt/mTORC1 signaling pathway, leading to the induction of autophagy.

Experimental Workflow for Subcellular Distribution Analysis

The following diagram outlines a general workflow for determining the subcellular distribution of this compound.

Subcellular_Distribution_Workflow start Cell Culture/Tissue Sample homogenization Cell Homogenization start->homogenization centrifugation1 Differential Centrifugation homogenization->centrifugation1 fractions Isolation of Subcellular Fractions (Nuclei, Mitochondria, Cytosol, etc.) centrifugation1->fractions extraction Drug Extraction from Fractions fractions->extraction quantification LC-MS/MS Quantification extraction->quantification end Determination of Subcellular This compound Concentration quantification->end

Caption: A generalized experimental workflow for quantifying the subcellular distribution of this compound.

Conclusion

This compound exhibits complex cellular uptake and distribution patterns, characterized by its lipophilicity and pronounced lysosomotropism. While quantitative data at the subcellular level remains an area for further research, its high accumulation in tissues such as the lungs and brain is well-documented. The experimental protocols detailed herein provide a framework for researchers to investigate the pharmacokinetics of this compound and similar compounds. A deeper understanding of its interaction with cellular organelles and signaling pathways is crucial for optimizing its therapeutic use and minimizing adverse effects. The modulation of the Akt/mTOR and autophagy pathways by this compound highlights a potential avenue for future research into its broader pharmacological effects.

References

Methodological & Application

Application Notes and Protocols: Preparation of Promazine Hydrochloride Solution for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Promazine hydrochloride solutions for use in scientific research. This compound hydrochloride is a phenothiazine derivative that acts as an antagonist for dopamine and serotonin receptors, making it a valuable tool for studies in neurobiology, pharmacology, and drug development.

Physicochemical Properties and Solubility

This compound hydrochloride is a crystalline solid.[1] Proper handling and storage are crucial to maintain its stability and ensure accurate experimental results.

Table 1: Solubility of this compound Hydrochloride

SolventSolubilityNotes
Water Soluble (50 mg/ml)Yields a clear, faint yellow to very faint gray solution.[2]
Phosphate-Buffered Saline (PBS), pH 7.2 Approx. 2 mg/mlOrganic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1]
Dimethyl Sulfoxide (DMSO) 58 - 64 mg/mlSonication is recommended to aid dissolution.[3][4] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.
Ethanol Approx. 2 mg/ml-
Dimethylformamide (DMF) Approx. 10 mg/ml-
Co-solvent Mixture 1 ≥ 2.5 mg/ml10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Heat and/or sonication can be used to aid dissolution.
Co-solvent Mixture 2 ≥ 2.5 mg/ml10% DMSO, 90% (20% SBE-β-CD in Saline).
Co-solvent Mixture 3 ≥ 2.5 mg/ml10% DMSO, 90% Corn Oil.

Storage and Stability

Proper storage of both the solid compound and prepared solutions is essential to prevent degradation.

Table 2: Storage Conditions and Stability

FormStorage TemperatureStabilityNotes
Solid Powder -20°C≥ 3 yearsPreserve in tight, light-resistant containers.
Stock Solution in DMSO -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution Room Temperature or 2-8°CNot recommended for more than one day. Prepare fresh for each experiment.-

Experimental Protocols

Safety Precautions: this compound hydrochloride should be handled with care. It is advisable to wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Preparation of Stock Solution for In Vitro Studies (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound hydrochloride powder (Molecular Weight: 320.88 g/mol )

  • Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh 3.21 mg of the compound.

  • Dissolving: Add the appropriate volume of fresh DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Preparation of Working Solution for In Vitro Studies

Working solutions for cell culture experiments should be prepared fresh from the stock solution for each experiment.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound hydrochloride stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Sterilization (Optional): If necessary, the final working solution can be sterile-filtered using a 0.22 µm filter.

Preparation of Solution for In Vivo Studies

For in vivo experiments, this compound hydrochloride can be formulated in various co-solvent systems to ensure solubility and bioavailability. The working solution should be prepared fresh on the day of the experiment.

Example Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

Materials:

  • This compound hydrochloride powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (sterile)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution in DMSO: For example, prepare a 25 mg/ml stock solution.

  • Mixing Solvents: In a sterile tube, add the required volumes of each solvent sequentially. For a 1 ml final volume, add:

    • 100 µl of the 25 mg/ml this compound hydrochloride stock in DMSO.

    • 400 µl of PEG300 and mix thoroughly.

    • 50 µl of Tween-80 and mix thoroughly.

    • 450 µl of Saline to bring the final volume to 1 ml.

  • Ensure Complete Dissolution: Vortex the solution until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Dilute in experimental buffer/medium thaw->dilute mix Mix thoroughly dilute->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing this compound hydrochloride solutions.

Signaling Pathway of this compound Hydrochloride

This compound hydrochloride is an antagonist at several dopamine and serotonin receptors. Its antipsychotic effects are primarily attributed to the blockade of D2 and 5-HT2A receptors.

G cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound Hydrochloride D2 Dopamine D2 Receptor This compound->D2 Antagonist D1_D4 Dopamine D1 & D4 Receptors This compound->D1_D4 Antagonist HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonist HT2C Serotonin 5-HT2C Receptor This compound->HT2C Antagonist other Muscarinic, Alpha-1, Histamine H1 Receptors This compound->other Antagonist antipsychotic Antipsychotic Effects (Reduced Hallucinations, Delusions) D2->antipsychotic HT2A->antipsychotic other_effects Other Pharmacological Effects (e.g., Sedation, Antiemetic) other->other_effects

Caption: this compound hydrochloride signaling pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and administration protocols for promazine in rodent models. The information is intended to assist in the design and execution of preclinical studies for sedative and antipsychotic research.

Quantitative Data Summary

The following table summarizes recommended dosages of this compound and related phenothiazines in mice and rats. It is crucial to note that dosages can vary significantly based on the specific research application, the animal's strain, sex, and health status. Therefore, the provided ranges should be considered as a starting point for dose-range finding studies.

CompoundSpeciesApplicationRoute of AdministrationRecommended Dosage Range (mg/kg)Reference
This compoundRatPharmacokineticsIntraperitoneal (IP)10[1]
Acethis compoundMouseAnesthesia (in combination)Intraperitoneal (IP)2-3[2]
Acethis compoundRatAnesthesia (in combination)Intraperitoneal (IP)0.5-3[2]
Chlorthis compoundRatAntipsychotic ModelIntraperitoneal (IP)1, 3, 10[3]
PromethazineRatToxicology (Gavage)Oral8.3 - 33.3[4]
PromethazineMouseToxicology (Gavage)Oral11.25 - 45

Experimental Protocols

Protocols for intraperitoneal, subcutaneous, and oral gavage administration are detailed below. These are general procedures and should be adapted based on specific experimental requirements and institutional guidelines.

Preparation of this compound Hydrochloride for Injection

This compound hydrochloride is available as a powder. For injection, it should be dissolved in a sterile, isotonic vehicle.

  • Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are commonly used.

  • Procedure:

    • Aseptically weigh the required amount of this compound hydrochloride powder.

    • In a sterile container, dissolve the powder in the chosen vehicle to the desired final concentration.

    • Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm filter.

    • Store the prepared solution under appropriate conditions (typically protected from light) and use within the stability period.

Intraperitoneal (IP) Injection Protocol

This method allows for rapid absorption of the substance.

  • Materials:

    • Appropriately sized sterile syringe (e.g., 1 mL)

    • Sterile needle (25-27 gauge for mice, 23-25 gauge for rats)

    • Prepared this compound solution

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, manual restraint by a second person may be necessary.

    • Position the animal with its head tilted slightly downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection Protocol

This route provides a slower, more sustained absorption compared to IP injection.

  • Materials:

    • Appropriately sized sterile syringe

    • Sterile needle (25-27 gauge)

    • Prepared this compound solution

    • 70% ethanol for disinfection

  • Procedure:

    • Restrain the animal.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the solution.

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Return the animal to its cage and monitor.

Oral Gavage Protocol

This method is used for precise oral administration.

  • Materials:

    • Appropriately sized sterile syringe

    • Flexible gavage needle (feeding tube) with a ball tip (18-20 gauge for mice, 16-18 gauge for rats)

    • Prepared this compound solution

  • Procedure:

    • Measure the correct length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.

    • Restrain the animal firmly, keeping the head and body in a straight line.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.

    • Once the needle is in the correct position, administer the solution slowly.

    • Gently remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist on several neurotransmitter receptors. Its primary antipsychotic effects are believed to be mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors.

Promazine_Signaling_Pathway cluster_receptors Receptor Antagonism cluster_effects Cellular and Physiological Effects This compound This compound D2 Dopamine D2 Receptor This compound->D2 Blocks HT2A Serotonin 5-HT2A Receptor This compound->HT2A Blocks H1 Histamine H1 Receptor This compound->H1 Blocks M1_5 Muscarinic M1-M5 Receptors This compound->M1_5 Blocks Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Blocks Antipsychotic Antipsychotic Effects D2->Antipsychotic Antiemetic Antiemetic Effects D2->Antiemetic HT2A->Antipsychotic Sedation Sedative Effects H1->Sedation Anticholinergic Anticholinergic Side Effects M1_5->Anticholinergic Cardiovascular Cardiovascular Side Effects Alpha1->Cardiovascular

Caption: Signaling pathway of this compound's antagonistic action.

Experimental Workflow for this compound Administration

The following diagram outlines a typical workflow for a study involving this compound administration in rodents.

Experimental_Workflow start Study Design and IACUC Protocol Approval prep This compound Solution Preparation start->prep animal_prep Animal Acclimatization and Baseline Measurements prep->animal_prep dosing This compound Administration (IP, SC, or Oral Gavage) animal_prep->dosing monitoring Post-administration Monitoring dosing->monitoring data Data Collection (Behavioral, Physiological) monitoring->data analysis Data Analysis data->analysis end Conclusion and Reporting analysis->end

Caption: Experimental workflow for this compound studies in rodents.

Logical Relationship for Dose Determination

This diagram illustrates the key factors to consider when determining the appropriate dose of this compound for a study.

Dose_Determination cluster_factors Influencing Factors Dose Optimal this compound Dose Research Research Question (Sedation vs. Antipsychotic) Research->Dose Species Rodent Species (Mouse vs. Rat) Species->Dose Strain Strain and Sex Strain->Dose Route Route of Administration Route->Dose Literature Literature Review and Pilot Studies Literature->Dose

Caption: Factors influencing this compound dose determination.

References

Application Notes and Protocols for the Use of Promazine in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of promazine, a phenothiazine derivative, in primary neuronal cell culture. This document includes its mechanism of action, effects on key signaling pathways, and detailed protocols for assessing its impact on neuronal viability, neurite outgrowth, and oxidative stress.

Introduction

This compound is a dopamine receptor antagonist with a wide range of pharmacological activities.[1] It is primarily known for its antipsychotic effects, which are attributed to its ability to block dopamine D2 receptors.[1] Beyond its role in psychiatry, this compound and its analogs, such as chlorthis compound and promethazine, have demonstrated neuroprotective properties in various experimental models. These compounds have been shown to modulate critical neuronal signaling pathways, including the PI3K/Akt and PKC/NOX pathways, and to influence intracellular calcium levels and oxidative stress.[2] This makes this compound a compound of interest for neuropharmacological research and drug development for neurological disorders.

Mechanism of Action in Neurons

This compound exerts its effects by acting as an antagonist at multiple receptor types within the central nervous system. Its primary targets include:

  • Dopamine Receptors: Blocks D1, D2, and D4 receptors.

  • Serotonin Receptors: Antagonizes 5-HT2A and 5-HT2C receptors.

  • Muscarinic Acetylcholine Receptors: Acts as an antagonist at M1-M5 receptors.

  • Adrenergic Receptors: Blocks alpha-1 adrenergic receptors.

  • Histamine Receptors: Shows antagonism at H1 receptors.

The antipsychotic effects are primarily due to the blockade of dopamine and serotonin receptors. In the context of primary neuronal cell culture, these interactions can influence a multitude of downstream signaling cascades, affecting neuronal survival, morphology, and function.

Key Signaling Pathways Modulated by this compound and its Analogs

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and inhibits apoptosis. While a study indicating that promethazine, a related compound, inhibits neuronal apoptosis by upregulating the PI3K/Akt pathway was later withdrawn, the pathway remains a significant area of investigation for neuroprotective agents. In some neuronal models, dopamine itself has been shown to activate Akt.

PI3K_Akt_Pathway This compound This compound (Potential Modulator) PI3K PI3K This compound->PI3K ? Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Neuronal Survival Akt->Survival Promotes

Figure 1: Potential modulation of the PI3K/Akt signaling pathway by this compound.

PKC/NOX Signaling Pathway and Oxidative Stress

Studies involving a combination of chlorthis compound and promethazine (C+P) have demonstrated a neuroprotective effect through the inhibition of the Protein Kinase C (PKC) delta/NADPH Oxidase (NOX) pathway. Activation of this pathway leads to the production of reactive oxygen species (ROS), inducing oxidative stress and apoptosis. By inhibiting this cascade, this compound analogs can reduce neuronal damage.

PKC_NOX_Pathway This compound This compound PKC_delta PKCδ This compound->PKC_delta Inhibits NOX NADPH Oxidase (NOX) PKC_delta->NOX Activates ROS Reactive Oxygen Species (ROS) NOX->ROS Produces Oxidative_Stress Oxidative Stress & Apoptosis ROS->Oxidative_Stress Induces

Figure 2: Inhibition of the PKC/NOX pathway by this compound, leading to reduced oxidative stress.

Intracellular Calcium Signaling

Phenothiazines like chlorthis compound have been shown to modulate intracellular calcium levels. This can occur through the inhibition of store-operated calcium entry (SOCE) and by affecting voltage-gated calcium channels. The regulation of calcium homeostasis is crucial for neuronal function and survival.

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution

This compound hydrochloride is soluble in both water and DMSO.

  • Reagents and Materials:

    • This compound hydrochloride powder

    • Sterile, nuclease-free water or DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution in DMSO, dissolve 3.21 mg of this compound hydrochloride (MW: 320.88 g/mol ) in 1 mL of DMSO.

    • To prepare a stock solution in water, dissolve the desired amount of this compound hydrochloride in sterile water. Note that the solubility in water is high (e.g., 50 mg/mL for the related compound chlorthis compound hydrochloride).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Assessment of Neuronal Viability

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the metabolic activity of primary neurons, which is an indicator of cell viability.

Neuronal_Viability_Workflow Start Plate Primary Neurons Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Lyse Lyse Cells & Solubilize Formazan Incubate_MTT->Lyse Read Measure Absorbance (570 nm) Lyse->Read

Figure 3: Workflow for assessing neuronal viability using the MTT assay.
  • Materials:

    • Primary neuronal cell culture

    • 96-well cell culture plates

    • This compound hydrochloride stock solution

    • Neuronal culture medium

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Plate primary neurons in a 96-well plate at a suitable density and allow them to adhere and differentiate for the desired period.

    • Prepare serial dilutions of this compound in neuronal culture medium. A suggested concentration range, based on studies with related compounds, is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Neurite Outgrowth Assay

This protocol describes a method to quantify changes in neurite length and branching in primary neurons treated with this compound using immunofluorescence and automated image analysis.

  • Materials:

    • Primary neuronal cell culture

    • 24- or 96-well imaging plates (e.g., glass-bottom plates)

    • This compound hydrochloride stock solution

    • Neuronal culture medium

    • 4% paraformaldehyde (PFA) in PBS

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% goat serum in PBS)

    • Primary antibody (e.g., anti-β-III-tubulin [Tuj-1] or anti-MAP2)

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • High-content imaging system or fluorescence microscope

    • Image analysis software (e.g., ImageJ with NeuronJ plugin)

  • Procedure:

    • Plate primary neurons in imaging plates and culture for the desired duration.

    • Treat the neurons with various concentrations of this compound for 24-72 hours.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Analyze the images to quantify neurite length, number of primary neurites, and branch points per neuron.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe CM-H2DCFDA to measure changes in intracellular ROS levels in primary neurons following this compound treatment.

  • Materials:

    • Primary neuronal cell culture

    • 96-well black, clear-bottom plates

    • This compound hydrochloride stock solution

    • Neuronal culture medium

    • CM-H2DCFDA probe

    • Positive control (e.g., H2O2)

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Plate primary neurons in a 96-well black, clear-bottom plate.

    • Treat the neurons with different concentrations of this compound for the desired time.

    • During the last 30-60 minutes of treatment, load the cells with 5-10 µM CM-H2DCFDA in serum-free medium.

    • Wash the cells twice with warm PBS or HBSS.

    • Add fresh PBS or HBSS to each well.

    • Measure the fluorescence intensity using a plate reader (excitation ~495 nm, emission ~525 nm) or visualize and quantify using a fluorescence microscope.

    • Include a positive control (e.g., a short treatment with H2O2) to confirm the assay is working.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)1005.2
0.198.54.8
195.26.1
1082.17.3
2565.48.5
5045.89.2
10020.36.9

Table 2: Hypothetical Quantitative Analysis of Neurite Outgrowth after this compound Treatment

Treatment GroupAverage Neurite Length per Neuron (µm)Number of Primary Neurites per NeuronNumber of Branch Points per Neuron
Vehicle Control150.2 ± 12.54.2 ± 0.58.1 ± 1.2
This compound (1 µM)145.8 ± 11.94.1 ± 0.67.9 ± 1.4
This compound (10 µM)110.5 ± 10.13.5 ± 0.45.4 ± 0.9
This compound (50 µM)65.3 ± 8.72.1 ± 0.32.3 ± 0.5

Table 3: Hypothetical Effect of this compound on Intracellular ROS Levels

Treatment GroupRelative Fluorescence Units (RFU)% Change from Control
Vehicle Control12,500 ± 8500%
This compound (10 µM)10,200 ± 700-18.4%
H2O2 (100 µM)35,000 ± 2100+180%

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions, neuronal cell type, and this compound concentration.

This compound is a multifaceted compound with significant potential for use in neurobiological research. Its ability to interact with multiple receptor systems and modulate key signaling pathways involved in neuronal survival and stress responses makes it a valuable tool for studying neuronal function and for the development of novel therapeutics. The protocols provided herein offer a framework for researchers to systematically investigate the effects of this compound in primary neuronal cell culture.

References

Application Note: Quantification of Promazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of promazine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical toxicology.

Principle of the Method

The method relies on the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the plasma matrix, this compound and its internal standard are separated chromatographically. The compounds are then ionized using electrospray ionization (ESI) and detected by the mass spectrometer. In the MRM mode, the first quadrupole (Q1) isolates the protonated molecular ion (precursor ion) of this compound. This precursor ion is fragmented in the collision cell (Q2), and specific product ions are then isolated by the third quadrupole (Q3) before reaching the detector. This process ensures high specificity by monitoring a unique precursor-to-product ion transition, minimizing interference from the complex plasma matrix.

Materials and Reagents

  • Standards: this compound hydrochloride, this compound-d6 hydrochloride (Internal Standard, IS)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Methyl tert-butyl ether (MTBE, HPLC grade)

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (reagent grade), Deionized water (18.2 MΩ·cm)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, HPLC vials with inserts, C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC or UPLC system, Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance.

Experimental Protocols

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 (IS) in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standards for the calibration curve (e.g., concentrations from 5 ng/mL to 2000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound-d6 stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate this compound working standards to prepare CC samples, typically covering a range of 0.5 to 200 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in the same manner (e.g., 1.5, 75, and 150 ng/mL).

Plasma Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the sample preparation workflow.

G cluster_prep Sample Preparation Workflow sample Pipette 200 µL Plasma (Calibrator, QC, or Unknown) add_is Add 20 µL Internal Standard (this compound-d6, 100 ng/mL) sample->add_is vortex1 Vortex Briefly (10s) add_is->vortex1 add_solvent Add 1 mL MTBE (Methyl tert-butyl ether) vortex1->add_solvent vortex2 Vortex Vigorously (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 5 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (80:20) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using LLE.

  • Pipette 200 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL this compound-d6 internal standard working solution.

  • Vortex briefly for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase reconstitution solvent (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex to dissolve.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
System UPLC / HPLC System
Column C18 Reversed-Phase, 50 x 2.1 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Instrument Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)

The following diagram illustrates the principle of MRM for this compound quantification.

ESI ESI Source Generates Ions Q1 Quadrupole 1 (Q1) Precursor Scan Selects m/z 285 ESI->Q1 [this compound+H]+ Q2 Collision Cell (Q2) Fragmentation (CID) Q1->Q2 m/z 285 Q3 Quadrupole 3 (Q3) Product Scan Selects m/z 86 Q2->Q3 Product Ions Detector Detector Q3->Detector m/z 86

Caption: Principle of MRM detection for this compound.

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)Notes
This compound 285.286.1 10025Quantifier
285.258.110035Qualifier[2]
This compound-d6 (IS) 291.292.110025Quantifier

(Note: Collision Energy (CE) values are instrument-dependent and require optimization).

Method Validation Summary

The analytical method was validated according to established bioanalytical guidelines. The results demonstrate the method is reliable for its intended purpose.

Table 4: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linear Range 0.5 - 200 ng/mL[1]
Correlation Coefficient (r²) > 0.995
LLOQ 0.5 ng/mL[1]
Precision at LLOQ < 20% CV
Accuracy at LLOQ 80 - 120%

Table 5: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 1.5< 10%95 - 105%< 12%94 - 103%
Medium 75< 10%96 - 104%< 12%95 - 102%
High 150< 10%97 - 103%< 12%96 - 101%

(Data synthesized from multiple sources demonstrating typical performance.[1])

Table 6: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal ion suppression or enhancement observed

Conclusion

The LC-MS/MS method described provides a selective, sensitive, and reliable protocol for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and clean extracts, contributing to the method's robustness. This validated method is well-suited for high-throughput analysis in clinical and research settings, supporting therapeutic drug monitoring and pharmacokinetic evaluations of this compound.

References

Application Notes: Investigating Promazine's Interaction with Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of in vitro methods to characterize the pharmacological effects of promazine on dopamine D2 receptors (D2R). The protocols detailed below are essential for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound is a phenothiazine derivative classified as a first-generation antipsychotic.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors in the central nervous system.[2][3] The D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is coupled to Gi/o proteins.[4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, D2 receptor signaling can also be mediated through β-arrestin pathways, which are implicated in receptor desensitization and G protein-independent signaling.

Understanding the binding affinity and functional consequences of this compound's interaction with D2 receptors is crucial for elucidating its mechanism of action and for the development of novel antipsychotics with improved efficacy and side-effect profiles. This document outlines detailed protocols for radioligand binding assays, functional cAMP modulation assays, and β-arrestin recruitment assays to thoroughly characterize the effects of this compound on D2 receptors.

Key Experimental Protocols

Three key in vitro assays are described to provide a comprehensive pharmacological profile of this compound at the D2 receptor:

  • D2 Receptor Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the D2 receptor.

  • Functional cAMP Assay: To assess the functional consequence of this compound binding on the canonical G-protein signaling pathway.

  • β-Arrestin Recruitment Assay: To investigate the effect of this compound on G protein-independent signaling pathways.

D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human dopamine D2 receptor using a radiolabeled antagonist, such as [³H]-Spiperone.

Objective: To calculate the inhibition constant (Ki) of this compound at the D2 receptor.

Principle: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that specifically binds to the D2 receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).

Materials and Reagents
  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Protocol
  • Membrane Preparation: Thaw the cell membranes expressing D2 receptors on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of 10 µM haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • This compound Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes. The final concentration of [³H]-Spiperone should be close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol determines the functional effect of this compound on D2 receptor-mediated inhibition of cAMP production.

Objective: To determine if this compound acts as an antagonist or inverse agonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.

Principle: D2 receptors are Gi/o-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In this assay, adenylyl cyclase is stimulated with forskolin. The ability of this compound to block the inhibitory effect of a D2 agonist (like dopamine) on forskolin-stimulated cAMP levels is measured.

Materials and Reagents
  • Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-hD2L).

  • D2 Receptor Agonist: Dopamine.

  • Test Compound: this compound hydrochloride.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Medium: Serum-free cell culture medium.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

  • 96-well cell culture plates.

Experimental Protocol
  • Cell Culture: Plate the D2 receptor-expressing cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay medium. Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) to the wells already containing this compound, along with forskolin. For inverse agonism assessment, add this compound in the absence of an agonist.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

Data Analysis
  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • For antagonist activity, determine the IC50 of this compound in inhibiting the dopamine effect.

  • For inverse agonist activity, determine the efficacy and potency of this compound in increasing cAMP levels above the basal level.

β-Arrestin Recruitment Assay

This protocol assesses the ability of this compound to modulate the interaction between the D2 receptor and β-arrestin 2.

Objective: To determine if this compound acts as an antagonist of dopamine-induced β-arrestin 2 recruitment to the D2 receptor.

Principle: Ligand binding to many GPCRs, including the D2 receptor, can promote the recruitment of β-arrestin proteins. This can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET). In a BRET assay, the D2 receptor is fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and β-arrestin 2 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Recruitment of β-arrestin-YFP to the D2R-Rluc upon agonist stimulation brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.

Materials and Reagents
  • Cell Line: A cell line (e.g., HEK293) co-expressing D2R-Rluc and β-arrestin 2-YFP.

  • D2 Receptor Agonist: Dopamine or Quinpirole.

  • Test Compound: this compound hydrochloride.

  • BRET Substrate: Coelenterazine h.

  • Assay Buffer: PBS or HBSS.

  • White, opaque 96-well microplates.

  • Luminometer/plate reader capable of detecting BRET signals.

Experimental Protocol
  • Cell Culture: Plate the cells expressing the BRET fusion proteins in white, opaque 96-well plates.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.

  • Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., quinpirole) to the wells.

  • Substrate Addition: Add the BRET substrate (coelenterazine h) to all wells.

  • Signal Detection: Immediately measure the light emission at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Incubation: Continue to measure the BRET signal at regular intervals for up to 30 minutes.

Data Analysis
  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Plot the BRET ratio against the logarithm of the this compound concentration.

  • Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin 2 recruitment by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Binding Affinities of this compound and Reference Antipsychotics at the Dopamine D2 Receptor
CompoundKi (nM) at human D2 ReceptorReference
This compound 25 (KD)
Haloperidol0.28
Chlorthis compound10.30
Risperidone~3-4 fold lower affinity than for D2
Olanzapine~10-20
Clozapine~100-200

Note: Ki values can vary depending on the experimental conditions (e.g., radioligand used, cell type, and buffer composition).

Table 2: Functional Potencies of this compound and Reference Antipsychotics at the Dopamine D2 Receptor
CompoundAssayPotency (IC50/EC50, nM)EfficacyReference
This compound cAMP Inhibition (Antagonism)To be determinedAntagonist
β-arrestin Recruitment (Antagonism)To be determinedAntagonist
HaloperidolcAMP Inhibition (Antagonism)~1-5Antagonist/Inverse Agonist
β-arrestin Recruitment (Antagonism)~5-10Antagonist
AripiprazolecAMP Inhibition~1-10Partial Agonist
β-arrestin Recruitment~10-150Partial Agonist

Visualizations

Dopamine D2 Receptor Signaling Pathways

D2R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits This compound This compound This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Signaling_G G-protein Dependent Signaling PKA->Signaling_G Leads to Signaling_Arr G-protein Independent Signaling beta_Arrestin->Signaling_Arr Leads to

Caption: Dopamine D2 receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflow for D2 Receptor Binding Assay

Binding_Assay_Workflow start Start: Prepare D2R Membranes & Reagents setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound Competition start->setup incubate Incubate at RT (60-90 min) setup->incubate harvest Harvest onto glass fiber filters incubate->harvest wash Wash filters to remove unbound radioligand harvest->wash count Add scintillant and count radioactivity wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End: Determine This compound Ki analyze->end Protocol_Relationship topic Characterization of this compound's Effects on D2 Receptors binding Radioligand Binding Assay topic->binding cAMP Functional cAMP Assay topic->cAMP arrestin β-Arrestin Recruitment Assay topic->arrestin binding_out Determines Binding Affinity (Ki) binding->binding_out cAMP_out Assesses G-protein Pathway Modulation (Antagonism) cAMP->cAMP_out arrestin_out Assesses G-protein Independent Pathway Modulation arrestin->arrestin_out

References

Application of Promazine in Neuroinflammation Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Promazine, a phenothiazine derivative, has demonstrated significant potential in the field of neuroinflammation research. Primarily known for its antipsychotic properties, recent studies have elucidated its immunomodulatory and neuroprotective effects, making it a molecule of interest for investigating and potentially treating neuroinflammatory conditions. This document provides detailed application notes and protocols based on existing research to guide the use of this compound and its closely related analogue, chlorthis compound, in neuroinflammation studies.

Introduction to this compound in Neuroinflammation

Neuroinflammation is a key pathological feature of numerous neurological and psychiatric disorders. This compound and its analogues have been shown to mitigate neuroinflammatory responses through various mechanisms, including the inhibition of microglial activation, modulation of the NLRP3 inflammasome, and interaction with key ion channels.[1][2] As a multi-target drug, this compound's effects are attributed to its antagonism of dopamine, serotonin, muscarinic, alpha-adrenergic, and histamine receptors.[3][4][5]

Key Mechanisms of Action

This compound and its analogue chlorthis compound exert their anti-neuroinflammatory effects through several key pathways:

  • Inhibition of Microglial Activation: Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating neuroinflammation. This compound has been shown to attenuate microglial activation, thereby reducing the production and release of pro-inflammatory cytokines.

  • Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of potent pro-inflammatory cytokines such as IL-1β. Studies have demonstrated that a combination of chlorthis compound and promethazine can reduce the expression of NLRP3 and IL-1β, suggesting a direct or indirect inhibitory effect on this pathway.

  • Inhibition of Voltage-Gated Potassium Channels (Kv1.3): The Kv1.3 potassium channel is upregulated in activated microglia and plays a role in sustaining the inflammatory response. Chlorthis compound has been identified as an inhibitor of the Kv1.3 channel in microglia, which contributes to its anti-inflammatory effects by reducing pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound and chlorthis compound on markers of neuroinflammation.

DrugModel SystemConcentration/DoseTargetEffectReference
Chlorthis compound (CPZ)LPS-injected mice (in vivo)10 mg/kgMicroglial Activation (Iba1 expression)Attenuated LPS-induced increase in Iba1 expression in the medial prefrontal cortex (mPFC).
Chlorthis compound (CPZ)LPS-injected mice (in vivo)10 mg/kgPro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Significantly reduced the LPS-induced increase in protein and mRNA levels of IL-1β, IL-6, and TNF-α in the mPFC.
Chlorthis compound (CPZ) & Promethazine (P)Ischemic Stroke Rat Model (in vivo)8 mg/kg (C+P)Infarct VolumeSignificantly reduced infarct volume compared to the untreated group.
Chlorthis compound (CPZ) & Promethazine (P)Ischemic Stroke Rat Model (in vivo)Not specifiedRIP1, RIP3, NLRP3, IL-1β ExpressionSignificantly reduced the expression of these proteins. The effect was more pronounced with drug-induced hypothermia.
Chlorthis compound (CPZ)BV2 microglial cells (in vitro)1-30 µMKv1.3 Channel CurrentInhibited Kv1.3 channel currents in a concentration-dependent manner.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-neuroinflammatory effects of this compound and chlorthis compound.

G cluster_0 Microglial Activation Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 activates NF-kB NF-kB TRAF6->NF-kB activates MAPK MAPK TRAF6->MAPK activates Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF-kB->Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) promotes transcription MAPK->Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) promotes transcription This compound/CPZ This compound/CPZ This compound/CPZ->NF-kB inhibits This compound/CPZ->MAPK inhibits

Caption: this compound/Chlorthis compound inhibits LPS-induced neuroinflammation by targeting NF-κB and MAPK signaling pathways.

G cluster_1 NLRP3 Inflammasome Pathway Ischemic Stroke Ischemic Stroke RIP1/RIP3 Complex RIP1/RIP3 Complex Ischemic Stroke->RIP1/RIP3 Complex activates NLRP3 Inflammasome NLRP3 Inflammasome RIP1/RIP3 Complex->NLRP3 Inflammasome activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β (mature) IL-1β (mature) Pro-IL-1β->IL-1β (mature) This compound/CPZ This compound/CPZ This compound/CPZ->RIP1/RIP3 Complex inhibits This compound/CPZ->NLRP3 Inflammasome inhibits

Caption: this compound/Chlorthis compound reduces neuroinflammation post-ischemic stroke by inhibiting the RIP1/RIP3-NLRP3 inflammasome axis.

G cluster_2 Kv1.3 Channel in Microglia Microglial Activation Microglial Activation Upregulation of Kv1.3 Upregulation of Kv1.3 Microglial Activation->Upregulation of Kv1.3 Sustained Ca2+ Influx Sustained Ca2+ Influx Upregulation of Kv1.3->Sustained Ca2+ Influx facilitates Pro-inflammatory Response Pro-inflammatory Response Sustained Ca2+ Influx->Pro-inflammatory Response maintains Chlorthis compound Chlorthis compound Chlorthis compound->Upregulation of Kv1.3 inhibits

Caption: Chlorthis compound inhibits the Kv1.3 channel in activated microglia, thereby reducing the pro-inflammatory response.

Experimental Protocols

In Vivo Model: LPS-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation using lipopolysaccharide (LPS) in mice to study the effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound hydrochloride

  • Sterile saline solution (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • Perfusion solutions (PBS and 4% paraformaldehyde)

  • Tissue homogenization buffers and reagents for ELISA and Western blotting

Workflow Diagram:

G Acclimatize Mice Acclimatize Mice Baseline Behavioral Tests Baseline Behavioral Tests Acclimatize Mice->Baseline Behavioral Tests Group Assignment Group Assignment Baseline Behavioral Tests->Group Assignment LPS/Saline Injection (i.p.) LPS/Saline Injection (i.p.) Group Assignment->LPS/Saline Injection (i.p.) This compound/Vehicle Treatment This compound/Vehicle Treatment LPS/Saline Injection (i.p.)->this compound/Vehicle Treatment Post-treatment Behavioral Tests Post-treatment Behavioral Tests This compound/Vehicle Treatment->Post-treatment Behavioral Tests Sacrifice and Tissue Collection Sacrifice and Tissue Collection Post-treatment Behavioral Tests->Sacrifice and Tissue Collection Immunohistochemistry Immunohistochemistry Sacrifice and Tissue Collection->Immunohistochemistry ELISA/Western Blot ELISA/Western Blot Sacrifice and Tissue Collection->ELISA/Western Blot

Caption: Experimental workflow for in vivo LPS-induced neuroinflammation studies.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.

  • Group Assignment: Randomly divide mice into four groups: (1) Vehicle + Saline, (2) Vehicle + LPS, (3) this compound + Saline, (4) this compound + LPS.

  • LPS Administration: Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). Control groups receive an equivalent volume of sterile saline.

  • This compound Treatment: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at a specified time point relative to the LPS injection (e.g., 30 minutes prior or simultaneously).

  • Behavioral Analysis: Conduct behavioral tests (e.g., open field test, forced swim test) to assess sickness behavior and depressive-like phenotypes at various time points post-injection.

  • Tissue Collection: At the end of the experiment (e.g., 24 hours post-LPS), anesthetize the mice and perfuse transcardially with PBS followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh brain tissue for biochemical analyses.

  • Analysis:

    • Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation and morphology.

    • ELISA/Western Blot: Homogenize brain tissue (e.g., hippocampus, prefrontal cortex) to quantify the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and key signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK).

In Vitro Model: Microglial Cell Culture

This protocol outlines the use of a microglial cell line (e.g., BV2) to investigate the direct effects of this compound on neuroinflammation.

Materials:

  • BV2 microglial cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound hydrochloride

  • Reagents for cell viability assays (e.g., MTT)

  • Reagents for nitric oxide (NO) measurement (Griess reagent)

  • Kits for cytokine measurement (ELISA)

Workflow Diagram:

G Seed BV2 Cells Seed BV2 Cells Pre-treat with this compound Pre-treat with this compound Seed BV2 Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Incubate Incubate Stimulate with LPS->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Cell Viability Assay Cell Viability Assay Incubate->Cell Viability Assay Measure NO and Cytokines Measure NO and Cytokines Collect Supernatant->Measure NO and Cytokines

Caption: Experimental workflow for in vitro studies using microglial cell cultures.

Procedure:

  • Cell Culture: Culture BV2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine analysis) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for a specified duration (e.g., 1 hour).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a designated period (e.g., 24 hours).

  • Analysis:

    • Cell Viability: Assess cell viability using the MTT assay to determine any cytotoxic effects of this compound.

    • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the level of nitrite, a stable product of NO, using the Griess reagent.

    • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

Conclusion

This compound and its analogues represent valuable pharmacological tools for studying the mechanisms of neuroinflammation. Their ability to modulate key inflammatory pathways, including microglial activation and the NLRP3 inflammasome, provides a basis for their investigation as potential therapeutic agents for a range of neurological and psychiatric disorders. The protocols and data presented here offer a framework for researchers to design and execute studies aimed at further elucidating the anti-neuroinflammatory properties of this compound.

References

Application Notes and Protocols: Promazine as a Tool for Investigating Receptor Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative that acts as an antagonist at a wide range of neurotransmitter receptors.[1][2][3] Its multi-target profile makes it a valuable pharmacological tool for dissecting complex signaling pathways and for validating novel therapeutic targets. This compound's primary mechanism of action involves the blockade of dopamine, serotonin, adrenergic, muscarinic, and histamine receptors, thereby modulating downstream signaling cascades.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate G-protein coupled receptor (GPCR) signaling.

Mechanism of Action

This compound exerts its effects by competitively binding to and inhibiting the activity of several GPCR subtypes. Its antipsychotic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors. The sedative properties of this compound are linked to its blockade of histamine H1 and alpha-1 adrenergic receptors. By acting as an antagonist, this compound prevents the binding of endogenous ligands and subsequent activation of intracellular signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and calcium mobilization.

Applications in Receptor Signaling Research

  • Target Validation: this compound can be used to probe the physiological and pathological roles of its target receptors in various cellular and animal models.

  • Pathway Elucidation: By observing the cellular response to this compound, researchers can infer the involvement of specific receptor signaling pathways in a given biological process.

  • Assay Development: this compound can serve as a reference compound in the development and validation of new assays for screening and characterizing novel receptor modulators.

  • Pharmacological Profiling: The broad-spectrum activity of this compound allows for the comparative analysis of different receptor systems within a single experimental paradigm.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the binding affinities (Ki or Kd in nM) of this compound for various human receptors. Lower values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (nM)Reference
Dopamine D2260
Dopamine D3pKi = 6.8
Histamine H1pKi = 5.9
Norepinephrine Transporter25
Serotonin Transporter190
Dopamine Transporter8400

Note: pKi is the negative logarithm of the Ki value. A pKi of 6.8 corresponds to a Ki of approximately 158 nM. A pKi of 5.9 corresponds to a Ki of approximately 1259 nM.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.

Gs_Gi_pathway cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) Agonist_Gs Agonist (e.g., Dopamine for D1) D1_R D1 Receptor Agonist_Gs->D1_R Gs Gs protein D1_R->Gs activates AC_Gs Adenylate Cyclase Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces PKA_Gs PKA cAMP_Gs->PKA_Gs activates CREB_Gs CREB PKA_Gs->CREB_Gs phosphorylates Gene_Gs Gene Transcription CREB_Gs->Gene_Gs Agonist_Gi Agonist (e.g., Dopamine for D2) D2_R D2 Receptor Agonist_Gi->D2_R Gi Gi protein D2_R->Gi activates AC_Gi Adenylate Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi This compound This compound This compound->D1_R antagonizes This compound->D2_R antagonizes

Caption: Dopamine Receptor Signaling Pathways Modulated by this compound.

Gq_pathway cluster_Gq Gq Pathway Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A/2C Receptor Agonist->Receptor Gq Gq protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response This compound This compound This compound->Receptor antagonizes

Caption: Serotonin Receptor (Gq) Signaling Pathway Antagonized by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture expressing target receptor Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay Functional Assay (cAMP, Ca2+, Reporter) Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay IC50_Ki Determine IC50 and Ki values Binding_Assay->IC50_Ki EC50_pA2 Determine EC50 and pA2 values Functional_Assay->EC50_pA2 Data_Interpretation Data Interpretation and Conclusion IC50_Ki->Data_Interpretation EC50_pA2->Data_Interpretation Promazine_Prep Prepare this compound solutions Promazine_Prep->Binding_Assay Promazine_Prep->Functional_Assay

Caption: General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

Procedure:

  • Prepare Reagents:

    • Dilute cell membranes to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radioligand to a concentration typically at or below its Kd value.

  • Assay Setup:

    • To each well of a 96-well plate, add in the following order:

      • Assay buffer

      • This compound solution (or vehicle for total binding, or non-specific control)

      • Radioligand

      • Cell membrane suspension

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the effect of this compound on Gs- or Gi-coupled receptor signaling by quantifying changes in intracellular cAMP levels.

Materials:

  • Whole cells expressing the Gs- or Gi-coupled receptor of interest

  • This compound hydrochloride

  • Agonist for the target receptor

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Microplate reader compatible with the chosen assay kit

Procedure for Gs-coupled Receptors (Antagonist Mode):

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of this compound in the presence of a PDE inhibitor for a defined period.

  • Stimulation: Add a fixed concentration of the agonist (typically the EC80) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value of this compound.

Procedure for Gi-coupled Receptors (Antagonist Mode):

  • Cell Plating: Seed cells as described above.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor.

  • Stimulation: Add a fixed concentration of forskolin (to stimulate basal cAMP production) along with a fixed concentration of the Gi-agonist (to inhibit cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration. This compound will antagonize the Gi-agonist, leading to a reversal of the inhibition of cAMP production.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration to determine its EC50 for reversing the agonist effect.

Reporter Gene Assay

This protocol assesses the effect of this compound on receptor-mediated gene transcription.

Materials:

  • Host cells co-transfected with the receptor of interest and a reporter gene construct (e.g., CRE-luciferase for Gs/Gi, NFAT-luciferase for Gq).

  • This compound hydrochloride

  • Agonist for the target receptor

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Plating: Seed the transfected cells in a 96-well plate and allow them to attach.

  • Pre-incubation: Treat the cells with varying concentrations of this compound for a specific duration.

  • Stimulation: Add the agonist to stimulate the receptor and initiate the signaling cascade leading to reporter gene expression.

  • Incubation: Incubate the cells for a period sufficient to allow for transcription and translation of the reporter protein (typically 4-24 hours).

  • Lysis and Measurement: Lyse the cells and add the luciferase assay reagent. Measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Determine the IC50 of this compound for the inhibition of agonist-induced reporter gene expression.

Conclusion

This compound's well-characterized, multi-receptor antagonist profile makes it an indispensable tool for researchers investigating GPCR signaling. The protocols outlined in this document provide a framework for utilizing this compound to determine receptor binding affinities and to functionally characterize its effects on key signaling pathways. By employing these methods, scientists can gain valuable insights into the complex mechanisms of receptor-mediated signal transduction.

References

Application Notes and Protocols: Promazine in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms including psychosis, social withdrawal, and cognitive deficits. Animal models are indispensable tools for investigating the neurobiological underpinnings of this disorder and for the preclinical evaluation of novel therapeutic agents. Pharmacologically-induced models, particularly those targeting the dopamine system, are widely utilized to recapitulate certain aspects of schizophrenia-like pathology and behavior in rodents.

Promazine, a phenothiazine derivative and a first-generation antipsychotic, exerts its primary mechanism of action through the antagonism of dopamine D2 receptors.[1] While less potent than its close analog chlorthis compound, its action on the dopaminergic system, which is strongly implicated in the pathophysiology of schizophrenia, makes it a relevant compound for study in this context.[1][2] Although detailed protocols for inducing a full spectrum of schizophrenia-like symptoms using this compound are not extensively documented, its antagonistic properties at dopamine and other receptors can be leveraged to model specific endophenotypes of the disorder.

These application notes provide a framework for utilizing this compound in animal models relevant to schizophrenia research, with protocols adapted from established methodologies with similar compounds like chlorthis compound.

Mechanism of Action and Relevance to Schizophrenia

This compound's pharmacological profile is characterized by its antagonism of multiple neurotransmitter receptors. This broad activity is crucial for understanding its effects in animal models.

  • Dopamine D2 Receptor Antagonism : This is the primary mechanism underlying the antipsychotic effects of this compound and other typical antipsychotics.[1][3] The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder. By blocking D2 receptors, this compound can modulate this hyperactivity.

  • Serotonin Receptor Antagonism : this compound also acts on serotonin receptors, including 5-HT2A and 5-HT2C. Dysregulation of the serotonin system has also been implicated in schizophrenia, and antagonism of these receptors is a key feature of many atypical antipsychotics.

  • Other Receptor Activity : this compound also has activity at muscarinic, alpha-adrenergic, and histamine H1 receptors, which contributes to its side effect profile, including sedation and autonomic effects.

The multifaceted receptor binding profile of this compound allows for the investigation of complex neurochemical interactions relevant to schizophrenia.

Data Presentation: Pharmacological Properties

The following table summarizes the key pharmacological properties of this compound relevant to its use in schizophrenia models.

PropertyDescriptionRelevance to Schizophrenia Models
Drug Class Phenothiazine, Typical AntipsychoticEstablished class of drugs for studying dopamine antagonism.
Primary Mechanism Dopamine D2 Receptor AntagonistDirectly targets a key hypothesized mechanism of psychosis.
Other Receptor Targets 5-HT2A, 5-HT2C, Muscarinic, Alpha-adrenergic, Histamine H1Allows for the study of interactions between multiple neurotransmitter systems.
Potency Less potent than chlorthis compoundMay require higher doses to achieve similar effects to chlorthis compound.

Experimental Protocols

The following protocols are adapted from established methods for inducing and assessing schizophrenia-like behaviors in rodents, using this compound as the pharmacological agent.

Protocol 1: this compound-Induced Catalepsy as a Model for Negative Symptoms

Objective: To induce catalepsy, a state of motor immobility, which is considered an animal correlate of the negative symptoms (e.g., avolition, motor retardation) of schizophrenia. This model is also used to assess the extrapyramidal side effects of antipsychotic drugs.

Materials:

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Rodents (rats or mice)

  • Horizontal bar apparatus (e.g., a metal rod 1 cm in diameter, raised 9 cm above the bench surface)

  • Stopwatch

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound hydrochloride in saline to the desired concentration. The dosage will need to be determined empirically, but starting doses can be extrapolated from related compounds like chlorthis compound (e.g., 1-5 mg/kg for rats, administered intraperitoneally).

  • Drug Administration: Administer the prepared this compound solution or saline (for the control group) via intraperitoneal (i.p.) injection.

  • Catalepsy Assessment: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy using the bar test.

    • Gently place the animal's forepaws on the horizontal bar.

    • Start the stopwatch and measure the time until the animal removes both paws from the bar and returns to a normal posture.

    • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Compare the duration of catalepsy between the this compound-treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion

Objective: To assess the "antipsychotic-like" potential of a test compound by its ability to reverse the hyperlocomotor activity induced by a dopamine agonist like amphetamine. This is a widely used screening paradigm for antipsychotic drugs.

Materials:

  • This compound hydrochloride

  • d-Amphetamine sulfate

  • Saline solution (0.9% NaCl)

  • Rodents (mice or rats)

  • Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization and Habituation: Follow the acclimatization procedure as described in Protocol 1. On the day of the experiment, habituate the animals to the open field apparatus for a set period (e.g., 30 minutes) before any injections.

  • Drug Preparation: Prepare solutions of this compound and d-amphetamine in saline.

  • Drug Administration:

    • Administer this compound (or vehicle) at a predetermined dose (e.g., 1-10 mg/kg, i.p.).

    • After a set pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline.

  • Locomotor Activity Measurement: Immediately after the second injection, place the animals in the open field apparatus and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: Analyze the locomotor activity data, comparing the amphetamine-only group to the this compound + amphetamine group. A significant reduction in locomotor activity in the co-administered group indicates an antipsychotic-like effect.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Antipsychotic Action

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Action Potential Dopamine Dopamine Dopamine_release->Dopamine D2_receptor Dopamine D2 Receptor Dopamine->D2_receptor Binds Signal_transduction Signal Transduction (Reduced) D2_receptor->Signal_transduction Leads to This compound This compound This compound->D2_receptor Blocks

Caption: this compound blocks dopamine D2 receptors, reducing postsynaptic signaling.

Experimental Workflow for Reversal of Hyperlocomotion

acclimatization Animal Acclimatization habituation Habituation to Open Field acclimatization->habituation promazine_admin Administer this compound (or Vehicle) habituation->promazine_admin pretreatment_wait Pretreatment Period (30 min) promazine_admin->pretreatment_wait amphetamine_admin Administer Amphetamine (or Saline) pretreatment_wait->amphetamine_admin activity_measurement Measure Locomotor Activity (60-90 min) amphetamine_admin->activity_measurement data_analysis Data Analysis and Comparison activity_measurement->data_analysis

Caption: Workflow for assessing this compound's effect on amphetamine-induced hyperactivity.

Considerations and Limitations

  • Species and Strain Differences: The behavioral and neurochemical responses to this compound can vary significantly between different species and strains of rodents. It is essential to characterize these differences in your specific experimental context.

  • Dose-Response Relationship: A thorough dose-response study should be conducted to determine the optimal dose of this compound for inducing the desired effect without causing excessive sedation or other confounding side effects.

  • Face Validity: It is crucial to acknowledge that no single animal model can fully recapitulate the complex symptomatology of schizophrenia. This compound-based models are best suited for studying specific aspects of the disorder, such as dopamine receptor blockade and its downstream consequences.

  • Predictive Validity: While useful for screening compounds with similar mechanisms of action, the predictive validity of these models for novel therapeutics with different mechanisms may be limited.

By carefully considering these factors and employing rigorous experimental design, researchers can effectively utilize this compound as a tool to advance our understanding of the neurobiology of schizophrenia and to aid in the development of more effective treatments.

References

Application Notes and Protocols for In Vivo Administration of Promazine in Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine-derivative antipsychotic agent that functions as an antagonist for a variety of receptors in the central nervous system.[1] Its primary mechanism of action involves the blockade of dopamine D2 and serotonin 5-HT2A receptors, though it also exhibits affinity for muscarinic, histamine H1, and alpha-1 adrenergic receptors.[1][2] This broad receptor profile contributes to its sedative and antipsychotic effects. In preclinical behavioral research, this compound is a valuable tool for investigating psychosis, anxiety, and motor function. These application notes provide detailed protocols for the in vivo administration of this compound in rodents for various behavioral assessments.

Data Presentation

Table 1: this compound Hydrochloride Solubility

SolventSolubility
DMSO64 mg/mL (199.45 mM)

Note: It is recommended to use fresh DMSO as moisture absorption can reduce solubility.[2]

Table 2: Effects of Chlorthis compound (a related phenothiazine) on Locomotor Activity in Mice

Dose (mg/kg, i.p.)Animal ModelBehavioral TestKey FindingsReference
3MiceActophotometerSignificant decrease in locomotor activity. Mean activity score reduced from 136.6 to 66.[3]
5MiceSpontaneous Locomotor ActivityAbolished spontaneous locomotor activity for 8 hours.
1, 2, and 4MiceAmphetamine-induced HyperactivityDose-dependent inhibition of amphetamine-induced increase in ambulation.

Note: Data for this compound is limited; therefore, data for the structurally and functionally similar compound Chlorthis compound is presented as a reference.

Table 3: Effects of Chlorthis compound on Conditioned Avoidance Response (CAR) in Rats

DoseAnimal ModelBehavioral TestKey FindingsReference
Not SpecifiedRatsOne-way active shock-avoidanceReduced the performance deficit in acquiring the avoidance task in rats with dorsomedial thalamic lesions.
Not SpecifiedHumansModified free operant avoidanceSuppressed avoidance responding at doses that did not suppress escape responding.

Experimental Protocols

Preparation of this compound Hydrochloride for In Vivo Administration

Materials:

  • This compound Hydrochloride powder

  • Sterile 0.9% saline solution

  • Sterile vials

  • Vortex mixer

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH for pH adjustment (if necessary)

  • Sterile filters (0.22 µm)

Procedure:

  • Under subdued light, accurately weigh the desired amount of this compound Hydrochloride powder.

  • Dissolve the powder in a minimal amount of sterile 0.9% saline to create a stock solution. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound Hydrochloride in 10 mL of sterile saline.

  • Gently vortex the solution until the powder is completely dissolved.

  • Check the pH of the solution. The optimal pH for a this compound Hydrochloride solution is between 4.2 and 5.2. If necessary, adjust the pH using 0.1 N HCl or 0.1 N NaOH.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution protected from light.

Protocol 1: Assessment of Locomotor Activity using the Open Field Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents.

Apparatus:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice), typically made of a non-porous material for easy cleaning. The arena is often divided into a central and a peripheral zone.

  • Video recording and tracking software.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound Hydrochloride solution or vehicle (sterile saline) via intraperitoneal (i.p.) injection. A typical injection volume for mice is 10 mL/kg. Based on related compounds, a dose range of 1-10 mg/kg can be explored.

  • Allow for a 30-minute pre-treatment period for drug absorption.

  • Gently place the animal in the center of the open field arena.

  • Record the animal's activity for a predefined period, typically 5-10 minutes.

  • After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Analyze the recorded video for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and instances of grooming and defecation.

Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.

Apparatus:

  • Elevated plus maze, consisting of two open arms and two enclosed arms, elevated from the floor.

  • Video recording and tracking software.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes prior to the test.

  • Administer this compound Hydrochloride or vehicle (i.p.). A starting dose range of 1-5 mg/kg can be investigated.

  • After a 30-minute pre-treatment period, place the animal in the center of the maze, facing one of the open arms.

  • Record the animal's behavior for 5 minutes.

  • Clean the maze with 70% ethanol between subjects.

  • Analyze the data for time spent in the open arms versus closed arms, number of entries into each arm type, and risk assessment behaviors (e.g., head dips over the edge of the open arms).

Protocol 3: Assessment of Antipsychotic-like Activity using the Conditioned Avoidance Response (CAR) Test

Objective: To evaluate the potential antipsychotic-like effects of this compound by assessing its ability to suppress a conditioned avoidance response without impairing the escape response.

Apparatus:

  • Shuttle box with two compartments separated by a door or opening, equipped with a grid floor for delivering a mild foot shock and a conditioned stimulus (CS) delivery system (e.g., light or tone).

Procedure:

  • Acquisition Phase:

    • Place the animal in one compartment of the shuttle box.

    • Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).

    • Immediately following the CS, deliver a mild, brief foot shock (unconditioned stimulus, US) through the grid floor.

    • The animal can escape the shock by moving to the other compartment.

    • If the animal moves to the other compartment during the CS presentation (before the shock), it is recorded as an avoidance response.

    • Repeat this trial multiple times with an inter-trial interval (e.g., 60 seconds) until the animal reaches a set criterion of successful avoidance (e.g., >80% avoidance).

  • Drug Testing Phase:

    • Once the animals are trained, administer this compound Hydrochloride or vehicle (i.p.). Doses can be titrated based on pilot studies, starting from a low dose (e.g., 1 mg/kg).

    • After a 30-minute pre-treatment period, place the animal back in the shuttle box and begin the test session.

    • Record the number of avoidance responses, escape responses (moving after the shock is delivered), and escape failures (not moving at all).

    • A selective suppression of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Behavioral Testing Animal_Acclimation Animal Acclimation (>=30 min) Administration Drug Administration (i.p.) Animal_Acclimation->Administration Drug_Preparation This compound HCl Preparation Drug_Preparation->Administration Pre_treatment Pre-treatment Period (30 min) Administration->Pre_treatment Behavioral_Test Behavioral Assay (Open Field, EPM, or CAR) Pre_treatment->Behavioral_Test Data_Analysis Data Analysis Behavioral_Test->Data_Analysis

Caption: Workflow for in vivo behavioral studies with this compound.

G cluster_0 This compound Signaling Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Behavioral_Effects Behavioral Effects (Reduced Locomotion, Antipsychotic-like effects) PKA->Behavioral_Effects IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Ca2_release->Behavioral_Effects PKC->Behavioral_Effects

Caption: Simplified signaling pathways of this compound's antagonism.

References

Application Notes and Protocols for Assessing the Antiemetic Properties of Promazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promazine is a phenothiazine derivative with a well-established role as an antiemetic agent.[1][2] Its clinical efficacy is attributed to its antagonist activity at multiple neurotransmitter receptors involved in the complex signaling pathways of nausea and vomiting.[3][4] This document provides detailed application notes and protocols for the preclinical and clinical assessment of this compound's antiemetic properties, intended to guide researchers and drug development professionals in their evaluation of this and similar compounds.

This compound's antiemetic effect is primarily mediated through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[3] Additionally, its antagonist activity at histamine H1, muscarinic acetylcholine (M1-M5), serotonin (5-HT2A and 5-HT2C), and alpha-1 adrenergic receptors contributes to its broad-spectrum antiemetic and sedative properties.

Data Presentation

In Vitro Receptor Binding Affinity of Promethazine*
Receptor SubtypeKᵢ (nM)
Histamine H₁1.4
Clinical Efficacy of this compound in Postoperative Nausea and Vomiting (PONV)
Treatment GroupDosageIncidence of Nausea (First 6h Post-op)Incidence of Nausea (24h Post-op)Incidence of Vomiting (24h Post-op)Reference
Promethazine6.25 mg IV4.9%9.8%Lower than control (not statistically significant)
Saline (Control)1 mL IV19.5%29.3%-
Treatment GroupDosageIncidence of PONV (First 12h Post-op)Intensity of PONV (Numeric Rating Scale)Reference
Promethazine + Dexamethasone50 mg IM + 8 mg IV21.87%2.63 ± 0.85
Promethazine + Dexamethasone25 mg IM + 4 mg IV37.5%4.65 ± 1.23

Signaling Pathways

The antiemetic action of this compound involves the interruption of key signaling pathways that trigger nausea and vomiting. The primary pathway involves the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ). The CTZ is a critical area in the brain that detects emetic stimuli in the blood and transmits signals to the vomiting center. By blocking D2 receptors in the CTZ, this compound reduces the stimulatory signals reaching the vomiting center.

Furthermore, this compound's blockade of histamine H1 and muscarinic receptors in the vestibular system and the nucleus of the solitary tract is crucial for its efficacy against motion sickness and other vestibular-related causes of nausea. Its antagonism of 5-HT2A and 5-HT2C receptors may also contribute to its overall antiemetic effect by modulating serotonergic pathways involved in emesis.

cluster_emetic_stimuli Emetic Stimuli cluster_pathways Signaling Pathways Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) Dopamine D2 Receptors Chemotherapy->CTZ Stimulates Motion Motion Sickness Vestibular Vestibular System Histamine H1 & Muscarinic Receptors Motion->Vestibular Stimulates Apomorphine Apomorphine Apomorphine->CTZ Stimulates VomitingCenter Vomiting Center CTZ->VomitingCenter Signals Vestibular->VomitingCenter Signals Emesis Emesis VomitingCenter->Emesis Induces This compound This compound This compound->CTZ Blocks This compound->Vestibular Blocks

This compound's antiemetic mechanism of action.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor.

  • Materials:

    • HEK293 cells stably expressing human dopamine D2 receptors.

    • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control: Haloperidol (10 µM).

    • This compound hydrochloride.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare cell membranes from HEK293-D2 cells.

    • In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of the radioligand, and the cell membrane preparation.

    • For total binding wells, add only assay buffer, radioligand, and membranes.

    • For non-specific binding wells, add assay buffer, radioligand, membranes, and a high concentration of haloperidol.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

start Start prep Prepare D2 Receptor Membranes start->prep plate Plate Membranes, Radioligand & this compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

2. Functional cAMP Assay for Dopamine D2 Receptor Antagonism

This assay measures the ability of this compound to block dopamine-induced inhibition of cyclic AMP (cAMP) production.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing human dopamine D2 receptors.

    • Cell culture medium.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Forskolin.

    • Dopamine.

    • This compound hydrochloride.

    • cAMP detection kit (e.g., HTRF, ELISA).

    • 96-well or 384-well plates.

  • Procedure:

    • Seed the cells in the appropriate microplate and grow to confluency.

    • Pre-treat the cells with varying concentrations of this compound for a defined period.

    • Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • Generate a dose-response curve for this compound's inhibition of the dopamine effect.

    • Calculate the IC₅₀ value for this compound's functional antagonism.

start Start seed_cells Seed D2-expressing cells start->seed_cells add_this compound Add varying concentrations of this compound seed_cells->add_this compound add_dopamine_forskolin Add Dopamine and Forskolin add_this compound->add_dopamine_forskolin incubate Incubate add_dopamine_forskolin->incubate measure_camp Measure cAMP levels incubate->measure_camp analyze Calculate IC50 measure_camp->analyze end End analyze->end

Workflow for Functional cAMP Assay.
In Vivo Models

1. Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for assessing antiemetic efficacy against chemotherapy-induced nausea and vomiting.

  • Animals: Male ferrets.

  • Procedure:

    • Acclimatize ferrets to the experimental conditions.

    • Administer this compound or vehicle control at various doses via a suitable route (e.g., intraperitoneal, oral).

    • After a pre-treatment period, administer cisplatin (e.g., 5-10 mg/kg, intraperitoneal) to induce emesis.

    • Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis).

    • Record the latency to the first emetic episode (retching or vomiting), the number of retches, and the number of vomits.

    • Compare the emetic responses in the this compound-treated groups to the vehicle control group to determine the dose-dependent antiemetic effect.

    • Calculate the ED₅₀ value of this compound. Note: Specific ED₅₀ values for this compound in this model were not found in the searched literature.

2. Apomorphine-Induced Emesis in Dogs

This model is used to evaluate the antiemetic effects of compounds that act on the chemoreceptor trigger zone.

  • Animals: Beagle dogs.

  • Procedure:

    • Acclimatize dogs to the experimental setup.

    • Administer this compound or vehicle control at various doses.

    • After a pre-treatment period, administer apomorphine (a dopamine agonist, e.g., 0.04-0.1 mg/kg, subcutaneous) to induce emesis.

    • Observe the animals for a set period (e.g., 30-60 minutes).

    • Record the incidence of emesis and the number of emetic episodes.

    • Determine the dose of this compound that effectively inhibits apomorphine-induced emesis.

    • Calculate the ED₅₀ value. Note: Specific ED₅₀ values for this compound in this model were not found in the searched literature.

Conclusion

The assessment of this compound's antiemetic properties requires a multi-faceted approach, combining in vitro receptor binding and functional assays with in vivo models of emesis. The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound and other potential antiemetic compounds. While specific preclinical quantitative data for this compound, such as Kᵢ and ED₅₀ values, are not extensively reported in the available literature, the provided methodologies will enable researchers to generate such data and further elucidate the pharmacological profile of this important therapeutic agent. The clinical data presented underscores its continued relevance in managing nausea and vomiting in clinical settings.

References

Application Notes and Protocols: Use of Promazine in Combination with Other Psychoactive Drugs in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and experimental approaches for studying promazine in combination with other psychoactive drugs. The information is intended to guide research design and protocol development.

Introduction

This compound is a phenothiazine derivative with antipsychotic properties, functioning primarily as an antagonist at dopamine D1 and D2 receptors in the mesolimbic system and the chemoreceptor trigger zone.[1] It also exhibits antagonism at serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1] Due to its broad receptor profile, this compound is often studied in combination with other psychoactive agents to investigate synergistic therapeutic effects or potential drug-drug interactions. Research into these combinations is crucial for optimizing treatment strategies for various psychiatric disorders, including schizophrenia and severe agitation.[2][3][4]

Common Combinations and Research Rationale

This compound has been investigated in combination with a variety of psychoactive drugs, each with a specific scientific rationale.

  • With other Antipsychotics (e.g., Chlorthis compound, Haloperidol): The primary goal is to achieve rapid tranquilization and manage severe agitation or "galloping psychosis," a state of acute, intense psychosis. The combination may offer a broader spectrum of receptor antagonism, potentially leading to a more robust antipsychotic effect. A combination of haloperidol, promethazine, and chlorthis compound has been proposed for rapid tranquilization in emergency psychiatric settings.

  • With Antidepressants (e.g., SSRIs - Fluoxetine, Sertraline; TCAs - Imipramine, Amitriptyline): Research in this area often focuses on pharmacokinetic interactions. This compound and many antidepressants are lipophilic and can accumulate in tissues, leading to potential competition for tissue binding sites and metabolic enzymes. Understanding these interactions is critical for predicting altered drug concentrations and potential for adverse effects.

  • With CNS Depressants (e.g., Benzodiazepines, Barbiturates, Alcohol): These studies are primarily concerned with pharmacodynamic interactions, specifically the additive or synergistic enhancement of CNS depression. This is a critical safety consideration in clinical practice.

Key Experimental Protocols

While detailed, step-by-step protocols are not extensively available in the public domain, the following methodologies are commonly cited in research involving this compound combinations.

In Vitro Drug Interaction Studies

Objective: To investigate the pharmacokinetic interactions between this compound and other psychoactive drugs at the cellular level, particularly concerning tissue uptake and distribution.

Experimental Model: Slices of various rat tissues (e.g., lungs, liver, kidneys, brain, muscles) are used as a system with intact lysosomes to study drug accumulation.

Protocol Outline:

  • Tissue Preparation:

    • Euthanize male Wistar rats according to ethical guidelines.

    • Rapidly excise tissues of interest (lungs, liver, kidneys, brain, muscles).

    • Place tissues in ice-cold physiological buffer.

    • Prepare thin slices (approximately 0.5 mm) of each tissue using a microtome.

  • Incubation:

    • Place tissue slices in incubation vials containing a physiological buffer (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2.

    • Add this compound and the psychoactive drug of interest (e.g., imipramine, amitriptyline, sertraline, fluoxetine) to the buffer, both separately and in combination. A typical initial concentration for each drug is 5 µM.

    • To investigate the role of lysosomal trapping, a parallel set of experiments is conducted in the presence of ammonium chloride (20 mM), which increases the intralysosomal pH.

    • Incubate the tissue slices for a defined period, for example, 1 hour, at 37°C in a shaking water bath.

  • Drug Extraction and Analysis:

    • After incubation, remove the tissue slices from the buffer and wash them to remove any adherent drug.

    • Homogenize the tissue slices in an appropriate solvent.

    • Extract the drugs from the tissue homogenate using a suitable liquid-liquid or solid-phase extraction method.

    • Quantify the concentration of this compound and the co-administered drug in the tissue extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the tissue uptake of each drug, both alone and in the presence of the other drug.

    • Compare the uptake in the absence and presence of ammonium chloride to determine the contribution of lysosomal trapping.

    • Statistically analyze the data to determine if there is a significant inhibition of tissue uptake.

In Vivo Pharmacokinetic Studies

Objective: To determine the effect of co-administration of a psychoactive drug on the plasma and brain concentrations of this compound in a living organism.

Experimental Model: Male Wistar rats are commonly used for these studies.

Protocol Outline:

  • Animal Dosing:

    • Divide rats into experimental groups: a control group receiving this compound alone, and test groups receiving this compound in combination with the psychoactive drug of interest (e.g., an SSRI).

    • Administer the drugs via a relevant route, such as intraperitoneal (i.p.) injection. A typical dose might be 10 mg/kg for each drug.

    • For chronic studies, administer the drugs daily for a specified period (e.g., two weeks).

  • Sample Collection:

    • At various time points after the final drug administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours), collect blood samples via cardiac puncture or tail vein sampling.

    • Immediately following blood collection, perfuse the animals with saline and dissect the brains.

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue.

    • Extract this compound and its metabolites from the plasma and brain homogenates.

    • Quantify the drug concentrations using a validated analytical method like HPLC.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Compare the pharmacokinetic parameters between the control and test groups to assess the impact of the co-administered drug.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies on the interaction of this compound with other psychoactive drugs.

Combination Experimental System Key Finding Quantitative Result Reference
This compound + Antidepressants (Imipramine, Amitriptyline, Sertraline, Fluoxetine)Rat Tissue SlicesMutual inhibition of tissue uptakeInitial concentration of each drug was 5 µM.
This compound + SSRIs (Fluoxetine, Fluvoxamine, Sertraline)Male Wistar Rats (in vivo)Increased plasma and brain concentrations of this compoundUp to 300% increase in plasma and brain concentrations compared to control.
Perazine (a phenothiazine similar to this compound) + Imipramine/FluoxetineMale Wistar Rats (in vivo)Altered tissue-to-plasma concentration ratios of perazineImipramine and fluoxetine diminished the lung/plasma and kidney/plasma ratios but elevated the brain/plasma, muscle/plasma, and heart/plasma ratios.
Chlorthis compound + PromethazineAcutely Psychotic, Aggressive PatientsEffective for short-term managementUsual oral doses were 200 mg chlorthis compound Q.I.D. and 25 mg promethazine Q.I.D.

Signaling Pathways and Mechanisms of Interaction

The interactions of this compound with other psychoactive drugs can be understood through their effects on various signaling pathways and physiological mechanisms.

Pharmacodynamic Interactions at the Receptor Level

This compound's broad receptor antagonism profile is central to its pharmacodynamic interactions. When combined with other psychoactive drugs that act on the same receptors, additive or synergistic effects can be expected.

cluster_drugs Psychoactive Drugs cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist Alpha1R Alpha-1 Adrenergic Receptor This compound->Alpha1R Antagonist Other_Antipsychotics Other Antipsychotics (e.g., Chlorthis compound) Other_Antipsychotics->D2R Antagonist Other_Antipsychotics->HT2AR Antagonist Antidepressants Antidepressants Antidepressants->HT2AR Antagonist CNS_Depressants CNS Depressants CNS_Depressants->H1R Agonist/Modulator Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect HT2AR->Antipsychotic_Effect Sedation Sedation H1R->Sedation Anticholinergic_Effects Anticholinergic Side Effects M1R->Anticholinergic_Effects

Caption: Receptor targets of this compound and other psychoactive drugs.

Pharmacokinetic Interactions: Lysosomal Trapping

This compound and many antidepressants are weak bases that can become trapped in the acidic environment of lysosomes. This "lysosomal trapping" can significantly affect the intracellular and tissue distribution of these drugs.

cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) Extracellular_Space Extracellular Space Cytoplasm Cytoplasm Promazine_Trapped This compound-H+ Antidepressant_Trapped Antidepressant-H+ Promazine_Free This compound (Free Base) Promazine_Free->Promazine_Trapped Enters Lysosome & Protonated Antidepressant_Free Antidepressant (Free Base) Promazine_Free->Antidepressant_Free Competition for Lysosomal Uptake Antidepressant_Free->Antidepressant_Trapped Enters Lysosome & Protonated start Hypothesis Generation: Potential therapeutic benefit of this compound + Drug X in_vitro_pk In Vitro Pharmacokinetic Interaction Studies (e.g., Tissue Slices) start->in_vitro_pk in_vitro_pd In Vitro Pharmacodynamic Interaction Studies (e.g., Receptor Binding Assays) start->in_vitro_pd in_vivo_pk In Vivo Pharmacokinetic Studies in Rodents in_vitro_pk->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamic/ Efficacy Studies in Animal Models of Disease in_vitro_pd->in_vivo_pd toxicity Toxicity and Safety Pharmacology Studies in_vivo_pk->toxicity in_vivo_pd->toxicity clinical_trials Decision for Clinical Trial toxicity->clinical_trials

References

Troubleshooting & Optimization

Troubleshooting Promazine instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with promazine in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My this compound solution has changed color (yellow, pink, or blue). Is it still usable?

Answer: A color change in your this compound solution, particularly to yellow, pink, or blue, is a visual indicator of degradation. This compound, like other phenothiazines, is susceptible to oxidation when exposed to air and light. This oxidative process is a primary cause of discoloration.

  • Immediate Action: Do not use the discolored solution for experiments where precise concentration and purity are critical. The presence of degradation products can lead to inaccurate and unreliable results.

  • Root Cause Analysis:

    • Exposure to Light: this compound is photosensitive. Ensure your solutions are prepared and stored in light-resistant containers (e.g., amber vials or flasks wrapped in aluminum foil).

    • Exposure to Air (Oxygen): Oxidation is a key degradation pathway.[1] Consider preparing solutions fresh and using deaerated solvents. For longer-term storage, purging the container headspace with an inert gas like nitrogen or argon can be beneficial.

    • pH of the Solution: The stability of this compound is pH-dependent. Significant deviations from its optimal pH can accelerate degradation.

Issue 2: A precipitate has formed in my aqueous this compound solution. What should I do?

Answer: Precipitation in a this compound solution can occur for several reasons, including degradation, changes in pH, or exceeding the solubility limit.

  • Immediate Action: The solution is no longer homogenous and should not be used. The concentration of the supernatant will be lower than intended, and the precipitate consists of unknown compounds, likely including degradation products.

  • Troubleshooting Steps:

    • Verify pH: this compound hydrochloride is more soluble in acidic to neutral solutions. An increase in pH can cause the free base to precipitate. Check the pH of your solution and adjust if necessary. This compound hydrochloride is reported to be maximally stable at pH 6.5.

    • Check for Degradation: Some degradation products of phenothiazines are less soluble in water than the parent compound. For instance, the formation of this compound N-oxide and nor-chlorthis compound (a related compound's degradation product) has been linked to opalescence and precipitation in aqueous solutions.[2]

    • Review Concentration: Confirm that the concentration of your solution does not exceed the solubility of this compound hydrochloride in your specific aqueous medium at the storage temperature.

Issue 3: I am seeing a loss of potency or inconsistent results in my experiments. How can I ensure the stability of my this compound stock solution?

Answer: Loss of potency is a direct consequence of chemical degradation. To ensure the stability and reliability of your this compound solutions, implement the following best practices:

  • pH Control: Maintain the pH of the solution around 6.5 for maximum stability. Use appropriate buffer systems if your experimental conditions allow.

  • Protection from Light: Always store this compound solutions in light-resistant containers.

  • Minimize Oxygen Exposure: Prepare solutions with deaerated water and consider purging with an inert gas.

  • Temperature Control: Store stock solutions at recommended temperatures (typically refrigerated) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: In some formulations, antioxidants may be included to inhibit oxidative degradation.

  • Fresh Preparation: Whenever possible, prepare this compound solutions fresh before use. If solutions are stored, it is advisable to qualify their stability over the intended period of use.

Quantitative Data on Stability

While specific kinetic data for this compound degradation is not extensively published, data from the closely related compound promethazine can provide insight into the expected behavior of phenothiazines in aqueous solutions. The following table summarizes the effect of pH and temperature on the thermal degradation of promethazine hydrochloride, which follows first-order kinetics.[3]

Table 1: Influence of pH and Temperature on the Thermal Degradation of Promethazine Hydrochloride

pHTemperature (°C)First-Order Rate Constant (k)Activation Energy (Ea) (cal/mole)
2.98VariableIncreases with temperature6601
3.94VariableIncreases with temperature5888
5.12VariableIncreases with temperature5570
VariableConstantIncreases with increasing pHN/A

Note: This data is for promethazine hydrochloride and should be used as a general guide for this compound. The rate of degradation generally increases with both increasing pH and temperature.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its primary degradation product, this compound sulfoxide. Method validation is essential before use.

1. Chromatographic Conditions:

Parameter Suggested Conditions
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A starting point could be a 50:50 (v/v) mixture of acetonitrile and a 25mM phosphate buffer at pH 7.0.[4]
Flow Rate 1.0 mL/min
Column Temperature 25°C - 40°C
Detection UV detector at 254 nm

| Injection Volume | 10 µL |

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound hydrochloride reference standard in the mobile phase or a suitable diluent (e.g., 50:50 water/acetonitrile) at a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Dilute the aqueous this compound solution under investigation with the same diluent to fall within the calibration curve range.

  • Degradation Product Standard (if available): Prepare a stock solution of this compound sulfoxide to confirm its retention time and for quantitative analysis.

3. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on their retention times compared to the standards.

  • Quantify the amount of this compound and any identified degradation products using a calibration curve.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a this compound hydrochloride solution in water at a concentration of approximately 1 mg/mL.

2. Stress Conditions (apply separately):

  • Acid Hydrolysis: Add 1N HCl to the stock solution to achieve a final HCl concentration of 0.1N. Heat at 60°C for a specified period (e.g., 24 hours). Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH to the stock solution to achieve a final NaOH concentration of 0.1N. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Keep at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours), protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described in Protocol 1.

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Assess the peak purity of this compound in the presence of degradation products to confirm the method's specificity.

Visualizations

This compound Degradation Pathway This compound This compound RadicalCation This compound Radical Cation This compound->RadicalCation Oxidation (Light, O2) NDesmethylthis compound N-Desmethylthis compound This compound->NDesmethylthis compound Demethylation PromazineSulfoxide This compound Sulfoxide (Major Degradation Product) RadicalCation->PromazineSulfoxide Reaction with O2/H2O OtherProducts Other Oxidation and Cleavage Products RadicalCation->OtherProducts

Caption: Primary degradation pathway of this compound in aqueous solutions.

Troubleshooting this compound Solution Instability Start Instability Observed (Color Change, Precipitate, etc.) CheckLight Was solution protected from light? Start->CheckLight CheckAir Was solution exposed to air? CheckLight->CheckAir Yes ActionLight Store in amber vials or wrap in foil. CheckLight->ActionLight No CheckpH Is pH optimal (~6.5)? CheckAir->CheckpH Yes ActionAir Use deaerated solvent; purge with inert gas. CheckAir->ActionAir No CheckTemp Was solution stored at the correct temperature? CheckpH->CheckTemp Yes ActionpH Adjust pH and use buffer if possible. CheckpH->ActionpH No ActionTemp Store at recommended refrigerated temperature. CheckTemp->ActionTemp No End Prepare Fresh Solution with Corrected Procedures CheckTemp->End Yes ActionLight->CheckAir ActionAir->CheckpH ActionpH->CheckTemp ActionTemp->End

Caption: Logical workflow for troubleshooting unstable this compound solutions.

Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Control Unstressed Control Sample Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC Stress->Analysis Control->Analysis Data Identify Degradation Products and Assess Peak Purity Analysis->Data End Confirm Method Specificity Data->End

Caption: Workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Optimizing Promazine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Promazine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenothiazine antipsychotic that acts as an antagonist at multiple receptors. Its primary mechanism involves blocking dopamine receptors (types 1, 2, and 4) and serotonin receptors (5-HT2A and 5-HT2C) in the brain.[1][2] Additionally, it exhibits antagonist activity at muscarinic acetylcholine receptors (M1-M5), alpha-1 adrenergic receptors, and histamine H1 receptors.[1][3] This broad receptor-binding profile contributes to its therapeutic effects and potential side effects.

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A definitive starting concentration for this compound depends heavily on the cell type, assay duration, and the specific endpoint being measured. However, based on published literature, a reasonable starting point for many cell-based assays is in the low micromolar (µM) range. For example, an EC90 of 8.3 µM was reported for the inhibition of SARS-CoV replication in vitro.[4] For antifungal activity against Candida tropicalis, concentrations of 64 µg/mL and 128 µg/mL were effective against planktonic cells and biofilms, respectively. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Can this compound be cytotoxic to cells in culture?

Yes, this compound can exhibit cytotoxicity, and this effect is concentration-dependent. For instance, in isolated rat hepatocytes, chlorthis compound, a closely related phenothiazine, was shown to cause cytotoxicity and inhibit mitochondrial membrane potential in a concentration-dependent manner. It is essential to determine the cytotoxic concentration of this compound in your specific cell line using assays like MTT or LDH release before proceeding with functional assays.

Q4: How does this compound's interaction with cell membranes affect in vitro assays?

This compound and related compounds like chlorthis compound can disrupt cell membrane integrity. This can lead to a loss of tight junctions and impact the function of membrane transport proteins. In the context of an in vitro assay, this could result in increased cell permeability, leakage of intracellular components, and altered cellular responses, potentially leading to misleading results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or assay interference This compound may interact with assay reagents or detection systems. Phenothiazines are known to have surface-active properties which can lead to non-specific binding.1. Run appropriate controls, including a "this compound only" well (without cells) to assess direct interference with assay reagents. 2. Consider using alternative detection methods or assay formats that are less susceptible to chemical interference. 3. Consult the literature for assays that have been validated for use with phenothiazines.
Unexpected or inconsistent cell viability results 1. The this compound concentration used may be cytotoxic to the specific cell line. 2. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. this compound may degrade over time in culture media.1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells and experiment duration. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells. 3. Prepare fresh dilutions of this compound for each experiment from a stock solution. This compound hydrochloride is most stable at a pH of 6.5.
Difficulty achieving desired biological effect 1. The concentration of this compound may be too low. 2. The incubation time may be insufficient for this compound to exert its effect. 3. The cell density may be too high, leading to rapid metabolism or sequestration of the compound.1. Perform a dose-response curve to identify the optimal effective concentration (e.g., EC50 or IC50). 2. Conduct a time-course experiment to determine the optimal incubation period. 3. Optimize cell seeding density to ensure adequate exposure of all cells to this compound.
Variability between experimental replicates 1. Inconsistent pipetting or dilution of this compound. 2. Uneven cell seeding. 3. Fluctuations in incubator conditions (temperature, CO2).1. Use calibrated pipettes and perform serial dilutions carefully. 2. Ensure a single-cell suspension before seeding and mix gently to distribute cells evenly. 3. Regularly monitor and calibrate incubator conditions.

Data Presentation

Table 1: Reported In Vitro Effective Concentrations of this compound and Related Compounds

CompoundAssayCell Type/OrganismEffective ConcentrationReference
This compoundAntiviral Assay (Virus Yield Reduction)SARS-CoV infected cellsEC90 = 8.3 µM
PromethazineAntifungal AssayCandida tropicalis (planktonic)64 µg/mL
PromethazineAntifungal AssayCandida tropicalis (biofilm)128 µg/mL
Chlorthis compoundCytotoxicity AssayIsolated Rat HepatocytesConcentration-dependent
Chlorthis compoundInhibition of Natural Killer Cell ActivityHuman Natural Killer CellsDose-dependent

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound hydrochloride in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to create a range of concentrations to be tested.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the concentration at which this compound exhibits significant cytotoxicity (e.g., IC50).

Protocol 2: Dopamine D2 Receptor Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor or from brain tissue known to have high D2 receptor density (e.g., striatum).

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl buffer containing physiological salts).

  • Reaction Setup: In a microplate or microcentrifuge tubes, add the cell membranes, a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone), and varying concentrations of unlabeled this compound.

  • Non-specific Binding Control: Include a set of tubes containing a high concentration of a known D2 receptor antagonist (e.g., unlabeled haloperidol or sulpiride) to determine non-specific binding.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and perform a non-linear regression analysis to determine the inhibitory constant (Ki) of this compound for the D2 receptor.

Visualizations

Promazine_Dopamine_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound's antagonistic effect on the Dopamine D2 receptor signaling pathway.

Experimental_Workflow_this compound start Start: Define Research Question cell_selection Select Appropriate Cell Line start->cell_selection dose_response Determine Non-toxic Concentration Range (e.g., MTT Assay) cell_selection->dose_response functional_assay Perform Functional Assay (e.g., Receptor Binding, Signaling) dose_response->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro assays with this compound.

References

Promazine Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the common side effects of Promazine in laboratory animals. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in laboratory animals?

A1: this compound, a phenothiazine derivative, primarily acts as an antagonist at dopamine, serotonin, histamine, and alpha-adrenergic receptors.[1] This mechanism of action leads to a range of dose-dependent side effects across different animal species. The most commonly reported side effects include:

  • Sedation and Central Nervous System (CNS) Depression: This is the most prominent effect, characterized by drowsiness, lethargy, and decreased motor activity.[2]

  • Cardiovascular Effects: Hypotension (a drop in blood pressure) is a significant concern, particularly with intravenous administration.[3] Changes in heart rate (both tachycardia and bradycardia) have also been observed.[4][5]

  • Extrapyramidal Symptoms (EPS): These motor side effects can manifest as catalepsy (a state of immobility and muscle rigidity), dystonia (involuntary muscle contractions), and tremors.

  • Anticholinergic Effects: Dry mouth, constipation, and urinary retention can occur due to the blockade of muscarinic acetylcholine receptors.

Q2: Are there species-specific differences in the side effect profile of this compound?

A2: Yes, the susceptibility to and manifestation of side effects can vary between species. For instance, dogs may be particularly sensitive to the hypotensive effects of phenothiazines like this compound. Rodents are commonly used to model extrapyramidal side effects, such as catalepsy. It is crucial to consult species-specific literature when designing experiments.

Q3: What is the general dose range for this compound administration in common laboratory animals?

A3: Dosing is highly dependent on the animal species, the route of administration, and the desired effect (e.g., sedation vs. antipsychotic activity). The following table provides a general reference for doses cited in research, but it is imperative to determine the appropriate dose for your specific experimental context through pilot studies.

Animal ModelRoute of AdministrationReported Dose RangePrimary Effect/ObservationReference
RatIntrathecal100 - 400 µgSpinal Anesthesia
RatNot SpecifiedNot SpecifiedShift in timing functions
MouseNot SpecifiedNot SpecifiedCatalepsy (with Chlorthis compound)
DogIntravenous/Intramuscular0.01 - 0.05 mg/kg (Acethis compound)Sedation, Cardiovascular effects

Note: Much of the recent literature focuses on Acethis compound, a closely related and commonly used veterinary tranquilizer. While its effects are similar to this compound, there may be differences in potency and side effect profiles.

Troubleshooting Guides

Issue 1: Severe Hypotension Following this compound Administration

Symptoms:

  • A significant drop in mean arterial pressure (MAP) below 60 mmHg.

  • Pale mucous membranes.

  • Weak or rapid pulse.

  • Prolonged capillary refill time.

Possible Causes:

  • High Dose or Rapid Intravenous Injection: this compound's alpha-1 adrenergic receptor blockade leads to vasodilation and a subsequent drop in blood pressure.

  • Interaction with Other Anesthetics: Concurrent use of other vasodilating agents (e.g., isoflurane) can potentiate the hypotensive effects of this compound.

  • Dehydration or Hypovolemia: Animals with compromised fluid status are more susceptible to hypotension.

Troubleshooting Steps:

  • Reduce or Discontinue Anesthetic (if applicable): If the animal is under general anesthesia, reduce the concentration of the inhalant anesthetic.

  • Administer Intravenous Fluids: A bolus of isotonic crystalloid fluids (e.g., Lactated Ringer's solution) at 10-20 mL/kg can help restore circulating volume.

  • Consider Vasopressors: In severe, non-responsive cases, the administration of a vasopressor may be necessary. Consult with a veterinarian for appropriate drug selection and dosing.

  • Ensure Proper Dosing and Administration: For future experiments, carefully calculate the dose based on the animal's body weight and consider a slower rate of intravenous injection.

Issue 2: Emergence of Extrapyramidal Symptoms (EPS)

Symptoms:

  • Catalepsy: The animal remains in an externally imposed, awkward posture for an extended period.

  • Dystonia: Involuntary muscle spasms, which may affect the neck (torticollis), eyes (oculogyric crisis), or limbs.

  • Tremors: Rhythmic, involuntary muscle movements.

Possible Causes:

  • Dopamine D2 Receptor Blockade: this compound's primary mechanism for inducing EPS is the antagonism of D2 receptors in the basal ganglia.

  • High Dose: The incidence and severity of EPS are generally dose-dependent.

  • Species and Individual Susceptibility: Some animals may be more prone to developing EPS.

Troubleshooting Steps:

  • Dose Reduction: The most effective way to mitigate EPS is to lower the dose of this compound in subsequent experiments.

  • Administer an Anticholinergic Agent: Drugs like benztropine or diphenhydramine can be used to counteract acute dystonic reactions. This should be done under veterinary guidance.

  • Refine the Experimental Model: If studying antipsychotic effects, consider using a newer generation antipsychotic with a lower propensity for EPS if the experimental design allows.

  • Accurate Assessment: Use a standardized scoring system to quantify the severity of EPS (see Experimental Protocols section).

Experimental Protocols

Protocol 1: Assessment of Catalepsy in Mice

This protocol is adapted from methods used to evaluate drug-induced catalepsy, a common measure of extrapyramidal side effects in rodents.

Materials:

  • This compound hydrochloride solution

  • Vehicle control (e.g., sterile saline)

  • Horizontal bar apparatus (a metal bar approximately 0.5 cm in diameter, elevated 3-5 cm from the base)

  • Stopwatch

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Measurement: Gently place the mouse's forepaws on the horizontal bar. Most mice will move off the bar within a few seconds. Record the time it takes for the mouse to remove both forepaws from the bar. This is the baseline descent latency.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Catalepsy Assessment: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the mouse's forepaws on the bar as in the baseline measurement.

  • Scoring: Record the descent latency in seconds. A common criterion for catalepsy is the failure of the mouse to correct its posture and remove its paws from the bar within a cut-off time (e.g., 60 seconds).

  • Data Analysis: Compare the descent latencies between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical methods (e.g., ANOVA).

Visualization of Signaling Pathways

The primary mechanism of action for this compound's therapeutic effects and many of its side effects involves the blockade of postsynaptic dopamine D2 receptors. The following diagram illustrates a simplified representation of this interaction.

Promazine_Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine DOPA->Dopamine_Vesicle DOPA Decarboxylase D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Synaptic Release Effect Reduced Postsynaptic Signaling (e.g., ↓cAMP) D2_Receptor->Effect Signal Transduction This compound This compound This compound->D2_Receptor Antagonism

Caption: this compound's antagonism of the Dopamine D2 receptor.

This diagram illustrates how this compound acts as an antagonist at the dopamine D2 receptor on the postsynaptic neuron. By blocking the binding of dopamine, this compound inhibits the downstream signaling cascade, which is responsible for both its therapeutic antipsychotic effects and its extrapyramidal side effects.

References

Technical Support Center: Overcoming Promazine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Promazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the difference in solubility between this compound base and this compound hydrochloride?

A1: this compound base has very low aqueous solubility, reported at 14.2 mg/L.[1] In contrast, this compound hydrochloride is significantly more soluble in water, with some sources describing it as "very soluble" or "freely soluble."[2][3] One source indicates that 1 gram of this compound hydrochloride can dissolve in approximately 3 mL of water.[2]

Q2: I am seeing precipitation when I dilute my this compound hydrochloride stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue. Here are a few troubleshooting steps:

  • Check the pH of your buffer: this compound hydrochloride is most stable at a pH of 6.5.[1] The pH of a this compound hydrochloride solution in water is typically acidic (between 4.2 and 5.2). If your buffer has a significantly different pH, it could affect solubility.

  • Lower the final concentration: It's possible that the final concentration in your aqueous buffer is exceeding the solubility limit. Try preparing a more dilute solution.

  • Use a co-solvent: For in vitro assays, preparing a high-concentration stock in an organic solvent like DMSO and then diluting it into your culture medium is a common practice. Ensure the final concentration of the organic solvent is low enough to not affect your experimental model (typically <0.5% for DMSO in cell culture).

  • Gentle warming and sonication: These methods can help redissolve small amounts of precipitate.

Q3: What is the best way to store this compound hydrochloride solutions?

A3: For stock solutions prepared in organic solvents like DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage and should ideally be prepared fresh. If you must store an aqueous solution, do so at 2-8°C for a short period and protect it from light.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Hydrochloride Powder
  • Problem: The this compound hydrochloride powder is not fully dissolving in water or buffer.

  • Possible Causes & Solutions:

    • Insufficient Solvent: this compound hydrochloride is highly soluble in water, but at very high concentrations, it may require more solvent. Refer to the solubility data table below.

    • Low Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) can aid dissolution.

    • pH of the Solvent: While soluble in water, extreme pH values of a buffer could potentially affect solubility. The maximal stability is at pH 6.5.

    • Mechanical Agitation: Ensure you are vortexing or sonicating the solution to provide sufficient energy for dissolution.

Issue 2: Cloudiness or Precipitation in Cell Culture Media
  • Problem: The cell culture medium becomes cloudy or shows a precipitate after adding the this compound hydrochloride stock solution.

  • Possible Causes & Solutions:

    • High Final Concentration of Organic Solvent: If your stock solution is in an organic solvent like DMSO, ensure the final concentration in the media is not toxic to the cells and does not cause the compound to precipitate. A final DMSO concentration below 0.5% is generally recommended.

    • Interaction with Media Components: Some components of complex cell culture media could potentially interact with this compound and reduce its solubility. Consider a pilot test with a simpler buffer (like PBS) to see if the issue persists.

    • pH Shift: The addition of an acidic this compound hydrochloride solution could slightly lower the pH of the culture medium. While the medium is buffered, a significant addition could overwhelm this capacity. Prepare a more concentrated stock to minimize the volume added.

Data Presentation

Table 1: Solubility of this compound and this compound Hydrochloride in Various Solvents

CompoundSolventSolubilityReference
This compoundWater14.2 mg/L
This compound HydrochlorideWaterVery soluble (approx. 333 mg/mL)
This compound HydrochloridePBS (pH 7.2)approx. 2 mg/mL
This compound HydrochlorideEthanolFreely soluble (approx. 2 mg/mL)
This compound HydrochlorideDMSO58-64 mg/mL (use fresh DMSO)
This compound HydrochlorideDimethyl formamideapprox. 10 mg/mL
This compound HydrochlorideMethylene ChlorideVery soluble

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 320.88 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.21 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, high-quality DMSO (e.g., 1 mL for a 10 mM solution).

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Hydrochloride Formulation for In Vivo (Animal) Studies

This protocol is an example of a common co-solvent formulation for animal administration.

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the specified ratio. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Initial Dissolution: Dissolve the required amount of this compound hydrochloride in DMSO first.

  • Co-solvent Addition: Add the PEG300 to the DMSO solution and mix thoroughly.

  • Surfactant Addition: Add the Tween 80 and mix until the solution is clear.

  • Final Dilution: Add the saline to reach the final desired volume and concentration. Mix well.

  • Administration: The solution should be clear and administered according to the approved animal protocol. It is recommended to use freshly prepared solutions.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (In Vitro) cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix filter 0.22 µm Filter mix->filter store Aliquot & Store at -20°C filter->store dilute Dilute Stock in Aqueous Buffer / Medium store->dilute precipitate Precipitation? dilute->precipitate troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Gentle Warming precipitate->troubleshoot Yes experiment Proceed with Experiment precipitate->experiment No troubleshoot->dilute

Caption: Workflow for preparing this compound HCl solutions for in vitro experiments.

signaling_pathway cluster_receptors Receptor Antagonism cluster_effects Downstream Effects This compound This compound d2 Dopamine D2 Receptor This compound->d2 Blocks ht2a Serotonin 5-HT2A Receptor This compound->ht2a Blocks m1 Muscarinic M1 Receptor This compound->m1 Blocks alpha1 Alpha-1 Adrenergic Receptor This compound->alpha1 Blocks h1 Histamine H1 Receptor This compound->h1 Blocks antipsychotic Antipsychotic Effect d2->antipsychotic antiemetic Antiemetic Effect d2->antiemetic ht2a->antipsychotic anticholinergic Anticholinergic Effects m1->anticholinergic sedative Sedative Effect h1->sedative

Caption: Simplified signaling pathway showing this compound's multi-receptor antagonism.

References

Potential drug-drug interactions with Promazine in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions (DDIs) with promazine in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help anticipate, identify, and manage potential interactions during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-drug interactions with this compound?

A1: this compound, a phenothiazine, primarily engages in two types of drug-drug interactions:

  • Pharmacokinetic Interactions: These occur when one drug alters the absorption, distribution, metabolism, or excretion of this compound, leading to changes in its concentration. The most significant of these involve the cytochrome P450 (CYP) enzyme system, which is responsible for metabolizing this compound.

  • Pharmacodynamic Interactions: These happen when a co-administered drug has additive, synergistic, or antagonistic effects on the same physiological systems as this compound. Key pharmacodynamic interactions include enhanced CNS depression, increased anticholinergic effects, and a heightened risk of QT interval prolongation.[1][2]

Q2: Which cytochrome P450 (CYP) enzymes are responsible for this compound metabolism?

A2: this compound is metabolized in the liver primarily through N-demethylation and 5-sulphoxidation.[3][4] In vitro studies in human liver microsomes have identified the following key CYP isoforms:

  • CYP1A2 and CYP3A4: These are the main isoforms responsible for 5-sulphoxidation.[4]

  • CYP1A2 and CYP2C19: These are the primary isoforms that catalyze N-demethylation.

  • Other isoforms like CYP2C9 and CYP3A4 may contribute to a lesser extent.

Q3: What are the most significant classes of drugs to be aware of when working with this compound?

A3: Caution is required when this compound is co-administered with the following drug classes due to the high potential for significant interactions:

  • CNS Depressants: (e.g., opioids, benzodiazepines, barbiturates, alcohol) can lead to additive sedative effects and potentially fatal respiratory depression.

  • Anticholinergic Agents: (e.g., benztropine, oxybutynin, tricyclic antidepressants) can result in excessive anticholinergic effects, such as dry mouth, blurred vision, constipation, and cognitive impairment.

  • QT-Prolonging Drugs: (e.g., certain antiarrhythmics, antipsychotics, and antibiotics) can increase the risk of ventricular arrhythmias, including torsade de pointes.

  • CYP450 Inhibitors/Inducers: Drugs that inhibit or induce the enzymes responsible for this compound metabolism can significantly alter its plasma concentration and effects.

Q4: How can I predict if my investigational compound will interact with this compound?

A4: A preliminary assessment can be made by understanding the pharmacological and metabolic profile of your compound.

  • Pharmacodynamic Profile: Does your compound have CNS depressant, anticholinergic, or QT-prolonging properties? If so, an additive pharmacodynamic interaction is likely.

  • Metabolic Profile: Is your compound a known inhibitor, inducer, or substrate of CYP1A2, CYP3A4, or CYP2C19? If your compound strongly interacts with these enzymes, a pharmacokinetic DDI is possible. Standard in vitro assays, such as CYP inhibition and induction studies, are recommended to quantify this risk.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of sedation or CNS depression observed in an animal model co-administered with this compound.

  • Possible Cause: A pharmacodynamic interaction with a co-administered agent (e.g., anesthetic, analgesic) is enhancing the sedative effects of this compound. Alternatively, a pharmacokinetic interaction could be at play if a co-administered drug is inhibiting this compound's metabolism, leading to higher-than-expected plasma concentrations.

  • Troubleshooting Steps:

    • Review all compounds administered to the model, including anesthetics, analgesics, and vehicle components.

    • Check available literature to see if any of these compounds are known CNS depressants or inhibitors of CYP1A2, CYP3A4, or CYP2C19.

    • Consider reducing the dose of this compound or the interacting agent.

    • If the interaction is unavoidable, implement more intensive monitoring of the model's vital signs.

    • For future studies, consider a washout period between the administration of potentially interacting drugs.

G Start Observe Unexpected CNS Depression Review Review All Co-administered Compounds Start->Review CheckLit Check Literature for Known: - CNS Depressant Effects - CYP Inhibition (1A2, 3A4, 2C19) Review->CheckLit IsInteraction Is an Interaction Likely? CheckLit->IsInteraction ReduceDose Action: Reduce Dose of This compound or Interacting Agent IsInteraction->ReduceDose Yes NoInteraction Conclusion: Interaction Unlikely. Investigate Other Causes. IsInteraction->NoInteraction No Monitor Action: Increase Monitoring of Vital Signs ReduceDose->Monitor Washout Future Consideration: Implement Washout Period Monitor->Washout G Prep Prepare Reagents: HLM, this compound, Test Compound, NADPH System Incubate1 Pre-incubate HLM + Buffer + Test Compound (37°C) Prep->Incubate1 AddSubstrate Add this compound (Substrate) Incubate1->AddSubstrate AddCofactor Initiate Reaction with NADPH System AddSubstrate->AddCofactor Incubate2 Incubate at 37°C (e.g., 15 min) AddCofactor->Incubate2 Quench Stop Reaction with Cold Acetonitrile + IS Incubate2->Quench Process Centrifuge & Collect Supernatant Quench->Process Analyze Analyze Metabolite via LC-MS/MS Process->Analyze Calculate Calculate IC50 Value Analyze->Calculate

References

Technical Support Center: Preventing Promazine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of Promazine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a phenothiazine derivative that acts as an antagonist at dopamine, histamine H1, muscarinic, and serotonin receptors.[1][2] In research, it is used to investigate signaling pathways involving these receptors and to study its potential antipsychotic and antiemetic effects in a cellular context.

Q2: What are the common signs of this compound precipitation in my cell culture?

This compound precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the medium, or the formation of visible particles.[3] This can be observed with the naked eye or under a microscope. It is crucial to distinguish precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the pH of the medium.[3]

Q3: Why is my this compound precipitating when I add it to my cell culture medium?

Several factors can contribute to this compound precipitation:

  • Poor Aqueous Solubility: this compound, particularly the free base form, has low solubility in water.[4] While this compound hydrochloride is more soluble, it can still precipitate under certain conditions.

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is diluted into the aqueous environment of the cell culture medium, the rapid change in solvent polarity can cause the drug to crash out of solution.

  • High Concentration: Exceeding the solubility limit of this compound in the cell culture medium will lead to precipitation.

  • pH of the Medium: The pH of standard cell culture media (typically around 7.2-7.4) can affect the charge state and solubility of this compound.

  • Temperature: Temperature fluctuations, such as moving media from cold storage to a 37°C incubator, can alter the solubility of this compound.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. This compound may interact with some of these, such as phosphate and calcium ions, to form insoluble salts. Media like DMEM have a high concentration of calcium, which can be a factor.

  • Presence of Serum: Fetal Bovine Serum (FBS) contains proteins that can bind to drugs, which can either increase or decrease their solubility.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue Potential Cause Recommended Solution
Precipitation immediately upon adding this compound stock to media Solvent Shock: Rapid change in polarity when adding a concentrated DMSO stock to aqueous media.1. Add the this compound stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling. 2. Prepare an intermediate dilution of the stock solution in a small volume of warm media before adding it to the final culture volume.
High Final Concentration: The desired working concentration exceeds the solubility of this compound in the media.1. Lower the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols).
Precipitation observed after a period of incubation Temperature Fluctuations: Changes in temperature affecting solubility.1. Ensure the cell culture medium is fully equilibrated to 37°C before adding this compound. 2. Maintain a stable temperature in the incubator.
Interaction with Media Components: this compound may be forming insoluble complexes with salts or other components over time.1. Consider using a different basal medium formulation if your experiment allows. 2. If using serum-free media, the absence of proteins that might otherwise bind and solubilize the drug could be a factor.
pH Shift: Cellular metabolism can alter the pH of the medium, affecting this compound's solubility.1. Ensure your medium is adequately buffered for the CO2 concentration in your incubator. 2. For long-term experiments, consider changing the medium more frequently.
Variability in precipitation between experiments Inconsistent Stock Solution Preparation: Incomplete dissolution of this compound in the stock solvent.1. Ensure the this compound is fully dissolved in the stock solvent. Gentle warming (to 37°C) and vortexing can aid dissolution. 2. Visually inspect the stock solution for any particulate matter before use.
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to drug precipitation within the stock.1. Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Solvents

Solvent Solubility Notes
DMSO 64 mg/mL (199.45 mM)Preferred solvent for high-concentration stock solutions.
Ethanol Freely solubleCan be an alternative to DMSO.
Water Very solubleThis compound hydrochloride is highly soluble in water.
Phosphate-Buffered Saline (PBS, pH 7.2) ~2 mg/mLSolubility is significantly lower than in pure water, likely due to the presence of phosphate ions.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.

  • Solvent Addition: In a sterile tube, add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the this compound hydrochloride is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protecting tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Prepare a series of dilutions: In sterile microcentrifuge tubes, prepare a serial dilution of your this compound stock solution in your complete cell culture medium (including serum, if applicable). Start with a concentration higher than your intended final concentration.

  • Incubate: Incubate the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for the intended duration of your experiment.

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).

  • Microscopic Examination: For a more sensitive assessment, place a small drop of the medium from each tube onto a microscope slide and examine for crystalline structures.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitates is the maximum soluble concentration for your experimental conditions.

Mandatory Visualizations

Experimental Workflow for Preventing this compound Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell Treatment prep1 Weigh this compound HCl prep2 Dissolve in DMSO (e.g., 100 mM) prep1->prep2 prep3 Vortex & Gentle Warming (37°C) prep2->prep3 prep4 Sterile Filter (0.22 µm) prep3->prep4 prep5 Aliquot & Store at -20°C prep4->prep5 dil2 Thaw a single aliquot of stock solution prep5->dil2 dil1 Pre-warm Cell Culture Medium to 37°C dil3 Add stock drop-wise to pre-warmed medium while gently swirling dil1->dil3 dil2->dil3 dil4 Visually inspect for any precipitation dil3->dil4 exp1 Add working solution to cells dil4->exp1 exp2 Incubate under standard conditions exp1->exp2

Caption: Workflow for preparing and using this compound solutions to minimize precipitation.

Signaling Pathways Antagonized by this compound

Dopamine Receptor Antagonism

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC This compound This compound This compound->D2R cAMP cAMP AC->cAMP inhibits conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., altered neuronal activity) PKA->CellularResponse

Caption: this compound antagonizes the Dopamine D2 receptor, inhibiting its signaling cascade.

Histamine H1 Receptor Antagonism

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq This compound This compound This compound->H1R PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., inflammatory response) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound blocks the Histamine H1 receptor, preventing downstream signaling.

Muscarinic Acetylcholine Receptor Antagonism

G ACh Acetylcholine mAChR Muscarinic Receptor (M1-M5) ACh->mAChR G_protein G protein (Gq/Gi) mAChR->G_protein This compound This compound This compound->mAChR Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector SecondMessenger Second Messengers (e.g., IP3, cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: this compound acts as an antagonist at various muscarinic acetylcholine receptors.

Serotonin 5-HT2A Receptor Antagonism

G Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Gq Gq protein HTR2A->Gq This compound This compound This compound->HTR2A PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: this compound blocks the Serotonin 5-HT2A receptor, inhibiting its signaling cascade.

References

Addressing variability in animal responses to Promazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Promazine use in animal research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in animal responses to this compound and to provide clear guidance on its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a phenothiazine derivative that acts as an antagonist at various receptors in the central nervous system.[1][2] Its primary antipsychotic and sedative effects are attributed to the blockade of dopamine receptors (types 1, 2, and 4) and serotonin receptors (5-HT2A and 5-HT2C).[1][2] Additionally, it exhibits antagonist activity at muscarinic receptors (1 through 5), alpha(1)-adrenergic receptors, and histamine H1-receptors.[1] This multi-receptor activity contributes to its sedative, antiemetic, and antipsychotic properties, but also to its side effects.

Q2: Why am I observing significant variability in the sedative effect of this compound between individual animals of the same species?

Variability in response to this compound is a known issue and can be attributed to several factors:

  • Genetic Factors: Genetic variations can influence drug metabolism and receptor sensitivity. For instance, certain breeds of dogs, particularly herding breeds with the MDR-1 gene mutation, may exhibit increased sensitivity to acethis compound, a related phenothiazine, requiring dose reduction. While this is for acethis compound, similar genetic sensitivities could exist for this compound.

  • Physiological State: The animal's overall health, including liver and cardiac function, can significantly impact drug metabolism and response. Animals with hepatic dysfunction may experience prolonged sedation.

  • Stress and Temperament: Anxious or stressed animals may have elevated levels of circulating catecholamines, which can alter the cardiovascular effects of phenothiazines and potentially influence the sedative response. In some cases, paradoxical excitement or aggression can occur.

  • Age: Both very young and elderly animals may metabolize and eliminate drugs differently, necessitating dose adjustments.

Q3: Can this compound be used as a sole anesthetic agent?

No, this compound is not an analgesic and should not be used as a sole anesthetic agent. It is primarily a tranquilizer and sedative. For painful procedures, it should be used in combination with appropriate analgesics or as a pre-anesthetic agent to reduce the required dose of the primary anesthetic.

Q4: What are the potential adverse effects of this compound in animals?

Common side effects include hypotension (low blood pressure), tachycardia (fast heart rate), and drowsiness. Less common but more severe side effects can include excitement, restlessness, tremors, and in rare cases, seizures. In male horses, paralysis of the penis has been reported.

Q5: Are there any known drug interactions with this compound?

Yes, this compound can interact with several other drugs. Caution should be exercised when co-administering with:

  • Central Nervous System (CNS) Depressants: (e.g., barbiturates, opioids, other sedatives) - this compound can potentiate their sedative effects.

  • Antidepressants: Interactions at the level of cellular distribution have been observed with antidepressants like imipramine and fluoxetine.

  • Quinidine: May cause additive cardiac depression.

  • Organophosphates: this compound should not be used within one month of worming with an organophosphate agent.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Inadequate Sedation - Incorrect dosage for the species or individual. - Animal is highly stressed or agitated. - Improper route of administration or formulation issue.- Review and confirm the correct dosage based on species, weight, and intended level of sedation. - Allow the animal to acclimate to the environment to reduce stress before administration. - Ensure the drug is administered correctly (e.g., slow intravenous injection) and the formulation is stable.
Prolonged Recovery/Excessive Sedation - Overdose. - Impaired drug metabolism due to hepatic or renal dysfunction. - Interaction with other CNS depressant drugs. - Animal may have a genetic sensitivity.- Monitor the animal closely and provide supportive care. - Screen animals for underlying health conditions prior to administration. - Review all concurrently administered medications for potential interactions. - Consider genetic testing for known sensitivities in relevant species/breeds.
Paradoxical Excitement or Aggression - Individual animal's response to the drug. - May be more likely in animals with pre-existing anxiety.- Ensure the safety of personnel. - In some cases, co-administration with other anxiolytic drugs may mitigate this effect, but this should be done with caution and under veterinary guidance. - Consider alternative sedatives for future experiments with this individual.
Hypotension - A known side effect of this compound due to alpha-adrenergic blockade. - More pronounced in dehydrated or debilitated animals.- Monitor blood pressure. - Ensure the animal is well-hydrated before administration. - Use with caution in animals with cardiovascular disease.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Species

Species Route of Administration Dosage Half-life (t½) Key Metabolites Reference
Rat Intraperitoneal (ip)10 mg/kgProlonged with chronic administrationDesmethylthis compound, this compound sulphoxide
Horse Intravenous (IV)Clinical DoseNot specified3-hydroxythis compound, 3-hydroxydesmonomethyl-promazine
Guinea Pig (Neonatal) Not specifiedNot specifiedNot specifiedGlucuronide and sulphoxide conjugates

Table 2: Reported Dosages of this compound and Related Phenothiazines in Animal Studies

Species Drug Dosage Route of Administration Purpose Reference
Rat Promethazine1.25-5 mg/kg (low dose), 20-40 mg/kg (high dose)Subcutaneous (SC)Nociception study
Horse Acethis compound0.15 mg/kgNot specifiedPharmacokinetic/pharmacodynamic study
Dog Tiletamine-Zolazepam-Acethis compound (TZA)2 mg/kg (Acethis compound component)OralSedation for capture
Horse This compound0.5 mg/kgNot specifiedFood intake stimulation

Experimental Protocols

Protocol 1: General Sedation Protocol for a Canine Model

  • Animal Preparation:

    • Acclimate the dog to the experimental environment for at least 30 minutes to reduce stress.

    • Obtain and record baseline physiological parameters (heart rate, respiratory rate, temperature).

    • Ensure the animal is adequately hydrated.

  • Drug Preparation:

    • Prepare a fresh solution of this compound hydrochloride. This compound hydrochloride is maximally stable at a pH of 6.5.

    • For an injectable solution, use a sterile, isotonic saline solution.

    • For oral administration, ensure the formulation is palatable.

  • Administration:

    • Administer this compound at a carefully calculated dose based on the dog's weight and desired level of sedation (refer to established literature for appropriate dose ranges).

    • For intravenous administration, inject slowly over 1-2 minutes to minimize the risk of hypotension.

    • For intramuscular injection, use a site with good muscle mass.

  • Monitoring:

    • Continuously monitor the animal for the onset and depth of sedation.

    • Monitor vital signs (heart rate, respiratory rate, blood pressure, temperature) every 15 minutes for the first hour and then every 30 minutes until recovery.

    • Observe for any adverse reactions such as paradoxical excitement, tremors, or severe hypotension.

  • Recovery:

    • Place the animal in a quiet, comfortable, and warm environment for recovery.

    • Continue monitoring until the animal is fully ambulatory and has returned to its pre-sedation state.

Mandatory Visualizations

Promazine_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonist M1R Muscarinic M1 Receptor This compound->M1R Antagonist A1R Alpha-1 Adrenergic Receptor This compound->A1R Antagonist H1R Histamine H1 Receptor This compound->H1R Antagonist Antipsychotic Antipsychotic Effect D2R->Antipsychotic Antiemetic Antiemetic Effect D2R->Antiemetic HTR2A->Antipsychotic Anticholinergic Anticholinergic Effects M1R->Anticholinergic Hypotension Hypotension A1R->Hypotension Sedation Sedation H1R->Sedation

Caption: this compound's multi-receptor antagonism and resulting physiological effects.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Selection & Acclimation Baseline_Measurement Baseline Physiological Measurements Animal_Selection->Baseline_Measurement Dose_Calculation Dose Calculation Baseline_Measurement->Dose_Calculation Promazine_Admin This compound Administration Dose_Calculation->Promazine_Admin Monitoring Continuous Monitoring Promazine_Admin->Monitoring Data_Collection Data Collection & Analysis Monitoring->Data_Collection Recovery Animal Recovery Monitoring->Recovery

Caption: A generalized experimental workflow for this compound administration.

Troubleshooting_Tree Start Variable Response Observed Check_Dose Is the dosage correct for species and weight? Start->Check_Dose Check_Stress Is the animal stressed or anxious? Check_Dose->Check_Stress Yes Adjust_Dose Adjust dose based on literature. Check_Dose->Adjust_Dose No Check_Health Any underlying health issues (hepatic/cardiac)? Check_Stress->Check_Health No Acclimate Improve acclimation protocol. Check_Stress->Acclimate Yes Check_Interactions Are other medications being administered? Check_Health->Check_Interactions No Health_Screen Perform health screening. Check_Health->Health_Screen Yes Review_Meds Review for potential drug interactions. Check_Interactions->Review_Meds Yes Consider_Alternatives Consider alternative sedatives. Check_Interactions->Consider_Alternatives No

Caption: A decision tree for troubleshooting variable responses to this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Promazine in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Promazine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target effects?

A1: this compound is a phenothiazine-class antipsychotic drug.[1] Its primary therapeutic effect is attributed to its antagonism of dopamine D2 receptors.[2] However, this compound is a pharmacologically promiscuous compound, meaning it binds to a variety of other receptors, often with high affinity. These "off-target" interactions can lead to a range of unintended effects in your experiments. This compound is known to be an antagonist at dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1]

Q2: I'm observing unexpected results in my cell-based assay after treating with this compound. Could these be off-target effects?

A2: It is highly likely. Due to its broad receptor-binding profile, this compound can trigger a multitude of signaling pathways unrelated to dopamine D2 receptor blockade. For example, unexpected changes in intracellular calcium levels could be mediated by its effects on M1/M3/M5 muscarinic or alpha-1 adrenergic receptors, while changes in cell proliferation or signaling cascades could be influenced by its activity at serotonin or histamine receptors.

Q3: How can I be sure that the effects I'm observing are due to this compound's action on dopamine D2 receptors and not its off-targets?

A3: To confirm that the observed effects are mediated by D2 receptor antagonism, you should perform control experiments using a more selective D2 antagonist (e.g., Spiperone or Haloperidol) or co-treat your cells with this compound and a selective antagonist for the suspected off-target receptor. If the effect persists with the selective D2 antagonist but is absent when the off-target receptor is blocked, it is more likely an on-target effect.

Q4: What are some common troubleshooting issues when working with this compound in cell culture?

A4: Common issues include:

  • Unexpected cell death: This could be due to off-target effects on essential cellular pathways or simply cellular stress from high concentrations of the drug.

  • Inconsistent results: This can arise from variations in cell passage number, confluency, or the age of the this compound solution.

  • Difficulty interpreting dose-response curves: The complex pharmacology of this compound can lead to biphasic or other non-standard dose-response curves, making it challenging to determine the optimal concentration for targeting D2 receptors specifically.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Phenotype Observed This compound is acting on an off-target receptor.1. Perform a dose-response curve: Determine if the phenotype occurs at concentrations significantly higher than the Ki for the D2 receptor. 2. Use selective antagonists: Co-incubate with a selective antagonist for the suspected off-target receptor (e.g., atropine for muscarinic receptors, pyrilamine for H1 receptors) to see if the phenotype is reversed. 3. Use a more selective D2 antagonist: Compare the results with a more specific D2 antagonist to see if the same phenotype is observed.
High Cell Mortality Off-target toxicity or non-specific cellular stress.1. Lower the concentration of this compound: Use the lowest concentration that still elicits the desired on-target effect. 2. Reduce incubation time: Shorter exposure times may minimize toxicity. 3. Ensure proper cell health: Use low-passage, healthy cells for your experiments.
Inconsistent or Non-Reproducible Results Variability in experimental conditions.1. Standardize cell culture conditions: Use cells of the same passage number and seed them at a consistent density. 2. Prepare fresh this compound solutions: this compound solutions can degrade over time. 3. Include appropriate controls: Always include vehicle-only and positive controls in your experiments.

Quantitative Data: this compound Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D2160[2]
D1, D4Affinity reported, specific Ki not found
Serotonin 5-HT2AWeak to moderate affinity reported[3]
5-HT2CWeak to moderate affinity reported
Muscarinic M1-M5Moderate affinity reported
Adrenergic α1Weak to moderate affinity reported
Histamine H1Strong affinity reported

Experimental Protocols

Competitive Radioligand Binding Assay to Determine this compound's Ki

This protocol allows for the determination of this compound's binding affinity for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • This compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kd), and the different concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled specific ligand).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assay to Isolate On-Target Effects using Selective Antagonists

This protocol describes how to use a selective antagonist to block an off-target effect and isolate the on-target effect of this compound. This example focuses on blocking muscarinic receptor activation.

Materials:

  • Cells expressing both the on-target (e.g., Dopamine D2) and off-target (e.g., Muscarinic M3) receptors.

  • This compound hydrochloride.

  • A selective antagonist for the off-target receptor (e.g., Atropine for muscarinic receptors).

  • An agonist for the on-target receptor (e.g., Quinpirole for D2 receptors).

  • Assay buffer and reagents for measuring a downstream signaling event (e.g., a calcium imaging kit or a cAMP assay kit).

Procedure:

  • Seed cells in a multi-well plate suitable for your chosen assay.

  • Pre-treat one set of wells with the selective antagonist (e.g., Atropine at a concentration sufficient to block all muscarinic receptors, typically 1 µM) for 30 minutes.

  • Add this compound at various concentrations to both antagonist-treated and untreated wells. Incubate for a further 30 minutes.

  • Add the on-target agonist (e.g., Quinpirole) to stimulate the D2 receptor.

  • Measure the downstream signaling response (e.g., changes in intracellular calcium or cAMP levels) according to the assay kit's instructions.

  • Compare the dose-response curve of this compound in the presence and absence of the selective antagonist. A rightward shift in the dose-response curve for the off-target effect in the presence of the antagonist indicates successful blockade.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_this compound This compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist M1_M3_M5 Muscarinic M1/M3/M5 Receptors This compound->M1_M3_M5 Antagonist H1 Histamine H1 Receptor This compound->H1 Antagonist alpha1 Alpha-1 Adrenergic Receptor This compound->alpha1 Antagonist Gi Gi D2R->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA (Inhibition) cAMP_decrease->PKA_inhibit CREB_inhibit CREB (Inhibition) PKA_inhibit->CREB_inhibit Gq Gq M1_M3_M5->Gq H1->Gq alpha1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release [Ca2+]↑ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: On- and off-target signaling pathways of this compound.

G start Start: Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response compare_ki Compare EC50 to D2 Ki dose_response->compare_ki high_ec50 EC50 >> Ki for D2? (Suggests off-target) compare_ki->high_ec50 Yes low_ec50 EC50 ≈ Ki for D2? (Suggests on-target) compare_ki->low_ec50 No use_antagonist Use Selective Antagonist for Suspected Off-Target high_ec50->use_antagonist use_selective_agonist Use Selective D2 Antagonist low_ec50->use_selective_agonist phenotype_reversed Phenotype Reversed? use_antagonist->phenotype_reversed off_target_confirmed Off-Target Effect Confirmed phenotype_reversed->off_target_confirmed Yes on_target_likely On-Target Effect Likely phenotype_reversed->on_target_likely No phenotype_replicated Phenotype Replicated? use_selective_agonist->phenotype_replicated phenotype_replicated->off_target_confirmed No phenotype_replicated->on_target_likely Yes

Caption: Troubleshooting logic for unexpected experimental results.

G prepare_cells Prepare Cell Culture (e.g., HEK293 cells expressing D2R) pre_treat Pre-treat with Vehicle or Selective Antagonist (e.g., Atropine for M-receptors) prepare_cells->pre_treat add_this compound Add this compound (Dose-Response) pre_treat->add_this compound incubate Incubate add_this compound->incubate stimulate Stimulate with D2 Agonist (e.g., Quinpirole) incubate->stimulate measure Measure Downstream Signal (e.g., cAMP levels) stimulate->measure analyze Analyze Data (Compare dose-response curves) measure->analyze

References

Technical Support Center: Enhancing Promazine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of promazine in animal studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low in animal studies?

A1: The oral bioavailability of this compound is limited by two primary factors:

  • Extensive First-Pass Metabolism: After oral administration, this compound is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized by cytochrome P450 (CYP) enzymes in the liver, reducing the amount of active drug that reaches the bloodstream.[1][2]

  • P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-glycoprotein (P-gp) efflux transporter found in the intestinal epithelium. P-gp actively pumps the drug back into the intestinal lumen, further limiting its absorption into the systemic circulation.[3][4][5]

Q2: What are the most promising strategies to improve the oral bioavailability of this compound in animal models?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA) nanoparticles or solid lipid nanoparticles (SLNs), can protect it from degradation in the gastrointestinal tract and facilitate its absorption. These formulations can potentially bypass first-pass metabolism by promoting lymphatic uptake.

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.

  • Cyclodextrin Inclusion Complexes: Complexing this compound with cyclodextrins can enhance its aqueous solubility and dissolution rate, which are often rate-limiting steps for absorption.

Q3: Are there alternative routes of administration to bypass first-pass metabolism of this compound?

A3: Yes, alternative routes can be explored to avoid the extensive first-pass metabolism associated with oral administration. For the related compound promethazine, intranasal and transdermal delivery systems have been investigated to achieve more consistent plasma levels. These routes deliver the drug directly into the systemic circulation, bypassing the liver.

Troubleshooting Guides

Issue 1: High Variability in this compound Plasma Concentrations in Rodent Studies
Potential Cause Troubleshooting Step
Improper Oral Gavage Technique Ensure proper training and consistent technique for oral gavage. Verify the correct placement of the gavage needle to avoid accidental administration into the lungs.
Inconsistent Dosing Volume Accurately calculate the dosing volume based on the animal's most recent body weight.
This compound Solution Instability Prepare fresh dosing solutions daily. Protect solutions from light and store at an appropriate temperature to prevent degradation.
Food Effects Standardize the fasting period for animals before dosing, as food in the gastrointestinal tract can affect drug absorption.
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
Potential Cause Troubleshooting Step
Suboptimal Formulation Characteristics Characterize the particle size, zeta potential, and encapsulation efficiency of nanoformulations. For lipid-based systems, assess droplet size and emulsification properties.
P-glycoprotein Efflux Consider co-administration with a P-gp inhibitor to assess the contribution of efflux to low bioavailability. Note that this would be an experimental step to understand the mechanism and not part of a standard formulation.
Extensive First-Pass Metabolism Investigate alternative routes of administration that bypass the liver, such as intranasal or transdermal, if feasible for the study's objectives.

Data on Formulation Strategies to Improve Bioavailability

While direct comparative in-vivo bioavailability data for novel this compound formulations are limited, studies on the closely related phenothiazine, perphenazine, provide valuable insights.

Table 1: Pharmacokinetic Parameters of Perphenazine and Perphenazine-Loaded Solid Lipid Nanoparticles (SLNs) in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Perphenazine Suspension1502800100
Perphenazine-Loaded SLNs25041600200

This data is adapted from a study on perphenazine and is presented here as a representative example of how nanoformulations can improve the bioavailability of phenothiazines.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the emulsion-solvent evaporation method.

  • Organic Phase Preparation: Dissolve a specific amount of this compound hydrochloride and poly(DL-lactide-co-glycolide) (PLGA) in a suitable organic solvent like dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion for several hours under vacuum to evaporate the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the this compound-loaded PLGA nanoparticles.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water and then lyophilize them for long-term storage.

Protocol 2: In-Vivo Bioavailability Study in Rats
  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Divide the rats into two groups: a control group receiving a this compound solution and a test group receiving the this compound nanoformulation. Administer the formulations orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the this compound concentration in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Visualizations

G cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver promazine_oral This compound (Oral) promazine_gut This compound in Gut Lumen promazine_oral->promazine_gut Dissolution enterocyte Intestinal Enterocyte promazine_gut->enterocyte Absorption enterocyte->promazine_gut Efflux promazine_portal Portal Vein enterocyte->promazine_portal pgp P-glycoprotein Efflux liver First-Pass Metabolism (CYP450 Enzymes) promazine_portal->liver promazine_systemic Systemic Circulation (Bioavailable this compound) liver->promazine_systemic Reduced Amount liver->liver Metabolites

Figure 1: Factors limiting the oral bioavailability of this compound.

G cluster_formulation Formulation Strategies cluster_mechanisms Mechanisms of Bioavailability Enhancement cluster_outcome Outcome This compound This compound nano Nanoformulations (e.g., SLNs, PLGA NPs) This compound->nano lipid Lipid-Based Formulations (e.g., SEDDS) This compound->lipid cyclo Cyclodextrin Complexation This compound->cyclo protection Protection from Degradation nano->protection absorption Enhanced Absorption nano->absorption bypass Bypass First-Pass Metabolism nano->bypass solubility Increased Solubility & Dissolution lipid->solubility lipid->absorption cyclo->solubility bioavailability Improved Bioavailability solubility->bioavailability protection->bioavailability absorption->bioavailability bypass->bioavailability

Figure 2: Strategies to improve the oral bioavailability of this compound.

G cluster_phase1 Phase I Metabolism cluster_cyp CYP450 Enzymes cluster_metabolites Metabolites This compound This compound sulfoxidation 5-Sulfoxidation This compound->sulfoxidation ndemethylation N-demethylation This compound->ndemethylation cyp1a2 CYP1A2 sulfoxidation->cyp1a2 Major cyp3a4 CYP3A4 sulfoxidation->cyp3a4 Major promazine_sulfoxide This compound-5-sulfoxide sulfoxidation->promazine_sulfoxide ndemethylation->cyp1a2 Major cyp2c19 CYP2C19 ndemethylation->cyp2c19 Major desmethylthis compound N-desmethylthis compound ndemethylation->desmethylthis compound

Figure 3: Major metabolic pathways of this compound.

References

Technical Support Center: Interpreting Promazine's Receptor Binding Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when interpreting the effects of promazine on receptor binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in interpreting this compound's receptor binding data?

A1: The primary challenge lies in this compound's complex polypharmacology. It doesn't bind to a single receptor but rather interacts with a wide range of receptor types, often with similar affinities.[1][2] This promiscuous binding profile, targeting dopamine, serotonin, muscarinic, adrenergic, and histamine receptors, makes it difficult to attribute a specific physiological or therapeutic effect to its interaction with a single receptor.[1][3]

Q2: How do this compound's metabolites affect receptor binding interpretation?

A2: this compound is extensively metabolized in the liver, and several of its metabolites are pharmacologically active.[4] These metabolites, such as N-desmethylthis compound and this compound sulfoxide, can also bind to various receptors, sometimes with different affinity profiles than the parent compound. This metabolic activity complicates data interpretation as the observed effects in vivo could be a composite of the actions of this compound and its active metabolites.

Q3: What is the difference between Ki and IC50 values, and why is it important for interpreting this compound's binding?

A3: It is crucial to distinguish between the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that inhibits a specific biological response by 50% and is dependent on experimental conditions. The Ki, on the other hand, is a measure of the binding affinity of the drug to a receptor and is independent of substrate concentration. For competitive inhibitors, the Ki is a more direct measure of affinity. When comparing this compound's potency across different studies or for different receptors, it is essential to consider whether Ki or IC50 values are being reported and the conditions under which they were determined.

Q4: Can the in vitro receptor binding profile of this compound directly predict its in vivo clinical effects?

A4: While there is often a correlation between the in vitro receptor binding affinities of antipsychotic drugs and their clinical potencies, it is not always a direct one-to-one relationship. Factors such as drug metabolism, blood-brain barrier penetration, and the complex interplay of different neurotransmitter systems in vivo all contribute to the overall clinical effect. Therefore, while in vitro binding data provides valuable insights, it should be interpreted with caution and in the context of in vivo studies.

Data Presentation: this compound Receptor Binding Affinity

The following table summarizes the reported binding affinities (Ki in nM) of this compound for various neurotransmitter receptors. Note that these values can vary between studies due to different experimental conditions.

Receptor SubtypeReported Ki (nM)
Dopamine D129
Dopamine D210 - 30
Dopamine D411
Serotonin 5-HT2A2.5 - 15
Serotonin 5-HT2C13
α1-Adrenergic5 - 20
Histamine H12 - 10
Muscarinic M1-M510 - 50

Note: Data compiled from various sources. The exact values may differ based on the specific radioligand and tissue preparation used.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

1. Materials:

  • Receptor Source: Rat striatal tissue homogenate or cell lines expressing the human D2 receptor.
  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
  • Non-specific Binding Control: Haloperidol (10 µM).
  • Test Compound: this compound hydrochloride.
  • Glass fiber filters (e.g., Whatman GF/B).
  • Scintillation cocktail and vials.
  • Filtration apparatus.
  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize the receptor source tissue in ice-cold wash buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
  • Resuspend the membrane pellet in fresh wash buffer and repeat the centrifugation step.
  • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a protein assay (e.g., Bradford).

3. Assay Procedure:

  • Set up assay tubes in triplicate for total binding, non-specific binding, and a range of this compound concentrations.
  • To each tube, add 100 µL of assay buffer.
  • For non-specific binding tubes, add 50 µL of 10 µM haloperidol. For test compound tubes, add 50 µL of the corresponding this compound dilution. For total binding tubes, add 50 µL of assay buffer.
  • Add 50 µL of [3H]Spiperone (at a concentration close to its Kd, typically 0.1-0.5 nM).
  • Add 100 µL of the membrane preparation to initiate the binding reaction.
  • Incubate the tubes at 25°C for 60 minutes.
  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.
  • Wash the filters three times with 4 mL of ice-cold wash buffer.
  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
  • Count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high.2. Insufficient washing.3. Lipophilic nature of the test compound (this compound).4. Radioligand degradation.1. Use a radioligand concentration at or below its Kd.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-treat filters with 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.4. Check the purity and age of the radioligand.
Low Specific Binding 1. Low receptor density in the membrane preparation.2. Inactive receptor protein.3. Incorrect assay buffer composition.1. Increase the amount of membrane protein per assay tube.2. Ensure proper storage and handling of the receptor source. Perform a saturation binding experiment to determine Bmax.3. Verify the pH and ionic strength of the buffer. Some receptors may require specific ions or co-factors.
High Variability Between Replicates 1. Inconsistent pipetting.2. Inhomogeneous membrane suspension.3. Inefficient filtration and washing.1. Use calibrated pipettes and ensure proper mixing of solutions.2. Vortex the membrane suspension before and during aliquoting.3. Ensure a consistent and rapid filtration and washing process for all samples.
Difficulty Achieving Saturation in a Saturation Assay 1. Radioligand concentration range is too narrow.2. Low affinity of the radioligand for the receptor.1. Widen the range of radioligand concentrations used (e.g., from 0.1 x Kd to 10 x Kd).2. Consider using a higher affinity radioligand if available.

Signaling Pathways and Experimental Workflows

This compound's Multi-Receptor Interaction

Promazine_Interactions cluster_receptors Receptor Targets This compound This compound D2 Dopamine D2 This compound->D2 Antagonist HT2A Serotonin 5-HT2A This compound->HT2A Antagonist H1 Histamine H1 This compound->H1 Antagonist M1 Muscarinic M1 This compound->M1 Antagonist

Caption: this compound acts as an antagonist at multiple receptor types.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) PKA->CellularResponse

Caption: Simplified Gi/o-coupled D2 receptor signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled)

HT2A_Signaling Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Histamine H1 Receptor Signaling Pathway (Gq-coupled)

H1_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gαq H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Allergic Inflammation) Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled Histamine H1 receptor signaling.

Muscarinic M1 Receptor Signaling Pathway (Gq-coupled)

M1_Signaling Acetylcholine Acetylcholine M1R M1 Receptor Acetylcholine->M1R Gq Gαq M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca->CellularResponse PKC->CellularResponse

Caption: Gq-coupled Muscarinic M1 receptor signaling.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay Assay Setup (Total, NSB, Test Compound) prep->assay incubate Incubation (Receptor + Radioligand ± Compound) assay->incubate filter Filtration and Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki) count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

References

Stability of Promazine hydrochloride under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Promazine hydrochloride under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on this compound hydrochloride, some of the detailed quantitative data and protocols provided are based on studies of the closely related and structurally similar compound, Promethazine hydrochloride. This information should serve as a valuable reference for the expected stability behavior and analytical methodologies for this compound hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: this compound hydrochloride should be stored at controlled room temperature, below 25°C (77°F). It is crucial to protect it from light.[1][2] Formulations should be kept in tightly closed, light-resistant containers, such as amber vials or bottles.[1][3]

Q2: How sensitive is this compound hydrochloride to light?

A2: this compound hydrochloride is photosensitive.[1] Exposure to light, particularly direct sunlight or UV radiation, can lead to degradation. Photosensitization can occur, and it is recommended to handle the compound under subdued light conditions.

Q3: What is the expected shelf life of this compound hydrochloride?

A3: The shelf life of this compound hydrochloride formulations can vary depending on the specific product and its packaging. For example, this compound hydrochloride 25mg/5ml Oral Syrup has a shelf life of 24 months when stored below 25°C and protected from light. This compound 25 mg film-coated tablets have a shelf life of 36 months under similar storage conditions. For pure chemical substance, when stored in solvent at -80°C, it can be stable for 6 months, and at -20°C for 1 month in sealed storage away from moisture.

Q4: What are the primary degradation pathways for this compound hydrochloride?

A4: Based on studies of structurally similar phenothiazines, the primary degradation pathways for this compound hydrochloride are expected to be oxidation and photodegradation. The phenothiazine ring system is susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxide derivatives. N-demethylation and N-oxidation are other potential degradation pathways.

Q5: Are there any known incompatibilities with excipients?

A5: Compatibility with excipients should always be evaluated. For the related compound Promethazine hydrochloride, incompatibilities have been observed with lactose monohydrate, which can cause a brown discoloration upon storage under stress conditions (55°C for 3 weeks). Therefore, it is crucial to perform compatibility studies with any new formulation.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Recommendations
Discoloration of solution or powder (e.g., yellowing, browning) Oxidation or photodegradation1. Ensure the product has been stored in a light-resistant container and protected from light at all times. 2. Check if the container was properly sealed to prevent exposure to air (oxygen). 3. Consider purging the container with an inert gas like nitrogen or argon before sealing. 4. Analyze the sample for degradation products using a stability-indicating method like HPLC.
Precipitation or cloudiness in solutions Formation of less soluble degradation products or pH shift.1. For aqueous solutions of related phenothiazines, opalescence has been linked to the formation of degradation products like N-oxides and nor-derivatives which are slightly soluble in water. 2. Measure the pH of the solution to check for any significant changes. The stability of similar compounds is known to be pH-dependent. 3. Filter a small aliquot and analyze both the filtrate and the precipitate to identify the components.
Loss of potency or inconsistent analytical results Chemical degradation1. Review the storage history of the sample. Was it exposed to high temperatures, humidity, or light? 2. Verify the integrity of the analytical method. Use a validated stability-indicating method. 3. Perform a forced degradation study to identify potential degradation products and ensure they are resolved from the parent peak in your analytical method.
Physical changes in solid dosage forms (e.g., hardening, clumping) Moisture absorption1. Check the relative humidity of the storage environment. 2. Ensure that the packaging is appropriate for protecting against moisture. 3. For moisture-sensitive formulations, consider including a desiccant in the packaging.

Quantitative Stability Data

The following tables summarize quantitative data from stability studies on the related compound Promethazine hydrochloride . This data can be used as an indicator of the potential stability of this compound hydrochloride under similar conditions.

Table 1: Thermal and Photolytic Degradation of Promethazine Hydrochloride in Solution

Condition Concentration Duration Remaining Drug (%) Reference
Stored in darkness at low temperature0.5 mg/mL19 days84.0%
Stored in darkness at low temperature0.05 mg/mL19 days89.6%
Stored in darkness at lab temperature0.5 mg/mL19 days38.1%
Stored in darkness at lab temperature0.05 mg/mL19 days62.6%
Exposed to light at lab temperature0.5 mg/mL19 days36.7%
Exposed to light at lab temperature0.05 mg/mL19 days52.6%

Table 2: Forced Degradation of Promethazine Hydrochloride

Stress Condition Details Degradation Observed Reference
Acid Hydrolysis 5N HCl at ambient temperature for 30 minNo significant degradation
Base Hydrolysis 5N NaOH at ambient temperature for 30 minNo significant degradation
Oxidative 30% H₂O₂Significant degradation
Aqueous Water at ambient temperature for 24 hours6.82% degradation
Thermal 105°C for 24 hoursStable
Humidity 40°C / 75% RH for 24 hoursStable
Photolytic 1.2 x 10⁶ lux hours (UV light)Stable

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Promethazine Hydrochloride

This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for separating Promethazine hydrochloride from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 (2) column (150 mm x 4.6 mm i.d., 3 µm particle size).

  • Mobile Phase: Acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 249 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Procedure:

    • Prepare solutions of the sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the compounds at 249 nm.

    • The retention time for Promethazine hydrochloride is approximately 7.78 minutes under these conditions. Degradation products will have different retention times.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, robustness, and specificity. Specificity is confirmed by forced degradation studies.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start This compound HCl Sample stress Apply Stress Condition (Heat, Light, Humidity, Acid, Base, Oxidizing Agent) start->stress dissolve Dissolve in Mobile Phase stress->dissolve hplc Inject into HPLC System dissolve->hplc detect UV Detection (249 nm) hplc->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantify this compound HCl and Degradation Products chromatogram->quantify report Report Stability Data quantify->report

Caption: Workflow for Forced Degradation Study of this compound HCl.

degradation_pathway cluster_oxidation Oxidation cluster_other Other Pathways This compound This compound sulfoxide This compound Sulfoxide This compound->sulfoxide [O] n_oxide This compound N-Oxide This compound->n_oxide [O] nor_this compound Nor-Promazine (N-Demethylation) This compound->nor_this compound -CH3

Caption: Potential Degradation Pathways for this compound.

References

How to avoid Promazine degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Promazine during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling this photosensitive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound is susceptible to degradation through three main pathways:

  • Oxidation: Exposure to air can lead to the formation of N-oxide derivatives and other phenothiazine degradation products.[1] Upon prolonged exposure to air, this compound hydrochloride can acquire a blue or pink color, indicating oxidation.

  • Photodegradation: this compound is sensitive to light. Exposure to ultraviolet (UV) radiation or even ambient light can induce degradation.

  • Hydrolysis: The stability of this compound is pH-dependent. It is most stable in a slightly acidic environment.

Q2: What is the optimal pH for maintaining this compound stability in aqueous solutions?

This compound hydrochloride exhibits maximum stability at a pH of 6.5.[2] Deviations from this pH can accelerate degradation.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, follow these guidelines for preparing and storing this compound stock solutions:

SolventConcentrationStorage TemperatureDuration
DMSOUp to 64 mg/mL (199.45 mM)[3]-80°CUp to 6 months[1]
DMSOUp to 64 mg/mL (199.45 mM)[3]-20°CUp to 1 month
EthanolSoluble-20°CShort-term
PBS (pH 7.2)Approx. 2 mg/mLUse immediately; do not store for more than one day.< 24 hours

Note: When preparing aqueous solutions, it is recommended to use freshly prepared buffers and filter-sterilize the final solution. For DMSO stock solutions, use fresh, moisture-absorbing DMSO to improve solubility.

Q4: Can I use antioxidants to prevent this compound degradation?

While specific studies on antioxidants for this compound are limited, research on the structurally similar compound promethazine has shown that antioxidants like sodium metabisulfite can effectively prevent its degradation. The use of antioxidants should be considered, especially for experiments requiring prolonged incubation times or exposure to oxidative stress.

Troubleshooting Guides

Problem: I observe a color change (pink or blue) in my this compound solution.

  • Cause: This is a common sign of oxidation. It indicates that the compound has been exposed to air for a prolonged period.

  • Solution:

    • Discard the colored solution.

    • Prepare a fresh solution using deoxygenated solvents if possible.

    • Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

    • Store stock solutions in tightly sealed containers at the recommended low temperatures.

Problem: My experimental results are inconsistent when using this compound.

  • Cause: Inconsistent results can be a symptom of this compound degradation, leading to a lower effective concentration of the active compound. This is often due to photodegradation or exposure to non-optimal pH.

  • Solution:

    • Protect from Light: Conduct all experimental steps involving this compound under subdued light. Use amber-colored vials or wrap containers in aluminum foil.

    • Maintain Optimal pH: Ensure that the pH of your experimental buffer is as close to 6.5 as possible. If the experimental conditions require a different pH, minimize the time this compound is in that buffer.

    • Fresh dilutions: Prepare working dilutions of this compound immediately before use from a freshly thawed stock solution. Do not repeatedly freeze-thaw stock solutions.

    • Control for Temperature: While specific data on thermal degradation of this compound is limited, studies on promethazine show that temperature significantly affects stability. Avoid exposing this compound solutions to high temperatures.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous (moisture-absorbing) Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Inert gas (Nitrogen or Argon) - Optional but recommended

  • Procedure:

    • Under subdued light, weigh the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar mass of this compound hydrochloride).

    • Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution if necessary.

    • (Optional) Gently purge the headspace of the vial with a stream of inert gas for a few seconds to displace oxygen.

    • Seal the vial tightly.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol for Preparing Working Dilutions for Cell Culture Experiments
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed, sterile cell culture medium (ensure the final DMSO concentration is non-toxic to the cells, typically <0.5%)

    • Sterile, light-blocking tubes (e.g., amber-colored tubes)

  • Procedure:

    • Thaw the this compound stock solution at room temperature, protected from light.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. Work quickly and under subdued light.

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.

    • Use the freshly prepared working dilutions immediately for your experiment. Do not store working dilutions in cell culture medium for extended periods, as the stability in complex aqueous media is lower.

Visualizing Degradation and Prevention

Below are diagrams illustrating the key degradation pathways of this compound and a recommended experimental workflow to minimize degradation.

This compound Degradation Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O2 (Air) Photodegradation Photodegradation This compound->Photodegradation Light (UV) Hydrolysis Hydrolysis This compound->Hydrolysis Non-optimal pH N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Phenothiazine_Degradation Phenothiazine Degradation Products Oxidation->Phenothiazine_Degradation Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products Hydrolytic_Products Hydrolytic Products Hydrolysis->Hydrolytic_Products

Caption: Key degradation pathways of this compound.

Workflow to Minimize this compound Degradation start Start prepare_stock Prepare Stock Solution (DMSO, subdued light) start->prepare_stock store_stock Store Stock Solution (-80°C, amber vials) prepare_stock->store_stock prepare_working Prepare Fresh Working Dilutions (subdued light) store_stock->prepare_working run_experiment Run Experiment Immediately prepare_working->run_experiment end End run_experiment->end

Caption: Recommended experimental workflow.

References

Validation & Comparative

Promazine vs. Chlorpromazine: A Comparative Analysis of Dopamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine receptor binding affinities of promazine and chlorthis compound, supported by experimental data. This analysis is critical for understanding the pharmacological profiles of these two phenothiazine antipsychotics.

This compound and chlorthis compound are structurally similar antipsychotic medications that exert their therapeutic effects, at least in part, by antagonizing dopamine receptors. However, subtle differences in their molecular structure lead to distinct binding affinities for the five dopamine receptor subtypes (D1, D2, D3, D4, and D5), influencing their efficacy and side-effect profiles.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and chlorthis compound at human dopamine receptor subtypes.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
This compound Data not availableData not availableData not availableData not availableData not available
Chlorthis compound 101.42.55.89.5

Experimental Protocols

The binding affinity data presented here are primarily determined through competitive radioligand binding assays. This technique is the gold standard for quantifying the interaction between a ligand and a receptor.[3]

Generalized Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype.[3]
  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors).[3]
  • Test Compounds: Unlabeled this compound and chlorthis compound.
  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., haloperidol or butaclamol) to determine the amount of non-specific binding of the radioligand.
  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
  • Scintillation Cocktail and Counter: To measure the radioactivity retained on the filters.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.
  • A fixed concentration of the radioligand and a suspension of the cell membranes are added to each well.
  • Increasing concentrations of the unlabeled test compound (this compound or chlorthis compound) are then added to the wells.
  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
  • The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

  • The total binding is measured in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).
  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The interaction of this compound and chlorthis compound with dopamine receptors initiates a cascade of intracellular signaling events. Dopamine receptors are G protein-coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

  • D1-like receptors are typically coupled to Gsα proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • D2-like receptors are generally coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

The following diagram illustrates the antagonistic relationship of this compound and chlorthis compound with the dopamine receptor subtypes and their primary signaling pathways.

Dopamine_Receptor_Antagonism cluster_drugs Antipsychotic Drugs cluster_receptors Dopamine Receptors cluster_pathways Signaling Pathways This compound This compound D1 D1 This compound->D1 Antagonist D2 D2 This compound->D2 Antagonist D4 D4 This compound->D4 Antagonist Chlorthis compound Chlorthis compound Chlorthis compound->D1 Antagonist Chlorthis compound->D2 Antagonist D3 D3 Chlorthis compound->D3 Antagonist Chlorthis compound->D4 Antagonist D5 D5 Chlorthis compound->D5 Antagonist Gs_pathway ↑ cAMP D1->Gs_pathway Gi_pathway ↓ cAMP D2->Gi_pathway D3->Gi_pathway D4->Gi_pathway D5->Gs_pathway

Caption: Antagonistic action of this compound and chlorthis compound on dopamine receptor subtypes.

Experimental Workflow

The process of determining the binding affinity of these compounds involves a series of well-defined steps, from the preparation of materials to the final data analysis.

Experimental_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO or HEK293 cells) start->prep radioligand Select & Prepare Radioligand (e.g., [3H]-Spiperone) start->radioligand assay_setup Set up 96-well Plate Assay (membranes, radioligand, test compound) prep->assay_setup radioligand->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound & Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 → Ki calculation) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of Promazine and Other Phenothiazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of promazine and other phenothiazines, a class of first-generation antipsychotic medications. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, clinical efficacy, and side effect profiles, supported by experimental data and methodologies.

Pharmacological Profile: Receptor Binding Affinities

Phenothiazines exert their therapeutic and adverse effects by interacting with a wide range of neurotransmitter receptors. Their primary antipsychotic action is attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] However, their affinity for other receptors, such as histaminergic, muscarinic, and adrenergic receptors, contributes to their diverse side effect profiles.

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and a selection of other phenothiazines for key receptors. Lower Ki values indicate higher binding affinity.

DrugDopamine D2Histamine H1Muscarinic M1Alpha-1 AdrenergicReference
This compound AntagonistAntagonistAntagonistAntagonist[2]
Promethazine *Weak to Moderate Affinity1.4Moderate AffinityWeak to Moderate Affinity[3]
Chlorthis compound 1.0 - 100.5 - 3.510 - 300.5 - 2.0[4][5]
Thioridazine 1.0 - 101.0 - 1010 - 301.0 - 10
Fluphenazine 0.1 - 1.01.0 - 10> 10001.0 - 10
Perphenazine 0.1 - 1.01.0 - 10100 - 10001.0 - 10

*Note: Promethazine is structurally similar to this compound and is reported to have a comparable binding profile.

Clinical Efficacy and Comparative Analysis

The clinical efficacy of phenothiazines is primarily assessed by their ability to alleviate the positive symptoms of psychosis, such as hallucinations and delusions. Standardized rating scales like the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS) are commonly used in clinical trials to quantify changes in symptom severity.

Meta-analyses comparing chlorthis compound with other antipsychotics, including atypical agents, have shown that while there are some differences in efficacy with specific drugs, the overall efficacy of many first-generation antipsychotics is considered to be broadly similar. For instance, a meta-analysis found no statistically significant efficacy differences between chlorthis compound and 28 other antipsychotics.

Side Effect Profiles: A Comparative Overview

The side effect profiles of phenothiazines are closely linked to their receptor binding affinities. The blockade of dopamine receptors in the nigrostriatal pathway can lead to extrapyramidal symptoms (EPS), while antagonism of histamine H1 receptors causes sedation and weight gain. Anticholinergic effects, such as dry mouth and blurred vision, result from the blockade of muscarinic M1 receptors.

The table below provides a comparative overview of the incidence of common side effects associated with this compound and other phenothiazines.

Side EffectThis compoundChlorthis compoundThioridazineFluphenazinePerphenazine
Extrapyramidal Symptoms (EPS) +++++++++
Sedation ++++++++++++
Anticholinergic Effects +++++++++
Orthostatic Hypotension +++++++++++
Weight Gain ++++++++

Key: + (Low), ++ (Moderate), +++ (High)

Low-potency phenothiazines like this compound, chlorthis compound, and thioridazine are generally associated with a higher incidence of sedation, anticholinergic effects, and orthostatic hypotension, and a lower risk of EPS. Conversely, high-potency phenothiazines like fluphenazine and perphenazine have a higher propensity to cause EPS but are less sedating and have fewer anticholinergic effects.

Experimental Protocols

Radioligand Receptor Binding Assay (Dopamine D2)

This in vitro assay is used to determine the binding affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • Test compounds (e.g., this compound, other phenothiazines).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This animal model is used to assess the potential antipsychotic activity of a test compound by measuring its ability to reverse the hyperlocomotion induced by a psychostimulant like amphetamine.

Animals:

  • Male rats or mice.

Procedure:

  • Habituation: Animals are habituated to the open-field testing chambers.

  • Drug Administration: Animals are pre-treated with either the test compound or a vehicle control.

  • Amphetamine Challenge: After a specific pre-treatment time, animals are administered amphetamine to induce hyperlocomotion.

  • Locomotor Activity Recording: The animals are placed back into the open-field chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period.

  • Data Analysis: The locomotor activity of the test compound-treated group is compared to the vehicle-treated group to determine if the compound significantly attenuates the amphetamine-induced hyperlocomotion.

Visualizing Key Pathways and Processes

Dopamine Signaling Pathway and Phenothiazine Action

Dopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Signaling_Cascade Downstream Signaling cAMP->Signaling_Cascade Activates Dopamine_Synapse->DAT Reuptake Dopamine_Synapse->D2_Receptor Binds Phenothiazines This compound & Other Phenothiazines Phenothiazines->D2_Receptor Blocks

Caption: Dopamine signaling pathway and the antagonistic action of phenothiazines at the D2 receptor.

Experimental Workflow for Antipsychotic Drug Screening

Antipsychotic_Screening_Workflow start Start: Compound Library in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro hit_id Hit Identification (High Affinity for D2) in_vitro->hit_id hit_id->start Inactive Compounds in_vivo In Vivo Behavioral Assays (e.g., Amphetamine-Induced Hyperlocomotion) hit_id->in_vivo Active Compounds lead_selection Lead Selection (Efficacy in Animal Models) in_vivo->lead_selection lead_selection->in_vitro Back to Optimization preclinical Preclinical Development (Toxicology, Pharmacokinetics) lead_selection->preclinical Promising Leads clinical Clinical Trials preclinical->clinical end End: New Drug Application clinical->end

Caption: A typical workflow for the screening and development of novel antipsychotic drugs.

Logical Framework for Comparative Analysis

Comparative_Analysis_Framework cluster_pharmacology Pharmacological Profile cluster_clinical Clinical Profile This compound This compound receptor_binding Receptor Binding Affinity (D2, H1, M1, α1) This compound->receptor_binding efficacy Clinical Efficacy (PANSS, BPRS) This compound->efficacy side_effects Side Effect Profile (EPS, Sedation, etc.) This compound->side_effects other_phenothiazines Other Phenothiazines (e.g., Chlorthis compound, Fluphenazine) other_phenothiazines->receptor_binding other_phenothiazines->efficacy other_phenothiazines->side_effects receptor_binding->efficacy Correlates with receptor_binding->side_effects Correlates with

Caption: Logical framework for the comparative analysis of this compound and other phenothiazines.

References

A Comparative Analysis of the Neuroprotective Effects of Promazine and Promethazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the neuroprotective properties of the phenothiazine derivatives, promazine and promethazine. This analysis is based on available experimental data, focusing on their mechanisms of action, efficacy in preclinical models, and the signaling pathways involved.

While both this compound and promethazine belong to the same class of drugs, a comprehensive review of the scientific literature reveals a significant disparity in the available data regarding their neuroprotective effects. Extensive research has been conducted on promethazine, both as a standalone agent and in combination with chlorthis compound, demonstrating its potential in mitigating neuronal damage. In contrast, there is a notable lack of specific experimental studies focusing on the neuroprotective capabilities of this compound alone. Therefore, this guide will primarily focus on the established neuroprotective profile of promethazine and its combination with chlorthis compound, while highlighting the current knowledge gap concerning this compound.

Promethazine: A Multifaceted Neuroprotectant

Promethazine has been identified as a promising neuroprotective agent through various preclinical studies. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal cell death.

Antioxidant and Anti-inflammatory Properties: Promethazine exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating the SLC7A11-GPX4 antioxidant system. This system is crucial for protecting neurons from oxidative stress-induced injury.[1] Additionally, promethazine has been shown to possess anti-neuroinflammatory properties.[2]

Mitochondrial Protection: A key neuroprotective mechanism of promethazine is its ability to inhibit the mitochondrial permeability transition pore (PTP).[3] The opening of the PTP is a critical event in apoptotic cell death. By preventing its opening, promethazine helps maintain mitochondrial integrity and function, thereby promoting neuronal survival.

NMDA Receptor Antagonism: Promethazine also acts as a non-competitive antagonist of NMDA receptors. Overactivation of these receptors leads to excitotoxicity, a major contributor to neuronal damage in various neurological disorders. By modulating NMDA receptor activity, promethazine can protect neurons from excitotoxic insults.

The Synergistic Neuroprotection of Chlorthis compound and Promethazine (C+P)

The combination of chlorthis compound and promethazine (C+P) has been extensively studied, particularly in the context of ischemic stroke.[4][5] This combination therapy has demonstrated significant neuroprotective effects that appear to be, at least in part, independent of its well-known hypothermic effects.

Inhibition of Oxidative Stress: The C+P combination effectively reduces oxidative stress by inhibiting the PKC-δ/NOX/MnSOD pathway. This leads to a decrease in the production of harmful reactive oxygen species (ROS) in the brain.

Anti-inflammatory and Anti-necroptotic Effects: C+P therapy has been shown to suppress the inflammatory response following ischemic injury by downregulating the RIP1-RIP3-NLRP3 inflammasome pathway. This pathway is a key driver of programmed cell death (necroptosis) and inflammation in the brain.

Metabolic Regulation: The neuroprotective effects of C+P are also attributed to its ability to improve brain metabolism.

Quantitative Data on Neuroprotective Effects

The following table summarizes the available quantitative data from preclinical studies. It is important to note the absence of specific data for this compound.

Drug/CombinationModelKey FindingsReference
Promethazine 3-Nitropropionic acid-induced neurotoxicity in rats (in vivo)Significantly reduced striatal lesion volume and the number of apoptotic cells.
Glutamate-induced injury in hippocampal neurons (in vitro)Improved cell viability and inhibited the increase in reactive oxygen species.
Chlorthis compound + Promethazine (C+P) Middle Cerebral Artery Occlusion (MCAO) in rats (in vivo)Significantly decreased infarct volumes and neurological deficit scores.
Oxygen-Glucose Deprivation (OGD) in SHSY5Y cells (in vitro)Significantly decreased ROS production, NOX activity, and PKC-δ phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_Promethazine Promethazine Neuroprotective Pathways Promethazine Promethazine Oxidative_Stress Oxidative Stress (ROS) Promethazine->Oxidative_Stress Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction (PTP opening) Promethazine->Mitochondrial_Dysfunction Inhibits Excitotoxicity Excitotoxicity (NMDA Receptor Overactivation) Promethazine->Excitotoxicity Inhibits SLC7A11_GPX4 SLC7A11-GPX4 Pathway Promethazine->SLC7A11_GPX4 Upregulates Neuroprotection Neuroprotection SLC7A11_GPX4->Oxidative_Stress Reduces

Caption: Signaling pathways involved in the neuroprotective effects of Promethazine.

cluster_CP Chlorthis compound + Promethazine (C+P) Neuroprotective Pathways CP Chlorthis compound + Promethazine PKC_delta PKC-δ Activation CP->PKC_delta Inhibits RIP1_RIP3 RIP1-RIP3-NLRP3 Inflammasome Activation CP->RIP1_RIP3 Inhibits Ischemic_Insult Ischemic Insult Ischemic_Insult->PKC_delta Ischemic_Insult->RIP1_RIP3 NOX NADPH Oxidase (NOX) Activation PKC_delta->NOX ROS Reactive Oxygen Species (ROS) Production NOX->ROS Neuroprotection Neuroprotection Inflammation_Necroptosis Inflammation & Necroptosis cluster_Workflow General Experimental Workflow for Neuroprotection Studies start Induce Neuronal Injury (e.g., MCAO in vivo, OGD in vitro) treatment Administer Test Compound (Promethazine or C+P) start->treatment assessment Assess Neuroprotective Effects treatment->assessment infarct Infarct Volume Measurement (in vivo) assessment->infarct neurobehavioral Neurological/Behavioral Scoring (in vivo) assessment->neurobehavioral cell_viability Cell Viability Assays (in vitro) assessment->cell_viability apoptosis Apoptosis/Necroptosis Assays (e.g., TUNEL, Caspase activity) assessment->apoptosis biochemical Biochemical Assays (ROS, Protein phosphorylation, etc.) assessment->biochemical

References

Head-to-head comparison of Promazine and haloperidol in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two key antipsychotic compounds: promazine, a low-potency typical antipsychotic of the phenothiazine class, and haloperidol, a high-potency typical antipsychotic of the butyrophenone class. By examining their interactions with various receptors and enzymes, this document aims to offer a detailed pharmacological profile to inform research and drug development efforts. All data presented is derived from in vitro experimental studies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki, nM) and enzyme inhibition data (Ki, µM or IC50, µM) for this compound and haloperidol across a range of relevant biological targets. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Receptor Binding Affinities (Ki, nM)
Receptor TargetThis compound (Ki, nM)Haloperidol (Ki, nM)
Dopamine Receptors
D1Antagonist[1][2]45[3]
D26.70 - 160[4][5]0.66 - 2.84
D3--
D4Antagonist-
Serotonin Receptors
5-HT1A5.533600
5-HT2A7.80120
5-HT2C7.284700
Adrenergic Receptors
α1A8.23-
α1Antagonist-
Muscarinic Receptors
M1Antagonist-
M2Antagonist-
M3Antagonist-
M4Antagonist-
M5Antagonist-
Histamine Receptors
H1Antagonist10000

Note: A dash (-) indicates that specific Ki values were not found in the searched literature.

Table 2: Enzyme Inhibition
EnzymeThis compoundHaloperidol
Monoamine Oxidase (MAO) Ki: 124 µM (competitive inhibition of platelet MAO-B)IC50: 100 µM (platelet MAO)
Acetylcholinesterase (AChE) Ki: 3.31 µM (Butyrylcholinesterase)IC50: 145 - 202.5 µM (AChE from various mouse brain regions)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by both this compound and haloperidol, as well as a typical experimental workflow for determining receptor binding affinity.

Dopamine D2 Receptor Antagonism Signaling Pathway cluster_drugs Antipsychotics This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Antagonist Haloperidol Haloperidol Haloperidol->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Neuronal Firing (Antipsychotic Effect) PKA->CellularResponse Leads to

Dopamine D2 Receptor Antagonism

Experimental Workflow: Radioligand Binding Assay cluster_materials Materials cluster_protocol Protocol cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (this compound or Haloperidol) TestCompound->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification CompetitionCurve Generation of Competition Curve Quantification->CompetitionCurve IC50 Determination of IC50 CompetitionCurve->IC50 Ki Calculation of Ki (Cheng-Prusoff equation) IC50->Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Receptor Binding Assay

This assay is a fundamental technique used to determine the affinity of a ligand (in this case, this compound or haloperidol) for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound and haloperidol for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Competitive Binding: A constant concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or haloperidol).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. A competition curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Objective: To determine the inhibitory potency (IC50 or Ki) of this compound and haloperidol on enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).

Methodology:

  • Enzyme and Substrate Preparation: A purified enzyme or a tissue homogenate containing the enzyme is prepared. A specific substrate for the enzyme, which is converted into a detectable product, is also prepared.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (this compound or haloperidol).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The rate of the reaction is monitored over time by measuring the formation of the product or the disappearance of the substrate. This is often done using a spectrophotometer or a fluorometer to detect changes in absorbance or fluorescence.

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are calculated. The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value. For determining the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value, further experiments are conducted with varying substrate concentrations, and the data are analyzed using methods such as Lineweaver-Burk or Dixon plots.

Conclusion

This in vitro comparison highlights the distinct pharmacological profiles of this compound and haloperidol. Haloperidol exhibits significantly higher affinity for the dopamine D2 receptor, consistent with its classification as a high-potency antipsychotic. This compound, while also a D2 antagonist, demonstrates a broader receptor binding profile with notable affinity for serotonergic, adrenergic, muscarinic, and histaminic receptors, which likely contributes to its different side-effect profile. The enzyme inhibition data further differentiates the two compounds, with this compound showing more potent inhibition of butyrylcholinesterase and haloperidol demonstrating a more complex, time-dependent inhibition of MAO in certain in vitro systems. These in vitro findings provide a valuable foundation for understanding the clinical differences between these two antipsychotics and for guiding future research in the development of novel therapeutic agents.

References

Promazine vs. Newer Antipsychotics: A Preclinical Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of promazine, a typical antipsychotic, with newer, atypical antipsychotics. The following sections detail their receptor binding profiles, and performance in established animal models of antipsychotic activity and extrapyramidal side effects, supported by experimental data and detailed methodologies.

Receptor Binding Affinity: A Tale of Two Receptors

The primary mechanism of action for most antipsychotic drugs involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The relative affinity for these two receptor subtypes is a key differentiator between typical and atypical antipsychotics. Atypical antipsychotics generally exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic believed to contribute to their improved side effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).

DrugDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)5-HT2A/D2 Affinity Ratio
This compound 26360.72
Olanzapine 11 - 314~0.13 - 0.36
Risperidone 3.13 - 3.20.16 - 0.2~0.05 - 0.06
Clozapine 75 - 1257.5~0.06 - 0.1

Data Interpretation: A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 affinity ratio is calculated by dividing the D2 Ki by the 5-HT2A Ki. A ratio greater than 1 suggests higher affinity for D2 receptors, while a ratio less than 1 indicates higher affinity for 5-HT2A receptors. As shown in the table, this compound has a higher affinity for D2 receptors than for 5-HT2A receptors. In contrast, olanzapine, risperidone, and clozapine all demonstrate a significantly higher affinity for 5-HT2A receptors over D2 receptors.

In Vivo Preclinical Models: Predicting Efficacy and Side Effects

Conditioned Avoidance Response (CAR)

The CAR test is a well-established behavioral paradigm for predicting the antipsychotic efficacy of a compound. In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). Effective antipsychotics selectively suppress this conditioned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.

DrugAnimal ModelEffective Dose Range (mg/kg)Effect on CAR
This compound/Chlorthis compound Rat/Mouse1.0 - 10.0Suppression of avoidance responding[1][2]
Olanzapine Rat0.5 - 1.0Dose-dependent disruption of avoidance responding[3][4][5]
Risperidone Rat0.33 - 1.0Dose-dependent disruption of avoidance responding

Data Interpretation: Both this compound (as indicated by studies on the closely related chlorthis compound) and the newer antipsychotics, olanzapine and risperidone, demonstrate the ability to suppress the conditioned avoidance response, suggesting antipsychotic potential. The effective dose ranges provide an indication of their relative potencies in this preclinical model.

Catalepsy Test

The catalepsy test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), a common and debilitating side effect of typical antipsychotics. Catalepsy is a state of motor immobility and waxy flexibility, and in rodents, it is measured by the time an animal remains in an externally imposed, awkward posture (e.g., with its forepaws on a raised bar). A longer duration of catalepsy is indicative of a higher risk of inducing EPS.

DrugAnimal ModelDose Inducing Catalepsy (mg/kg)
This compound/Chlorthis compound Mouse/RatInduces catalepsy at higher doses
Olanzapine RatMinimal catalepsy at therapeutic doses; observed at higher doses (e.g., 40 mg/kg)
Risperidone Rat/MouseInduces catalepsy, particularly at higher doses
Clozapine RatDoes not induce catalepsy at therapeutic doses

Data Interpretation: this compound, similar to other typical antipsychotics, induces catalepsy, suggesting a higher liability for EPS. In contrast, the atypical antipsychotics olanzapine and especially clozapine show a significantly lower propensity to induce catalepsy at doses that are effective in the CAR test, which aligns with their clinical profile of reduced EPS risk. Risperidone appears to have a dose-dependent effect, with a lower risk at therapeutic doses compared to typical antipsychotics.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams have been generated using Graphviz.

Antipsychotic_Mechanism cluster_typical Typical Antipsychotics (e.g., this compound) cluster_atypical Atypical Antipsychotics (e.g., Olanzapine, Risperidone) cluster_receptors Receptor Targets cluster_outcomes Clinical Outcomes This compound This compound D2 Dopamine D2 Receptor This compound->D2 High Affinity HT2A Serotonin 5-HT2A Receptor This compound->HT2A Lower Affinity Newer_Antipsychotics Newer Antipsychotics Newer_Antipsychotics->D2 Lower Affinity Newer_Antipsychotics->HT2A High Affinity EPS Extrapyramidal Symptoms D2->EPS Blockade leads to Antipsychotic_Efficacy Antipsychotic Efficacy D2->Antipsychotic_Efficacy Blockade contributes to EPS_Mitigation Reduced EPS HT2A->EPS_Mitigation Blockade may mitigate

Caption: Receptor binding profiles of typical vs. atypical antipsychotics.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_outcomes Predicted Outcomes Radioligand_Assay Radioligand Binding Assay Data_Analysis_Ki Ki Value Determination Radioligand_Assay->Data_Analysis_Ki Data Collection Efficacy Antipsychotic Efficacy Data_Analysis_Ki->Efficacy Side_Effects EPS Liability Data_Analysis_Ki->Side_Effects Animal_Model Rodent Model Selection CAR_Test Conditioned Avoidance Response Animal_Model->CAR_Test Catalepsy_Test Catalepsy Test Animal_Model->Catalepsy_Test CAR_Test->Efficacy Catalepsy_Test->Side_Effects

Caption: Preclinical evaluation workflow for antipsychotic drugs.

Experimental Protocols

Radioligand Binding Assay (for Dopamine D2 and Serotonin 5-HT2A Receptors)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 or 5-HT2A receptors).

  • Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

  • Unlabeled test compound (this compound, olanzapine, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In each well of the microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. A control group with no test compound (total binding) and a group with a high concentration of a known potent ligand (non-specific binding) are also included.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the potential antipsychotic efficacy of a test compound.

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

  • A light or sound source to serve as the conditioned stimulus (CS).

  • A shock generator for the unconditioned stimulus (US).

Procedure:

  • Acquisition Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a light) for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.

    • If the rat does not move to the other compartment during the CS, the US (a mild foot shock, e.g., 0.5 mA for 2 seconds) is delivered through the grid floor at the end of the CS presentation.

    • If the rat moves to the other compartment during the US, it is recorded as an "escape response."

    • Multiple trials are conducted per session, and training continues until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).

  • Drug Testing:

    • Administer the test compound (this compound, olanzapine, etc.) or vehicle to the trained rats at various doses and at a specified time before the test session.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and escape failures for each animal.

  • Data Analysis: The primary measure is the percentage of avoidance responses. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Catalepsy Bar Test in Rodents

Objective: To evaluate the potential of a test compound to induce extrapyramidal side effects (EPS).

Apparatus:

  • A horizontal bar (e.g., 0.9 cm in diameter for rats) is fixed at a specific height above a flat surface (e.g., 9 cm).

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the animals at various doses.

  • Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the animal onto the horizontal bar.

  • Measurement: Start a stopwatch immediately after placing the forepaws on the bar. Measure the time until the animal removes both forepaws from the bar and places them on the surface below.

  • Cut-off Time: A maximum trial duration (cut-off time, e.g., 180 seconds) is typically set. If the animal remains on the bar for the entire cut-off period, the trial is ended, and the maximum time is recorded.

  • Data Analysis: The mean time spent on the bar is calculated for each dose group and time point. A significant, dose-dependent increase in the time spent on the bar is indicative of catalepsy.

References

Promazine's promiscuity: A Comparative Guide to its Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent known for its sedative and antiemetic properties. Its therapeutic effects and side-effect profile are largely dictated by its interaction with a wide array of neurotransmitter receptors. This guide provides a comparative analysis of this compound's binding affinity for various G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies for assessing receptor binding.

Quantitative Comparison of this compound's Binding Affinity

This compound exhibits a broad pharmacological profile, acting as an antagonist at dopaminergic, serotonergic, histaminergic, adrenergic, and muscarinic receptors.[1][2][3][4] The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound for these receptors. A lower Ki value indicates a higher binding affinity. It is important to note that there is a significant lack of comprehensive, publicly available binding data for this compound across all receptor subtypes. Data for the structurally similar compound Promethazine is included for comparative purposes where this compound data is unavailable.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Promethazine Ki (nM)Reference
Dopaminergic D1Data Not Available-
D2160Weak to moderate affinity[2]
D4Data Not Available-
Serotonergic 5-HT2AData Not AvailableWeak to moderate affinity
5-HT2CData Not AvailableWeak to moderate affinity
Histaminergic H1Data Not Available1.4
Adrenergic α1Data Not AvailableWeak to moderate affinity
Muscarinic M1-M5Antagonist activity confirmed, specific Ki values not available.Moderate affinity

Signaling Pathways Affected by this compound

This compound's antagonism at various GPCRs interferes with multiple downstream signaling cascades. The following diagram illustrates the principal signaling pathways affected by this compound's interaction with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.

cluster_dopamine Dopamine Receptors cluster_serotonin_histamine_adrenergic_muscarinic Serotonin, Histamine, Adrenergic & Muscarinic Receptors cluster_muscarinic_inhibitory Muscarinic (Inhibitory) D1 D1 Gs Gs D1->Gs Gs D2 D2 Gi Gi D2->Gi Gi AC_stim Adenylyl Cyclase (Stimulated) cAMP_inc ↑ cAMP AC_stim->cAMP_inc AC_inhib Adenylyl Cyclase (Inhibited) cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_stim PKA Activation cAMP_inc->PKA_stim PKA_inhib PKA Inhibition cAMP_dec->PKA_inhib Gs->AC_stim Gi->AC_inhib 5HT2A_C 5-HT2A/2C Gq Gq 5HT2A_C->Gq Gq H1 H1 H1->Gq Gq alpha1 α1 alpha1->Gq Gq M1_M3_M5 M1, M3, M5 M1_M3_M5->Gq Gq PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Gq->PLC M2_M4 M2, M4 Gi2 Gi2 M2_M4->Gi2 Gi AC_inhib2 Adenylyl Cyclase (Inhibited) cAMP_dec2 ↓ cAMP AC_inhib2->cAMP_dec2 PKA_inhib2 PKA Inhibition cAMP_dec2->PKA_inhib2 Gi2->AC_inhib2 This compound This compound This compound->D1 This compound->D2 This compound->5HT2A_C This compound->H1 This compound->alpha1 This compound->M1_M3_M5 This compound->M2_M4

Caption: this compound's antagonism of various GPCRs.

Experimental Protocols

The binding affinity of this compound and other compounds for neurotransmitter receptors is typically determined using competitive radioligand binding assays. Below are detailed methodologies for conducting such assays for key receptor types.

General Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay using a filtration method.

prep 1. Receptor Membrane Preparation radioligand 2. Radioligand & Competitor Preparation prep->radioligand incubation 3. Incubation radioligand->incubation filtration 4. Filtration & Washing incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC50 & Ki Determination) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Competitive Binding Assay

1. Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • 96-well microplates, glass fiber filters (GF/C), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL [³H]-Spiperone, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL [³H]-Spiperone, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Protocol: Serotonin 5-HT2A Receptor Competitive Binding Assay

1. Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.

  • 96-well microplates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Filter Pre-treatment: Pre-soak the filter plates with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

  • Membrane Preparation: Homogenize thawed cell membranes in assay buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Ketanserin (final concentration ~1.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-Ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as for the Dopamine D2 receptor assay.

3. Data Analysis:

  • Analyze the data using the same method described for the Dopamine D2 receptor assay.

Detailed Protocol: Histamine H1 Receptor Competitive Binding Assay

1. Materials:

  • Receptor Source: Membranes from HEK293 cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Mepyramine (Specific Activity: 20-30 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Mianserin.

  • 96-well microplates, glass fiber filters (GF/C), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Resuspend thawed cell membranes in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Mepyramine (final concentration ~1.0 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL [³H]-Mepyramine, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-Mepyramine, and 100 µL of membrane suspension.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as for the Dopamine D2 receptor assay.

3. Data Analysis:

  • Analyze the data using the same method described for the Dopamine D2 receptor assay.

Detailed Protocol: Muscarinic M1 Receptor Competitive Binding Assay

1. Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human muscarinic M1 receptor.

  • Radioligand: [³H]-Pirenzepine (Specific Activity: 70-87 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS, pH 7.4.

  • Non-specific Binding Control: 1 µM Atropine.

  • 96-well microplates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Dilute thawed membranes in assay buffer to a final protein concentration of 15-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Pirenzepine (final concentration ~1.0 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 1 µM Atropine, 50 µL [³H]-Pirenzepine, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-Pirenzepine, and 100 µL of membrane suspension.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as for the Dopamine D2 receptor assay.

3. Data Analysis:

  • Analyze the data using the same method described for the Dopamine D2 receptor assay.

Detailed Protocol: Alpha-1 Adrenergic Receptor Competitive Binding Assay

1. Materials:

  • Receptor Source: Membranes from HEK293 cells expressing the human α1-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (Specific Activity: 70-87 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Phentolamine.

  • 96-well microplates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Resuspend thawed membranes in assay buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Prazosin (final concentration ~0.25 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Phentolamine, 50 µL [³H]-Prazosin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL [³H]-Prazosin, and 100 µL of membrane suspension.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration and Scintillation Counting: Follow the same procedure as for the Dopamine D2 receptor assay.

3. Data Analysis:

  • Analyze the data using the same method described for the Dopamine D2 receptor assay.

Conclusion

This compound's clinical profile is a direct consequence of its interactions with a multitude of neurotransmitter receptors. While it is established as an antagonist at several key receptors, a comprehensive quantitative understanding of its binding affinities remains incomplete. The provided experimental protocols offer a standardized framework for researchers to further elucidate the detailed pharmacological profile of this compound and other novel compounds, contributing to a more rational approach to drug design and development. The significant cross-reactivity of this compound underscores the importance of comprehensive receptor screening in the early stages of drug discovery to anticipate both therapeutic efficacy and potential off-target effects.

References

Reproducibility of Promazine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Promazine, a phenothiazine-derivative antipsychotic, has been utilized in clinical practice for its sedative and antipsychotic properties. However, a comprehensive understanding of the reproducibility of its effects is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of this compound's performance based on published literature, focusing on its receptor binding profile, pharmacokinetic properties, and clinical efficacy in managing psychomotor agitation. Due to a scarcity of recent, direct comparative studies on this compound, this guide incorporates data from related phenothiazines, such as chlorthis compound and promethazine, to provide a broader context for its pharmacological profile. This is explicitly noted where applicable.

Receptor Binding Affinity

This compound exerts its effects by acting as an antagonist at a variety of neurotransmitter receptors. Its antipsychotic and sedative properties are attributed to its interaction with dopamine, serotonin, histamine, and muscarinic acetylcholine receptors. The binding affinity of a drug to its receptor is a key determinant of its potency and potential for side effects. The following table summarizes the in vitro binding affinities (Ki values) of this compound and comparable phenothiazines for key receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compoundChlorthis compoundPromethazineExperimental Protocol
Dopamine D210.3[1]0.91[2]~150 (estimated)Radioligand binding assay using [3H]-spiperone or [3H]-N-methylspiperone with rat striatal or porcine striatal membranes.[2][3]
Serotonin 5-HT2A32.6[1]1.5 - 2.519Radioligand binding assay using [18F]setoperone or [3H]ketanserin with rat frontal cortex or human platelet membranes.
Histamine H1Data not available0.5 - 1.50.1 - 1.0Radioligand binding assay using [3H]-pyrilamine or [3H]-mepyramine with guinea pig brain or human cell membranes expressing the H1 receptor.
Muscarinic M1Data not available10 - 302 - 20Radioligand binding assay using [3H]-quinuclidinyl benzilate (QNB) with rat brain homogenates.
Experimental Protocols: Receptor Binding Assays

Dopamine D2 Receptor Binding Assay:

  • Tissue Preparation: Porcine or rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane fraction, which is washed and resuspended in the assay buffer.

  • Radioligand: [3H]-spiperone or [3H]-N-methylspiperone is used as the radioligand.

  • Assay Procedure: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay:

  • Tissue/Cell Preparation: Membranes from rat frontal cortex or human platelets, or cell lines expressing the 5-HT2A receptor, are prepared.

  • Radioligand: [18F]setoperone or [3H]ketanserin is commonly used.

  • Assay Procedure: The prepared membranes are incubated with the radioligand and a range of concentrations of the competitor drug. Non-specific binding is determined using a saturating concentration of a 5-HT2A antagonist (e.g., ketanserin).

  • Detection and Analysis: Similar to the D2 receptor assay, separation of bound and free ligand is achieved by filtration, followed by quantification of radioactivity. IC50 and Ki values are calculated.

Histamine H1 and Muscarinic M1 Receptor Binding Assays:

  • Tissue Preparation: Guinea pig or rat brain tissue is homogenized and centrifuged to prepare a membrane fraction.

  • Radioligands: [3H]-pyrilamine or [3H]-mepyramine for H1 receptors, and [3H]-quinuclidinyl benzilate (QNB) for muscarinic receptors.

  • Assay Procedure and Analysis: The protocol follows the same principles as the dopamine and serotonin receptor binding assays, with appropriate non-specific binding controls (e.g., diphenhydramine for H1, atropine for muscarinic).

G cluster_this compound This compound cluster_receptors Receptors (Antagonism) cluster_effects Clinical Effects This compound This compound D2 Dopamine D2 This compound->D2 S2A Serotonin 5-HT2A This compound->S2A H1 Histamine H1 This compound->H1 M1 Muscarinic M1 This compound->M1 Antipsychotic Antipsychotic Effect D2->Antipsychotic S2A->Antipsychotic Sedation Sedative Effect H1->Sedation Anticholinergic Anticholinergic Side Effects M1->Anticholinergic

Caption: this compound's multi-receptor antagonism and resulting clinical effects.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical for determining dosing regimens and understanding variability in patient response.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueExperimental Protocol
Bioavailability (oral)7.8% - 24.9%Single-dose, crossover study in healthy volunteers. This compound administered orally (100 mg) and intravenously (20 mg). Serum concentrations measured by a selective HPLC method.
Time to Peak Plasma Concentration (Tmax)Data not availableTypically determined through pharmacokinetic studies involving serial blood sampling after drug administration and analysis by HPLC.
Elimination Half-life (t1/2)Data not availableCalculated from the terminal phase of the plasma concentration-time curve following drug administration.
Protein BindingHighly protein boundDetermined by methods such as equilibrium dialysis or ultrafiltration of plasma samples containing the drug.

Note: Specific values for Tmax and elimination half-life for this compound were not consistently reported in recent literature. The bioavailability data highlights significant inter-individual variability.

Experimental Protocol: Bioavailability Study
  • Study Design: A randomized, single-dose, two-period, two-sequence crossover design is typically employed.

  • Subjects: A cohort of healthy adult volunteers.

  • Drug Administration: Subjects receive a single oral dose of this compound and a single intravenous dose on separate occasions, with a washout period in between.

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

  • Sample Analysis: Plasma or serum is separated, and this compound concentrations are quantified using a validated high-performance liquid chromatography (HPLC) method with electrochemical or mass spectrometric detection.

  • Data Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), are calculated for both oral and intravenous administration. Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.

G cluster_workflow Bioavailability Study Workflow A Volunteer Recruitment & Screening B Randomization to Treatment Sequence A->B C Period 1: Drug Administration (Oral or IV) B->C D Serial Blood Sampling C->D E Washout Period D->E F Period 2: Crossover Drug Administration E->F G Serial Blood Sampling F->G H HPLC Analysis of Plasma Samples G->H I Pharmacokinetic Data Analysis H->I J Calculation of Bioavailability I->J

Caption: Workflow for a typical bioavailability study.

Clinical Efficacy in Psychomotor Agitation

This compound is licensed for the short-term management of psychomotor agitation. However, quantitative data from recent, well-controlled comparative trials are limited. Older studies and clinical experience suggest its utility, but also highlight its sedative and anticholinergic side effects.

Table 3: Clinical Considerations for this compound in Psychomotor Agitation

AspectFindings/ObservationsExperimental Protocol/Assessment Method
Efficacy Effective in reducing symptoms of agitation. Often used as an adjunct to other treatments.Assessment of agitation is typically performed using rating scales such as the Positive and Negative Syndrome Scale (PANSS) Excited Component, the Agitation-Calmness Evaluation Scale (ACES), or the Cohen-Mansfield Agitation Inventory (CMAI).
Sedation Pronounced sedative effects are a prominent feature. This can be therapeutic in agitated patients but can also be an adverse effect, especially in the elderly.Sedation levels can be assessed using scales like the Observer's Assessment of Alertness/Sedation (OAA/S) scale or by recording the incidence of somnolence as an adverse event in clinical trials.
Comparison to Alternatives Older studies suggest it is less potent than chlorthis compound in its antipsychotic effects but has a similar or slightly more favorable side effect profile regarding extrapyramidal symptoms.Comparative clinical trials would involve randomizing patients with psychomotor agitation to receive either this compound or an alternative medication (e.g., another antipsychotic or a benzodiazepine) and assessing outcomes using standardized rating scales.
Experimental Protocol: Assessment of Psychomotor Agitation in Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator-controlled trials are the gold standard.

  • Patient Population: Patients diagnosed with a condition associated with psychomotor agitation (e.g., schizophrenia, bipolar disorder, dementia) who meet a predefined severity threshold on an agitation scale.

  • Intervention: Administration of this compound, placebo, or an active comparator at a specified dose and frequency.

  • Outcome Measures: The primary outcome is typically the change from baseline in a validated agitation rating scale score at a specific time point. Secondary outcomes may include response rates, time to tranquilization, and safety and tolerability assessments.

  • Assessment Tools:

    • Positive and Negative Syndrome Scale (PANSS) Excited Component: A subscale of the PANSS that specifically measures symptoms of agitation and excitement.

    • Agitation-Calmness Evaluation Scale (ACES): A single-item, 9-point scale used to rate the level of agitation or calmness.

    • Cohen-Mansfield Agitation Inventory (CMAI): A caregiver-rated questionnaire that assesses the frequency of various agitated behaviors.

G cluster_trial Clinical Trial for Psychomotor Agitation A Patient Screening & Baseline Assessment (e.g., PANSS-EC) B Randomization A->B C Treatment Arm 1: this compound B->C D Treatment Arm 2: Comparator/Placebo B->D E Follow-up Assessments (Rating Scales, Safety) C->E D->E F Data Analysis (Change from Baseline) E->F G Evaluation of Efficacy and Safety F->G

Caption: A typical clinical trial design for assessing efficacy in psychomotor agitation.

References

Promazine's Receptor Binding Profile: A Comparative Analysis with Other D2 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Promazine, a phenothiazine derivative, is a first-generation antipsychotic agent characterized by its antagonism of dopamine D2 receptors. However, its clinical efficacy and side-effect profile are dictated by its interactions with a broader range of neurotransmitter receptors. This guide provides a comparative analysis of this compound's binding profile against other prominent typical and atypical D2 antagonists, supported by quantitative binding data and detailed experimental methodologies.

Comparative Binding Affinities of Selected D2 Antagonists

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other selected antipsychotics for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Chlorthis compound (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)
Dopamine D2~3.13 - 110.89 - 1.55211-313.13 - 3.2
Dopamine D1--4411-31240
Serotonin 5-HT2A-120240.16 - 0.2
Serotonin 5-HT2C-4700-1150
Histamine H1---72.23 - 20
Muscarinic M1->20000-73>10,000
Adrenergic α1---190.8 - 5

Note: Ki values can vary between studies due to different experimental conditions.

Key Insights from the Binding Data

This compound exhibits a moderate to high affinity for dopamine D2 receptors, a characteristic shared with other typical antipsychotics like haloperidol and chlorthis compound.[1][2][3][4] Its antipsychotic effects are primarily attributed to this D2 receptor blockade.[2] Notably, this compound also interacts with other receptors, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, which contributes to its side-effect profile, such as sedation and anticholinergic effects.

Compared to the atypical antipsychotics olanzapine and risperidone, this compound shows a different receptor binding pattern. Olanzapine and risperidone generally exhibit a higher affinity for serotonin 5-HT2A receptors relative to their D2 receptor affinity, a feature thought to contribute to their "atypical" properties, including a lower incidence of extrapyramidal side effects. Risperidone, in particular, has a very high affinity for 5-HT2A receptors. Olanzapine demonstrates high affinity for a wide range of receptors, including dopamine, serotonin, histamine, and muscarinic receptors.

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor target.

General Protocol for Competitive Radioligand Binding Assay:

A competitive radioligand binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates through a series of centrifugation steps.

  • Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors, [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Comparison and Experimental Workflow

To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.

Antipsychotic_Binding_Profile_Comparison cluster_drugs D2 Antagonists cluster_receptors Receptor Targets This compound This compound D2 D2 This compound->D2 Antagonist 5-HT2A 5-HT2A This compound->5-HT2A H1 H1 This compound->H1 M1 M1 This compound->M1 α1 α1 This compound->α1 Haloperidol Haloperidol Haloperidol->D2 High Affinity Haloperidol->5-HT2A Haloperidol->α1 Chlorthis compound Chlorthis compound Chlorthis compound->D2 Antagonist D1 D1 Chlorthis compound->D1 Chlorthis compound->5-HT2A Chlorthis compound->H1 Chlorthis compound->M1 Chlorthis compound->α1 Olanzapine Olanzapine Olanzapine->D2 Atypical Olanzapine->D1 Olanzapine->5-HT2A High Affinity 5-HT2C 5-HT2C Olanzapine->5-HT2C Olanzapine->H1 Olanzapine->M1 Olanzapine->α1 Risperidone Risperidone Risperidone->D2 Atypical Risperidone->5-HT2A Very High Affinity Risperidone->H1 Risperidone->α1

Caption: Comparative receptor binding profiles of selected D2 antagonists.

Radioligand_Binding_Assay_Workflow A 1. Receptor Source (Cell Membranes) B 2. Incubation - Radioligand - Unlabeled Competitor - Membranes A->B Add C 3. Separation (Filtration) B->C Separate Bound/ Free D 4. Detection (Scintillation Counting) C->D Measure Radioactivity E 5. Data Analysis (IC50 -> Ki) D->E Calculate Affinity

Caption: General workflow of a competitive radioligand binding assay.

Conclusion

This compound's binding profile reveals it to be a multi-receptor antagonist with a notable affinity for dopamine D2 receptors. While effective in treating psychosis, its interactions with other receptors can lead to a range of side effects. Understanding the comparative binding affinities of this compound and other D2 antagonists is crucial for researchers and clinicians in predicting clinical efficacy, anticipating adverse effects, and guiding the development of novel antipsychotic agents with improved therapeutic profiles. The use of standardized radioligand binding assays provides the fundamental data for these critical comparisons.

References

A Comparative Analysis of the Sedative Properties of Promazine and Acepromazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of Promazine and Acethis compound, two phenothiazine derivatives utilized in veterinary medicine. While both compounds share a common mechanism of action, this document outlines their key differences in sedative efficacy, dosage, and clinical application, supported by available experimental data. This information is intended to assist researchers and drug development professionals in making informed decisions for future studies and clinical use.

Executive Summary

This compound and Acethis compound are phenothiazine tranquilizers that exert their sedative effects primarily through the antagonism of dopamine D2 receptors in the central nervous system. Historically, this compound was more widely used; however, Acethis compound has largely replaced it in contemporary veterinary practice due to its greater potency and more reliable sedative effects. This guide presents a side-by-side comparison of their pharmacological profiles and details the experimental methodologies used to evaluate their sedative properties.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Acethis compound. It is important to note that direct comparative studies with robust quantitative data are limited, and much of the information for this compound is historical.

Table 1: Comparative Dosages for Sedation

Drug Species Intramuscular (IM) / Intravenous (IV) Dosage Oral (PO) Dosage
This compound Horse0.44 - 1.1 mg/kg IV/IM[1]Information not readily available
Acethis compound Dog0.01 - 0.2 mg/kg IV/IM[2]1 - 3 mg/kg PO[2]
Cat0.01 - 0.05 mg/kg IV/IM[3]Information not readily available
Horse0.02 - 0.06 mg/kg IV/IM[4]Information not readily available

Table 2: Pharmacokinetic and Pharmacodynamic Profile

Parameter This compound Acethis compound
Onset of Action (IV) ModerateWithin 15 minutes
Onset of Action (IM) Slower than IV~45 minutes
Onset of Action (Oral) Not specified45-60 minutes
Peak Sedation (IM) Not specified~45 minutes
Duration of Sedation Moderate6-8 hours
Sedative Potency LowerHigher
Analgesic Properties NoneNone

Experimental Protocols

The assessment of sedative effects in veterinary medicine relies on standardized experimental protocols to ensure the collection of objective and reproducible data. Below are detailed methodologies for key experiments cited in the evaluation of this compound and Acethis compound.

Protocol 1: Sedation Scoring in Canines

Objective: To quantify the level of sedation in dogs following the administration of a sedative agent.

Materials:

  • Test subjects (e.g., healthy adult dogs)

  • Sedative agent (this compound or Acethis compound)

  • Syringes and needles for administration

  • Quiet observation room

  • Monitoring equipment (stethoscope, thermometer)

  • Sedation scoring sheet (utilizing a subjective scoring system and/or a simple numeric rating scale)

Procedure:

  • Baseline Assessment: Prior to drug administration, each dog is acclimatized to the observation room. Baseline physiological parameters (heart rate, respiratory rate, temperature) and a baseline sedation score (score of 0) are recorded.

  • Drug Administration: The sedative is administered via the desired route (e.g., intramuscularly). The time of administration is recorded.

  • Observational Period: The animal is observed continuously in a quiet environment to minimize external stimuli.

  • Sedation Scoring: At predetermined intervals (e.g., 15, 30, 45, 60 minutes post-administration), the level of sedation is assessed using a validated scoring system. This may include:

    • Posture and Spontaneous Activity: Observing the dog's posture (standing, sternal, lateral recumbency) and any spontaneous movement.

    • Response to Auditory Stimuli: Assessing the reaction to a standardized sound (e.g., a hand clap).

    • Response to Tactile Stimuli: Gently touching the dog's head or flank and observing the response.

    • Ataxia: Evaluating the degree of incoordination when the dog is encouraged to walk.

  • Physiological Monitoring: Heart rate, respiratory rate, and temperature are recorded at each scoring interval.

  • Data Analysis: The sedation scores and physiological data are compiled and analyzed to determine the onset of action, peak effect, and duration of sedation.

Protocol 2: Hemodynamic Assessment in Equines

Objective: To evaluate the cardiovascular effects of a sedative agent in horses.

Materials:

  • Test subjects (e.g., healthy adult horses)

  • Sedative agent (this compound or Acethis compound)

  • Intravenous catheter

  • Doppler flow detector for non-invasive blood pressure measurement

  • Doppler ultrasonography equipment for assessing blood flow in peripheral arteries

Procedure:

  • Instrumentation: An intravenous catheter is placed for drug administration. The horse is allowed to acclimate to the standing stock or observation area.

  • Baseline Measurements: Before drug administration, baseline systolic arterial blood pressure is measured using a Doppler flow detector at the tail. Hemodynamic parameters of a peripheral artery (e.g., the median artery) are assessed using Doppler ultrasonography.

  • Drug Administration: The sedative is administered intravenously.

  • Post-Administration Monitoring: Systolic arterial blood pressure is recorded at regular intervals (e.g., every 15 minutes for the first hour).

  • Doppler Ultrasonography: At a specified time point post-injection (e.g., 45 minutes), Doppler ultrasonography of the peripheral artery is repeated to measure changes in vessel diameter, blood flow velocity, and other hemodynamic variables.

  • Data Analysis: The collected data is analyzed to determine the extent and duration of any hypotensive effects and changes in peripheral blood flow induced by the sedative.

Mandatory Visualizations

Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Stored Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction Activation Sedation Sedative Effect Signal_Transduction->Sedation Phenothiazine This compound / Acethis compound Phenothiazine->D2_Receptor Antagonism (Blockade) Synaptic_Cleft->D2_Receptor Binding

Caption: General signaling pathway of phenothiazine sedatives.

Experimental Workflow

Start Start: Animal Selection & Acclimatization Baseline Baseline Data Collection (Physiology & Behavior) Start->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization GroupA Group A: Administer this compound Randomization->GroupA Group A GroupB Group B: Administer Acethis compound Randomization->GroupB Group B Monitoring Post-Administration Monitoring (Sedation Scores & Physiology) GroupA->Monitoring GroupB->Monitoring Data_Analysis Data Analysis (Statistical Comparison) Monitoring->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

References

In Vitro Comparison of Promazine and Thioridazine on Cardiac Ion Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the effects of two phenothiazine antipsychotics, Promazine and Thioridazine, on key cardiac ion channels. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiac safety assessment and pharmacology.

Executive Summary

Thioridazine and this compound are both associated with a risk of cardiotoxicity, primarily through their interaction with cardiac ion channels that govern the heart's electrical cycle. This guide synthesizes available in vitro data to compare their effects, with a focus on the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary target for drug-induced QT prolongation and Torsades de Pointes (TdP).

The compiled data indicates that Thioridazine is a significantly more potent blocker of the hERG channel than this compound , with reported IC50 values in the nanomolar range, compared to the micromolar range for this compound. Both drugs also exhibit effects on other cardiac ion channels, including sodium and calcium channels, which contribute to their overall cardiac safety profile.

Comparative Efficacy on Cardiac Ion Channels

The following table summarizes the quantitative data on the in vitro effects of this compound and Thioridazine on major cardiac ion channels. It is important to note that the data is compiled from separate studies using different experimental conditions, and direct comparisons should be made with caution.

Ion ChannelDrugParameterValueCell TypeReference(s)
hERG (I_Kr_) Thioridazine IC50224 ± 42 nMCHO[1]
IC5080 nMHEK-293
IC5036 nMNot Specified
This compound IC501.46 µMHEK-293
(as Promethazine)IC500.73 µMGuinea Pig Ventricular Myocytes
Sodium (I_Na_) This compound K_D_42.6 µM (at -140 mV)Guinea Pig Ventricular Myocytes
(as Promethazine)K_D_4.4 µM (at -80 mV)Guinea Pig Ventricular Myocytes
Thioridazine EffectLittle inhibitory effect at concentrations >5 µMNot Specified
L-type Calcium (I_CaL_) Thioridazine EffectFacilitation of I_Ca-L_Neonatal Rat Ventricular Cardiomyocytes
EffectLong-term treatment increases I_Ca-L_ densityNeonatal Rat Ventricular Cardiomyocytes
This compound EffectInhibition of L-type Ca2+ channelsNot Specified

Signaling Pathways and Experimental Workflow

Thioridazine-Induced Cardiotoxicity Pathway

Long-term exposure to Thioridazine has been shown to induce cardiotoxicity through a pathway involving the generation of reactive oxygen species (ROS).[2][3] This leads to endoplasmic reticulum (ER) stress, which in turn impairs the proper maturation and trafficking of hERG channel proteins to the cell membrane, resulting in a reduced hERG current.[2][3] Concurrently, this pathway can lead to the activation of L-type calcium channels, further contributing to arrhythmogenic potential.

thioridazine_pathway Thioridazine Thioridazine ROS Reactive Oxygen Species (ROS) Production Thioridazine->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Ca_channel L-type Calcium Channel Activation ROS->Ca_channel hERG_trafficking Impaired hERG Protein Trafficking ER_Stress->hERG_trafficking hERG_current Reduced hERG Current (I_Kr_) hERG_trafficking->hERG_current Arrhythmia Increased Arrhythmia Risk hERG_current->Arrhythmia Ca_channel->Arrhythmia

Thioridazine-induced cardiotoxicity pathway.
General Experimental Workflow for In Vitro Ion Channel Analysis

The data presented in this guide was primarily generated using the whole-cell patch-clamp electrophysiology technique. This workflow allows for the precise measurement of ion channel currents in response to a drug.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO) Transfection Transfection with Ion Channel Subunits Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Configuration Transfection->Patch_Clamp Voltage_Protocol Application of Voltage-Clamp Protocol Patch_Clamp->Voltage_Protocol Drug_Application Drug Perfusion (this compound or Thioridazine) Voltage_Protocol->Drug_Application Current_Recording Measurement of Ion Channel Current Drug_Application->Current_Recording Data_Analysis Current-Voltage (I-V) Relationship and Dose-Response Analysis Current_Recording->Data_Analysis IC50 Determination of IC50 / KD Values Data_Analysis->IC50

In vitro cardiac ion channel screening workflow.

Experimental Protocols

The following are generalized protocols for the whole-cell patch-clamp recording of the key cardiac ion channels discussed. Specific parameters may vary between laboratories and studies.

hERG (I_Kr_) Current Recording in HEK-293 Cells
  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Electrophysiology:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 125 KCl, 1 CaCl2, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Na2ATP; pH adjusted to 7.2 with KOH.

    • Recording: Whole-cell currents are recorded at room temperature or 37°C using a patch-clamp amplifier. Pipette resistance is typically 2-5 MΩ. After establishing a gigaseal, the membrane is ruptured to achieve the whole-cell configuration.

    • Voltage Protocol: From a holding potential of -80 mV, the cells are depolarized to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current, which is used to quantify hERG channel block.

  • Data Analysis: The peak tail current amplitude at -50 mV is measured before and after drug application. The percentage of block is calculated, and concentration-response curves are fitted with the Hill equation to determine the IC50 value.

Nav1.5 (I_Na_) Current Recording in CHO Cells
  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

  • Electrophysiology:

    • External Solution (in mM): Similar to hERG recordings, but may contain reduced concentrations of other ions to isolate the sodium current.

    • Internal Solution (in mM): Typically contains CsF or CsCl to block potassium channels, e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

    • Recording: Due to the fast kinetics of Nav1.5, a high sampling rate and low series resistance are crucial.

    • Voltage Protocol: From a holding potential of -120 mV or -140 mV, a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments) are applied to elicit the peak inward sodium current.

  • Data Analysis: The peak inward current at each voltage step is measured. The dissociation constant (KD) is often determined by analyzing the shift in the steady-state inactivation curve or through use-dependent block protocols.

Cav1.2 (I_CaL_) Current Recording in Cardiomyocytes
  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rat) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used.

  • Electrophysiology:

    • External Solution (in mM): Contains a physiological concentration of Ca2+ (e.g., 2 mM) as the charge carrier. Sodium channel blockers (e.g., tetrodotoxin) and potassium channel blockers (e.g., Cs+) are often included to isolate the L-type calcium current.

    • Internal Solution (in mM): Cesium-based to block potassium currents, with EGTA or BAPTA to buffer intracellular calcium.

    • Recording: Whole-cell patch-clamp recordings are performed.

    • Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), depolarizing steps are applied (e.g., from -30 mV to +50 mV) to activate the L-type calcium current.

  • Data Analysis: The peak inward calcium current is measured. The effects of the compounds are assessed by comparing the current amplitude before and after drug application.

Conclusion

The in vitro data strongly suggest that Thioridazine is a more potent inhibitor of the hERG potassium channel than this compound. This difference in hERG liability is a critical factor in their respective cardiac risk profiles. While both drugs interact with other cardiac ion channels, the pronounced effect of Thioridazine on I_Kr_ is a key contributor to its association with QT prolongation and proarrhythmic events. These findings underscore the importance of comprehensive in vitro cardiac ion channel screening in the early stages of drug development to identify and characterize potential cardiovascular risks.

References

Validating Promazine's Anti-Inflammatory Efficacy in Microglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Promazine's potential anti-inflammatory properties in microglia, the resident immune cells of the central nervous system. Due to a lack of direct experimental data on this compound in this context, this document leverages findings from its close structural analogs, Chlorthis compound (CPZ) and Promethazine. These phenothiazine derivatives have demonstrated notable anti-inflammatory effects, offering a strong rationale for investigating this compound as a modulator of microglial activation. This guide outlines the proposed mechanisms of action, relevant experimental protocols for validation, and a comparative look at alternative anti-inflammatory agents.

Putative Anti-Inflammatory Mechanism of this compound in Microglia

Based on studies of Chlorthis compound, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of voltage-gated potassium channels (Kv1.3) in microglia[1][2][3][4][5]. This channel is upregulated during microglial activation and plays a crucial role in the inflammatory cascade. Inhibition of Kv1.3 is thought to suppress the downstream activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.

Furthermore, evidence from studies on a combination of Chlorthis compound and Promethazine suggests a potential role for phenothiazines in inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Therefore, this compound may also mitigate inflammation by preventing the assembly and activation of this complex.

A proposed signaling pathway for this compound's anti-inflammatory action in microglia is detailed below.

cluster_0 Microglial Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway Kv1.3 Kv1.3 Kv1.3->NF-kB_Pathway Promotes This compound This compound This compound->Kv1.3 Inhibits Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-kB_Pathway->Pro-inflammatory_Genes Activates NLRP3_Inflammasome NLRP3 Inflammasome Activation Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) NLRP3_Inflammasome->Cytokine_Release Leads to Promazine_alt This compound Promazine_alt->NLRP3_Inflammasome Inhibits Pro-inflammatory_Genes->Cytokine_Release

Caption: Proposed mechanism of this compound's anti-inflammatory action in microglia.

Comparative Performance and Experimental Data

While direct comparative studies for this compound are unavailable, this section presents data for its analog, Chlorthis compound, and other common anti-inflammatory agents studied in microglia. This data serves as a benchmark for validating this compound's efficacy.

CompoundTarget/MechanismModel SystemKey FindingsReference
Chlorthis compound (CPZ) Kv1.3 channel inhibitorLPS-stimulated primary microglia and in vivo mouse modelReduced IL-1β and IL-6 expression; attenuated microglial activation.
PAP-1 Selective Kv1.3 channel inhibitorLPS-stimulated primary microgliaSuppressed LPS-mediated increase in K+ current and microglial activation.
Ibuprofen Non-steroidal anti-inflammatory drug (NSAID)Transgenic mouse model of Alzheimer's DiseaseReduced IL-1β levels and microglial activation.
MCC950 NLRP3 inflammasome inhibitorCocaine-induced microglial activation in miceAttenuated cocaine-mediated activation of the NLRP3 inflammasome and reduced mature IL-1β expression.

Experimental Protocols for Validation

To validate the anti-inflammatory properties of this compound in microglia, the following experimental workflow is proposed.

Start Start Isolate_Microglia Isolate Primary Microglia (from rodent brain) Start->Isolate_Microglia Culture_Microglia Culture and Stabilize Microglia Isolate_Microglia->Culture_Microglia Stimulate Induce Inflammation (e.g., with LPS) Culture_Microglia->Stimulate Treat Treat with this compound (and controls) Stimulate->Treat Assess_Cytokines Measure Cytokine Release (ELISA, Luminex) Treat->Assess_Cytokines Assess_Signaling Analyze Signaling Pathways (Western Blot for NF-κB, p38) Treat->Assess_Signaling Assess_Morphology Evaluate Microglial Morphology (Immunocytochemistry) Treat->Assess_Morphology Data_Analysis Data Analysis and Comparison Assess_Cytokines->Data_Analysis Assess_Signaling->Data_Analysis Assess_Morphology->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for validating this compound's anti-inflammatory effects.

Microglia Isolation and Culture
  • Objective: To obtain a pure population of primary microglia for in vitro experiments.

  • Protocol:

    • Harvest brains from neonatal (P0-P3) rodents.

    • Mechanically and enzymatically dissociate the cerebral cortices.

    • Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

    • After 7-10 days, isolate microglia by gentle shaking or differential adhesion.

    • Plate purified microglia for subsequent experiments.

Lipopolysaccharide (LPS)-Induced Inflammation
  • Objective: To induce a pro-inflammatory response in cultured microglia.

  • Protocol:

    • Plate microglia at a density of 2 x 10^5 cells/well in a 24-well plate.

    • Allow cells to adhere and rest for 24 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours.

Cytokine Release Assays (ELISA or Luminex)
  • Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Protocol:

    • Following LPS stimulation and this compound treatment, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove cellular debris.

    • Perform ELISA or Luminex assays according to the manufacturer's instructions to measure cytokine concentrations.

    • Normalize cytokine levels to the total protein content of the corresponding cell lysates.

Western Blot Analysis of Signaling Pathways
  • Objective: To determine the effect of this compound on key inflammatory signaling pathways (e.g., NF-κB, MAPK).

  • Protocol:

    • After treatment, lyse the microglia in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, Iba1).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

The existing evidence from related phenothiazine compounds strongly suggests that this compound possesses anti-inflammatory properties that could be beneficial in the context of neuroinflammation. The proposed mechanisms, centered on the inhibition of Kv1.3 channels and potentially the NLRP3 inflammasome, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to validating these hypotheses and quantifying the efficacy of this compound in mitigating microglial activation. Such studies are warranted to establish this compound as a potential therapeutic agent for neuroinflammatory disorders.

References

Safety Operating Guide

Proper Disposal of Promazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of promazine and its waste is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and prevents environmental contamination. This compound hydrochloride is classified as harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, its disposal must be managed in accordance with local, regional, and national regulations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes. In case of a spill, dry materials should be cleaned up in a manner that avoids generating dust, and wet spills should be absorbed and placed in labeled containers for disposal.

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound waste generated in a laboratory setting should follow a systematic process to ensure safety and compliance. The primary methods for disposal involve treating it as hazardous pharmaceutical waste.

  • Segregation and Collection :

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, gloves), and cleaning materials, must be segregated from general laboratory waste.

    • This waste should be collected in designated, clearly labeled, and sealed containers. For hazardous pharmaceutical waste, black containers are typically used as required by the EPA.

  • Waste Classification :

    • While only 5-10% of all pharmaceutical waste is deemed hazardous by the EPA, it is crucial to determine the correct classification for this compound waste streams. Given its environmental toxicity, it is best practice to manage it as hazardous waste.

    • Facilities must comply with the Resource Conservation and Recovery Act (RCRA) for managing hazardous waste pharmaceuticals.

  • Disposal Method :

    • The recommended and required method for disposing of hazardous pharmaceutical waste is incineration by a licensed waste management facility. This ensures the complete destruction of the active pharmaceutical ingredient.

    • Under no circumstances should this compound be flushed down the drain or disposed of in the regular trash. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.

  • Documentation and Transport :

    • All containers of this compound waste must be properly documented.

    • Transportation to the disposal facility must be conducted by a licensed hazardous waste carrier and accompanied by a uniform hazardous waste manifest.

  • Empty Container Decontamination :

    • Empty containers that held this compound should be decontaminated. If not thoroughly decontaminated, they should be disposed of as hazardous waste.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard classifications for this compound hydrochloride.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed
Skin SensitizationH317May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Long-termH411Toxic to aquatic life with long lasting effects

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Storage & Handling cluster_2 Step 3: Documentation & Transport cluster_3 Step 4: Final Disposal cluster_4 Prohibited Actions A This compound Waste Generation (Unused product, contaminated labware) B Segregate from General Waste A->B C Collect in Labeled, Sealed Hazardous Waste Container (Black) B->C D Store Securely (Away from incompatible materials) C->D E Document Waste (Hazardous Waste Manifest) D->E F Arrange Transport by Licensed Carrier E->F G Incineration at a Permitted Facility F->G H Do Not Flush Down Drain I Do Not Dispose in Regular Trash

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promazine
Reactant of Route 2
Reactant of Route 2
Promazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.